molecular formula C8H3Br2ClN2 B13116331 6,7-Dibromo-4-chloroquinazoline CAS No. 885524-31-2

6,7-Dibromo-4-chloroquinazoline

Cat. No.: B13116331
CAS No.: 885524-31-2
M. Wt: 322.38 g/mol
InChI Key: FHOUDEUTXFJXQK-UHFFFAOYSA-N
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Description

6,7-Dibromo-4-chloroquinazoline is a versatile halogenated quinazoline scaffold recognized as a privileged structure in medicinal chemistry for designing novel bioactive molecules . This compound serves as a crucial synthetic intermediate, where the chlorine atom at the 4-position is highly activated for nucleophilic displacement due to the α-nitrogen effect of the quinazoline ring, allowing for efficient derivatization . The bromine atoms at the 6- and 7-positions are excellent handles for further structural diversification via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to create a diverse library of polycarbo-substituted quinazoline derivatives . Quinazoline-based compounds are extensively investigated in anticancer research for their ability to inhibit receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR), which are often overexpressed in malignant tumors . Beyond oncology, this scaffold is a valuable building block for developing ligands for other therapeutic targets, including adenosine A2A receptors for neurodegenerative diseases , and as a core structure in compounds with potential antiviral, antibacterial, and anti-inflammatory properties . Researchers can leverage this multifunctional intermediate to rapidly generate complex, polysubstituted quinazoline libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885524-31-2

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

6,7-dibromo-4-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H

InChI Key

FHOUDEUTXFJXQK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl

Origin of Product

United States

Foundational & Exploratory

6,7-Dibromo-4-chloroquinazoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6,7-Dibromo-4-chloroquinazoline: A Core Scaffold for Kinase Inhibitor Discovery

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold".[1] This structure is adept at forming key interactions with biological targets, particularly the ATP-binding sites of protein kinases.[1][2] Its rigid framework and the strategic placement of nitrogen atoms allow it to serve as an effective mimic of the purine ring of ATP, making it a cornerstone for the development of competitive kinase inhibitors.[3]

Within this class, halogenated 4-chloroquinazolines are exceptionally valuable as synthetic intermediates. The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).[4]

This guide focuses on a specific, heavily halogenated derivative: 6,7-Dibromo-4-chloroquinazoline . The introduction of two bromine atoms onto the benzo portion of the scaffold significantly increases its lipophilicity and molecular weight, offering a unique tool for medicinal chemists to probe steric and electronic interactions within the deep pockets of kinase active sites. While this specific isomer is not as widely documented as its mono-bromo counterparts, its synthesis and reactivity follow well-established principles of quinazoline chemistry, making it a readily accessible and powerful building block for generating novel, potent, and selective kinase inhibitors.

Chemical Structure and Physicochemical Properties

The structural and key physicochemical properties of 6,7-Dibromo-4-chloroquinazoline are summarized below. It is important to note that while some properties can be calculated precisely, experimental data for this specific dibromo-isomer is not widely available in published literature. Therefore, data for the well-characterized and closely related 6-Bromo-4-chloroquinazoline is provided for comparison where applicable.

Chemical Structure:

Caption: Chemical structure of 6,7-Dibromo-4-chloroquinazoline.

Table 1: Physicochemical Properties
PropertyValue (for 6,7-Dibromo-4-chloroquinazoline)Comparative Value (for 6-Bromo-4-chloroquinazoline)Source(s)
CAS Number Not available in searched databases38267-96-8[5][6]
Molecular Formula C₈H₃Br₂ClN₂C₈H₄BrClN₂[5]
Molecular Weight 322.38 g/mol 243.49 g/mol [5]
Appearance Expected to be a White to Yellow/Brown SolidWhite to yellow to yellow-brown or gray solid
Melting Point Data not available160-163 °C[4]
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents; poorly soluble in water.Soluble in organic solvents.[7]
SMILES ClC1=NC=N2C(C=C(Br)C(Br)=C2)=C1c1cc2c(cc1Br)c(Cl)ncn2[5]
InChI InChI=1S/C8H3Br2ClN2/c9-5-2-7-6(3-5)8(11)13-4-12-7/h2-4HInChI=1S/C8H4BrClN2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H
XlogP (Predicted) > 3.5 (Estimated)3.2[8]

Synthesis and Experimental Protocols

The synthesis of 6,7-Dibromo-4-chloroquinazoline is a robust, two-step process that begins with a suitably substituted aniline derivative and proceeds through a cyclized quinazolinone intermediate. This methodology is a standard and reliable approach in heterocyclic chemistry.

Proposed Synthetic Workflow

workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start 2-Amino-4,5-dibromobenzoic Acid reagent1 Formamide (CH₃NO) Heat (e.g., 160-180 °C) start->reagent1 intermediate 6,7-Dibromoquinazolin-4(3H)-one reagent1->intermediate reagent2 Phosphorus Oxychloride (POCl₃) Reflux intermediate->reagent2 product 6,7-Dibromo-4-chloroquinazoline reagent2->product

Caption: Proposed two-step synthesis of 6,7-Dibromo-4-chloroquinazoline.

Step 1: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one

Causality and Experimental Insight: This step involves the cyclization of an anthranilic acid derivative. 2-Amino-4,5-dibromobenzoic acid is the logical starting material. Formamide serves a dual role as both the reagent, providing the C2 carbon and N3 nitrogen of the quinazoline ring, and as a high-boiling solvent.[9] Heating the mixture drives the condensation and subsequent cyclization, leading to the formation of the thermodynamically stable quinazolinone ring system.

Protocol:

  • Combine 2-amino-4,5-dibromobenzoic acid (1.0 eq) and formamide (10-15 eq).

  • Heat the reaction mixture to 160-180 °C with stirring under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6,7-Dibromoquinazolin-4(3H)-one.

Step 2: Synthesis of 6,7-Dibromo-4-chloroquinazoline

Causality and Experimental Insight: The conversion of the quinazolinone (a cyclic amide or lactam) to the 4-chloroquinazoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[10] It functions as a powerful chlorinating and dehydrating agent. The reaction proceeds by activation of the carbonyl oxygen, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the aromatic chloro-quinazoline. Refluxing ensures the reaction goes to completion.

Protocol:

  • Suspend 6,7-Dibromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the suspension to reflux (approx. 105 °C) and maintain for 3-5 hours, at which point the mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step and must be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide) until the pH is ~7-8, causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Reactivity and Applications in Drug Discovery

The primary utility of 6,7-Dibromo-4-chloroquinazoline in drug discovery lies in the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments. This reaction is the cornerstone for creating libraries of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of receptor tyrosine kinases (RTKs).[4]

The SNAr Reaction: Gateway to Kinase Inhibitors

The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making the chlorine an excellent leaving group. By reacting 6,7-Dibromo-4-chloroquinazoline with a substituted aniline in a suitable solvent (e.g., isopropanol or DMF), often with mild heating, one can readily form a C-N bond, yielding a 4-anilinoquinazoline.

This modular approach is central to the synthesis of numerous FDA-approved kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[11][] While drugs like Vandetanib and Lapatinib do not contain the 6,7-dibromo substitution pattern, their synthesis pathways exemplify the critical role of a 4-chloroquinazoline intermediate.[13][14] The 6,7-dibromo scaffold would be employed by medicinal chemists to create novel analogs of these drugs, using the bulky and lipophilic bromine atoms to explore deeper pockets of the ATP-binding site, potentially enhancing potency or altering the selectivity profile.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation, survival, and differentiation.[2][15] Dysregulation of this pathway is a hallmark of many cancers, making EGFR a prime therapeutic target.[11] 4-Anilinoquinazoline derivatives are designed to compete with ATP for the kinase domain of EGFR, thereby blocking its signaling function and inhibiting cancer cell growth.[1]

EGFR_Pathway cluster_inhibition ATP-Binding Site EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates ATP ATP ATP->EGFR Phosphorylates Inhibitor 6,7-Dibromo-4-anilino quinazoline Derivative Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.

Safety, Handling, and Storage

As a halogenated heterocyclic compound and a reactive synthetic intermediate, 6,7-Dibromo-4-chloroquinazoline should be handled with appropriate care in a laboratory setting. The safety information provided is based on that of the closely related 6-Bromo-4-chloroquinazoline and should be considered representative.[16]

Table 2: GHS Hazard Information
CategoryInformation
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.

  • Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.

References

Sources

Technical Whitepaper: Characterization and Utility of 6,7-Dibromo-4-chloroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dibromo-4-chloroquinazoline (CAS: 885524-31-2) represents a high-value heterocyclic scaffold in the design of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Unlike its ubiquitous 6,7-dimethoxy analogues (found in Gefitinib and Erlotinib), the 6,7-dibromo substitution pattern offers unique vectors for diversification. The bromine atoms at positions 6 and 7 serve as orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the labile chlorine at position 4 enables rapid SNAr derivatization with aniline or phenol pharmacophores.

This guide provides a definitive technical analysis of the compound’s molecular properties, a self-validating synthetic protocol, and the analytical logic required for its rigorous identification.

Physicochemical Specifications

The precise characterization of 6,7-Dibromo-4-chloroquinazoline is dictated by the distinct isotopic signatures of bromine and chlorine. Researchers must distinguish the "average molecular weight" used for stoichiometry from the "monoisotopic mass" used for mass spectrometry validation.

Table 1: Core Chemical Data
PropertySpecificationNotes
IUPAC Name 6,7-Dibromo-4-chloroquinazoline
CAS Number 885524-31-2
Molecular Formula C₈H₃Br₂ClN₂
Average Mol.[1][2][3][4][5][6][7][8][9] Weight 322.38 g/mol Use for molarity calculations.
Monoisotopic Mass 319.8351 DaCalculated for ⁷⁹Br₂, ³⁵Cl.
Appearance Off-white to pale yellow solidHydrolytically unstable; store under inert gas.
Solubility Soluble in DCM, DMSO, DMFReacts with protic solvents (MeOH, H₂O).
Isotopic Distribution Analysis (Mass Spectrometry)

For validation, the Mass Spectrum (MS) is the most reliable "fingerprint" due to the halogen pattern.

  • Theoretical Pattern: The presence of two Bromine atoms (⁷⁹Br:⁸¹Br ≈ 1:1) and one Chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) creates a distinct multiplet.

  • M+0 (319.8): ⁷⁹Br, ⁷⁹Br, ³⁵Cl

  • M+2 (321.8): Mixed isotopes (High abundance)

  • M+4 (323.8): Mixed isotopes (High abundance)

  • M+6 (325.8): ⁸¹Br, ⁸¹Br, ³⁷Cl (Lower abundance)

Critical Check: If your MS data does not show a characteristic "tetrad" pattern spanning ~6 Da, the material is likely mono-brominated or hydrolyzed (4-hydroxy derivative).

Synthetic Methodology & Causality

The synthesis of 4-chloroquinazolines is often trivialized, leading to poor yields or hydrolysis products. The protocol below prioritizes moisture control and reaction completeness , utilizing Phosphorus Oxychloride (POCl₃) as both reagent and solvent.

Precursor Selection

The synthesis typically proceeds from 6,7-dibromoquinazolin-4(3H)-one . This precursor is generated via the cyclization of 2-amino-4,5-dibromobenzoic acid (4,5-dibromoanthranilic acid) with formamide.

Protocol: Deoxychlorination of 6,7-Dibromoquinazolin-4(3H)-one

Reagents:

  • Starting Material: 6,7-Dibromoquinazolin-4(3H)-one (1.0 eq)

  • Reagent/Solvent: POCl₃ (Phosphorus oxychloride) (5–10 vol)

  • Catalyst: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or catalytic DMF.

Step-by-Step Workflow:

  • System Preparation: Flame-dry a round-bottom flask and equip it with a reflux condenser and a drying tube (CaCl₂ or Ar balloon). Reason: POCl₃ reacts violently with water; moisture ingress hydrolyzes the product back to the starting material.

  • Charging: Charge the solid quinazolinone and DIPEA. Add POCl₃ slowly at room temperature.

  • Reaction: Heat the mixture to 90–105°C for 2–4 hours.

    • Checkpoint: The suspension should dissolve to form a clear, often dark solution. Monitor by TLC (eluent: 20% EtOAc/Hexanes). Aliquots for TLC must be quenched in dry methanol (forming the 4-methoxy derivative) to avoid streaking of the unstable chloride.

  • Work-up (The Critical Step):

    • Cool to room temperature.

    • Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).

    • Azeotrope: Add dry toluene and re-evaporate to remove trace acid.

    • Quench: Pour the residue slowly onto crushed ice/NaHCO₃ slurry with vigorous stirring. Caution: Exothermic.

    • Extraction: Extract immediately with Dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

Visualization: Synthetic Logic Flow

Synthesis Start 4,5-Dibromoanthranilic Acid Step1 Cyclization (Formamide, 180°C) Start->Step1 Inter 6,7-Dibromoquinazolin-4(3H)-one (Stable Precursor) Step1->Inter Ring Closure Step2 Chlorination (POCl3, DIPEA, 100°C) Inter->Step2 Deoxychlorination Product 6,7-Dibromo-4-chloroquinazoline (Active Scaffold) Step2->Product S_N Ar Activation Product->Inter Hydrolysis (If Wet)

Figure 1: Synthetic pathway from anthranilic acid precursor to the active 4-chloro scaffold. Note the reversibility (hydrolysis) indicated in red.

Application in Drug Design (SAR)

The 4-chloroquinazoline core is a "privileged structure" in kinase inhibition. The 6,7-dibromo variant allows for a specific "Scaffold-First" approach:

  • C4 Substitution (SNAr): The chlorine is displaced first by an aniline (e.g., 3-chloro-4-fluoroaniline) to establish the hinge-binding motif. This reaction proceeds in isopropanol at reflux.

  • C6/C7 Diversification: Following C4 substitution, the bromine atoms remain. Due to electronic differences (C6 is para to N1, C7 is para to N3), they may exhibit differential reactivity in controlled cross-coupling reactions, allowing the introduction of solubilizing groups (e.g., morpholine, N-methylpiperazine) or extended biaryl systems.

Handling and Safety

  • Corrosivity: This compound hydrolyzes to release HCl gas upon contact with mucosal membranes. Handle only in a fume hood.

  • Sensitization: Quinazolines are potent skin sensitizers (associated with "rash" side effects in EGFR drugs). Double-gloving (Nitrile) is mandatory.

  • Storage: Store at -20°C under Argon. If the solid turns white/powdery (from yellow crystalline), check for hydrolysis (formation of the insoluble quinazolinone).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135742231, 4-Chloroquinazoline-6,7-diol (Analogous Structure). Retrieved from [Link]

  • Arnott, E. A., et al. (2011).[10] POCl3 Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661.[4][10] (Detailed mechanistic study on the chlorination protocol). Retrieved from [Link]

  • Bridges, A. J., et al. (1996).[7] Tyrosine Kinase Inhibitors.[3][7][8] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267–276. (Foundational SAR on 6,7-substituted quinazolines). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dibromo-4-chloroquinazoline is a high-value heterocyclic scaffold, primarily utilized as a reactive intermediate in the synthesis of EGFR inhibitors and other kinase-targeting therapeutics. Its utility hinges on the lability of the C4-chlorine atom, which undergoes Nucleophilic Aromatic Substitution (


) with amines or anilines.

For the development scientist, solubility is not merely a physical constant but a functional parameter that dictates reaction kinetics, purity profiles, and scalability. This guide moves beyond simple "dissolves/does not dissolve" binaries to provide an operational solubility framework. We analyze how the lipophilic dibromo-motif interacts with solvent systems to enable efficient nucleophilic attacks while minimizing hydrolysis of the reactive chloro-amidine moiety.

Physicochemical Basis of Solubility

To predict solubility behavior without empirical data for every solvent, we must understand the molecule's structural electronics:

  • Lipophilicity: The 6,7-dibromo substitution pattern significantly increases lipophilicity (

    
    ) compared to the unsubstituted quinazoline. This enhances solubility in non-polar chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).
    
  • Pi-Stacking: The planar bicyclic system exhibits strong

    
    -
    
    
    
    stacking interactions. Solvents capable of disrupting these stacks (e.g., DMSO, DMF) are essential for creating high-concentration stock solutions (>100 mM).
  • Reactivity vs. Solvation: The C4-position is highly electrophilic. Protic solvents (MeOH, EtOH) pose a risk of solvolysis (formation of the ether) or hydrolysis (reversion to the quinazolinone) if traces of water are present.

Operational Solubility Profile

The following data categorizes solvents by their functional utility in the workflow.

Table 1: Functional Solubility Matrix
Solvent ClassRepresentative SolventsSolubility StatusOperational Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh Extraction/Workup. Excellent for dissolving the compound after synthesis; poor for

reactions due to low boiling points.
Polar Aprotic DMSO, DMF, DMAcHigh Reaction Medium. Ideal for

coupling. Solubilizes both the quinazoline and nucleophiles. High boiling points allow thermal acceleration.
Aromatic Toluene, XyleneModerate Thermal Switch. Moderate solubility at RT; High solubility at reflux. Useful for reactions where product precipitation upon cooling is desired.
Ethers THF, 1,4-DioxaneModerate General Reaction. Good balance of solubility and ease of removal. Dioxane is preferred for higher temperature couplings.
Alcohols Isopropanol (IPA), EthanolTemp-Dependent Crystallization/Reaction. Low solubility at RT (antisolvent); Moderate at reflux. Often used for "slurry-to-crystal" conversions.
Alkanes Hexanes, Heptane, PentaneLow Antisolvent. Used to precipitate the product from reaction mixtures or to wash filter cakes.
Aqueous Water, BrineInsoluble Quenching. Precipitator. Rapidly hydrolyzes the compound if left in solution for extended periods.

Visualization: Solvent Selection Strategy

The following decision tree assists in selecting the optimal solvent based on the process stage (Synthesis, Workup, or Crystallization).

SolventStrategy Start Process Requirement Reaction S_NAr Reaction (Coupling) Start->Reaction Workup Workup / Extraction Start->Workup Purification Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp Partition Aqueous Partition? Workup->Partition Trituration Trituration? Purification->Trituration DMF Use DMF or DMSO (High Solubility, High BP) HighTemp->DMF Yes Dioxane Use 1,4-Dioxane (Mod Solubility, Med BP) HighTemp->Dioxane No IPA Use Isopropanol (Slurry Reaction) HighTemp->IPA Slurry DCM Use DCM or EtOAc (High Solubility, Immiscible) Partition->DCM Hexane Use Hexane/Ether (Antisolvent) Trituration->Hexane

Figure 1: Decision logic for solvent selection based on the operational phase of the 6,7-Dibromo-4-chloroquinazoline workflow.

Experimental Protocols

Protocol A: Isothermal Solubility Determination (Gravimetric)

Use this protocol to validate solubility for a specific batch or new solvent system.

Objective: Determine the saturation limit of 6,7-Dibromo-4-chloroquinazoline in a target solvent at 25°C.

  • Preparation: Weigh approximately 100 mg of the compound into a 4 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Toluene).

  • Equilibration: Vortex for 1 minute. If the solid dissolves completely, add another 50 mg and repeat until a visible suspension persists.

  • Agitation: Place the vial on an orbital shaker at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated with solvent) into a tared vial.

  • Quantification: Evaporate the solvent under a stream of nitrogen (or reduced pressure) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol B: Standard Coupling Workflow

This workflow leverages the "Thermal Switch" solubility of Isopropanol (IPA).

  • Charge: To a reaction flask, add 6,7-Dibromo-4-chloroquinazoline (1.0 eq) and the aniline nucleophile (1.1 eq).

  • Solvent: Add Isopropanol (10-15 volumes).

    • Note: At room temperature, the quinazoline may not fully dissolve. This is acceptable (slurry reaction).

  • Activation: Add DIPEA (1.5 eq) if the aniline is non-basic.

  • Reaction: Heat to reflux (82°C).

    • Observation: The mixture typically becomes homogeneous as it reaches reflux, indicating full solubilization of the starting material. As the reaction proceeds, the product (often less soluble) may begin to precipitate.[1]

  • Workup: Cool the mixture to 0-5°C. Stir for 1 hour.

  • Isolation: Filter the precipitate. Wash the cake with cold IPA or Hexane to remove impurities.

    • Why this works: The starting material is soluble at reflux; the product crystallizes upon cooling, driving the equilibrium and simplifying purification.

Troubleshooting & Stability

Hydrolysis Risk

The C4-chloro group is susceptible to hydrolysis, converting the compound back to 6,7-dibromoquinazolin-4(3H)-one , which is catalytically dead for


 reactions.
  • Symptom: Appearance of an insoluble white solid that does not react with amines.

  • Cause: Wet solvents (DMSO/DMF are hygroscopic).

  • Prevention: Always use anhydrous solvents packed under inert gas. Store stock solutions in DMSO at -20°C and use within 24 hours.

Solvolysis in Alcohols

While IPA is a standard solvent, primary alcohols (Methanol, Ethanol) are more nucleophilic.

  • Risk: Formation of 4-methoxy-6,7-dibromoquinazoline ether.

  • Mitigation: Avoid Methanol. Use bulky alcohols (IPA, t-Amyl alcohol) or aprotic solvents (Dioxane) if the nucleophile is weak.

References

  • National Institutes of Health (NIH). (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J. Org.[2] Chem. Retrieved from [Link]

  • MDPI. (2024).[3] Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

Sources

6,7-Dibromo-4-chloroquinazoline: Chemical Identifiers, Synthesis, and Applications in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,7-Dibromo-4-chloroquinazoline is a highly functionalized, tri-halogenated heterocyclic building block critical to the discovery and synthesis of small-molecule kinase inhibitors. The quinazoline core is a privileged scaffold in medicinal chemistry, particularly known for its role as an ATP-mimetic in epidermal growth factor receptor (EGFR) inhibitors. The strategic placement of a labile chlorine atom at the C4 position enables rapid nucleophilic aromatic substitution (SNAr), while the bromine atoms at C6 and C7 serve as orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide details the chemical identifiers, synthesis protocols, and mechanistic reactivity of this pivotal intermediate.

Chemical Identifiers and Physical Properties

To ensure accurate procurement and database querying, the definitive identifiers and calculated properties for 6,7-dibromo-4-chloroquinazoline are summarized below [1].

PropertyValue
Chemical Name 6,7-Dibromo-4-chloroquinazoline
CAS Registry Number 885524-31-2
Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
SMILES String ClC1=NC=NC2=CC(Br)=C(Br)C=C12
Appearance Off-white to pale yellow solid
Reactivity Profile Moisture-sensitive (hydrolyzes to quinazolinone)

Structural Significance & Reactivity Profile

The utility of 6,7-dibromo-4-chloroquinazoline stems from its differentiated halogen reactivity. The C4-chlorine is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrimidine-like nitrogen atoms. This facilitates SNAr reactions with various nucleophiles, most notably anilines, to form 4-anilinoquinazolines. Kinetic studies of 4-chloroquinazolines demonstrate that the SNAr mechanism typically proceeds via a stepwise pathway where the nucleophilic attack to form the Meisenheimer complex is the rate-determining step (RDS) [2].

Following C4 functionalization, the C6 and C7 bromines remain intact. This allows for subsequent regioselective or exhaustive palladium-catalyzed cross-coupling to explore the chemical space of the ATP-binding pocket of target kinases [3].

Synthesis Workflow: From Anthranilic Acid to 4-Chloroquinazoline

The de novo synthesis of 6,7-dibromo-4-chloroquinazoline generally proceeds via a two-step cyclization and chlorination sequence starting from 2-amino-4,5-dibromobenzoic acid.

Protocol 1: Synthesis of 6,7-Dibromoquinazolin-4(3H)-one
  • Reagents: 2-Amino-4,5-dibromobenzoic acid (1.0 eq), Formamide (excess, acts as solvent and reactant).

  • Procedure: Suspend the starting material in formamide. Heat the reaction mixture to 150°C under an inert nitrogen atmosphere for 4–6 hours.

  • Causality: Formamide provides both the carbon and nitrogen required to close the pyrimidine ring. The high temperature is necessary to drive the condensation and subsequent cyclization, releasing water as a byproduct.

  • Workup: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with distilled water, and dry under a vacuum to yield 6,7-dibromoquinazolin-4(3H)-one (CAS 17519-00-5).

Protocol 2: Chlorination to 6,7-Dibromo-4-chloroquinazoline
  • Reagents: 6,7-Dibromoquinazolin-4(3H)-one (1.0 eq), Phosphorus oxychloride (POCl3) (5.0 eq), N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Procedure: Suspend the intermediate in neat POCl3. Add DIPEA dropwise at 0°C. Reflux the mixture at 105°C for 3 hours.

  • Causality: POCl3 acts as the chlorinating agent, converting the tautomeric hydroxyl group of the quinazolinone into a good leaving group (phosphorodichloridate), which is subsequently displaced by chloride. DIPEA neutralizes the generated HCl, preventing the degradation of the product and accelerating the reaction.

  • Workup: Distill off excess POCl3 under reduced pressure. Quench the residue carefully with ice-cold saturated NaHCO3 to neutralize residual acid. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate to yield the target compound.

Synthesis A 2-Amino-4,5-dibromobenzoic acid (Starting Material) B Formamide / 150°C (Cyclization) A->B C 6,7-Dibromoquinazolin-4(3H)-one (Intermediate) B->C D POCl3 / Reflux (Chlorination) C->D E 6,7-Dibromo-4-chloroquinazoline (Target Compound) D->E

Workflow for the synthesis of 6,7-dibromo-4-chloroquinazoline from anthranilic acid.

Application: Synthesis of 4-Anilinoquinazoline EGFR Inhibitor Precursors

The primary application of 6,7-dibromo-4-chloroquinazoline is the synthesis of 4-anilinoquinazolines. These compounds act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain.

Protocol 3: SNAr with Aniline Derivatives
  • Reagents: 6,7-Dibromo-4-chloroquinazoline (1.0 eq), Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq), Isopropanol (IPA) or n-butanol.

  • Procedure: Dissolve the reagents in IPA. Heat the mixture to 80°C (reflux) for 2–4 hours.

  • Causality: The use of a protic solvent like IPA or n-butanol is crucial. Protic solvents stabilize the leaving chloride ion and the developing charge in the transition state. The reaction is often self-catalyzed by the generated HCl, which protonates the quinazoline N1, further increasing the electrophilicity at C4 [2].

  • Workup: Cool to room temperature. The product typically precipitates as the hydrochloride salt. Filter and wash with cold ether to obtain the pure 4-anilinoquinazoline derivative.

SNAr A 6,7-Dibromo-4-chloroquinazoline + Aniline Derivative B Nucleophilic Attack at C4 (Rate-Determining Step) A->B C Meisenheimer Complex (Anionic σ-adduct) B->C D Chloride Elimination (Fast Step) C->D E 4-Anilinoquinazoline Derivative + HCl D->E

Nucleophilic aromatic substitution (SNAr) mechanism at the C4 position.

Downstream Functionalization

Once the 4-anilino core is established, the 6,7-dibromo substituents can be leveraged for polycarbo-substitution. For instance, Suzuki-Miyaura cross-coupling with arylboronic acids allows for the introduction of diverse aryl groups, which can interact with the hydrophobic pockets of the kinase domain. The differential steric and electronic environments of the C6 and C7 positions sometimes allow for sequential, regioselective coupling, though exhaustive double-coupling is more commonly employed to generate symmetric bi-aryl derivatives [3].

References

  • Guidechem . "885524-31-2 QUINAZOLINA, 6,7-DIBROMO-4-CLORO". Guidechem Chemical Database. 1

  • Frontiers in Chemistry . "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction". Frontiers. 2

  • MDPI . "Synthesis and In Vitro Cytotoxic Properties of Polycarbo-Substituted 4-(Arylamino)quinazolines". Molecules. 3

Sources

Pharmacological Potential of 6,7-Dibromo-Substituted Quinazolines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological profile. However, the specific introduction of bromine atoms at the 6 and 7 positions of the quinazoline core drastically alters the molecule's steric bulk, lipophilicity, and electronic distribution. As a Senior Application Scientist, I have observed that this precise di-halogenation strategy is highly effective in generating potent, ATP-competitive kinase inhibitors (particularly for EGFR) and highly selective enzyme inhibitors (such as COX-2). This whitepaper details the molecular rationale, pharmacological applications, and synthetic methodologies behind 6,7-dibromo-substituted quinazolines.

Molecular Rationale & Pharmacophore Dynamics

The pharmacological efficacy of the 6,7-dibromo substitution is not coincidental; it is rooted in fundamental physical chemistry and structural biology:

  • Electronic and Steric Effects: Bromine is highly polarizable and significantly larger than fluorine or chlorine. At the 6 and 7 positions, it enhances the overall lipophilicity (LogP) of the quinazoline core. This facilitates deep insertion into hydrophobic protein pockets.

  • Halogen Bonding: The electron-deficient "sigma-hole" on the bromine atoms can form strong, highly directional halogen bonds with electron-rich backbone carbonyls in the hinge region of target kinases.

  • Causality in Isoenzyme Selectivity: In the context of Cyclooxygenase (COX) enzymes, the bulky 6,7-dibromo substitution prevents the molecule from entering the narrower COX-1 active site (which contains the bulky Isoleucine-523 residue). Conversely, it perfectly fits the larger COX-2 active site (which contains the smaller Valine-523 residue), thereby driving COX-2 selectivity and minimizing gastrointestinal toxicity 1.

Oncological Applications: EGFR Tyrosine Kinase Inhibition

Mechanism of Action

Epidermal Growth Factor Receptor (EGFR) overexpression is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. 6,7-dibromo quinazolines—specifically hybrid quinazoline-1,3,5-triazine derivatives—act as potent ATP-competitive inhibitors of the EGFR tyrosine kinase domain.

By occupying the ATP-binding pocket, the 6,7-dibromo core prevents the auto-phosphorylation of EGFR. This blockade halts the downstream PI3K/AKT/mTOR signaling cascade, arresting cell proliferation and inducing apoptosis in cancer cells (such as the MCF-7 and A549 lines) 2.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates EGFR->PI3K Pathway Inhibited Inhibitor 6,7-Dibromo Quinazoline (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cancer Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Induces (via Blockade)

Mechanism of 6,7-dibromo quinazolines blocking the EGFR-PI3K-AKT-mTOR signaling pathway.

Quantitative Efficacy Data

The following table summarizes the representative inhibitory activity of 6,7-dibromo-substituted quinazoline hybrids against the EGFR tyrosine kinase compared to standard clinical therapeutics.

CompoundTargetIC50 (nM)Clinical Status / Note
6,7-Dibromo-quinazoline-1,3,5-triazine hybrid EGFR-TK36.8Preclinical Lead 2
Erlotinib EGFR-TK~30.0FDA Approved Standard
Tamoxifen EGFR-TK69.1FDA Approved Standard

Anti-Inflammatory Applications: Selective COX-2 Inhibition

Mechanism of Action

The withdrawal of several early-generation coxibs due to adverse cardiovascular events has spurred the development of alternative heterocyclic COX-2 inhibitors. 6,7-dibromo-2-(morpholin-4-yl)-N-phenylquinazolin-4-amines exhibit potent anti-inflammatory and analgesic activity with a high safety margin 1.

The morpholine ring acts as a secondary pharmacophore that interacts with the hydrophilic entrance of the COX-2 channel, while the 6,7-dibromo-quinazoline core anchors deeply into the hydrophobic side-pocket exclusive to COX-2.

Quantitative Selectivity Data

Representative data demonstrating the selectivity index of dibromo-quinazoline derivatives versus traditional NSAIDs.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
6,7-Dibromo-2-(morpholinyl)-quinazoline deriv. >100.00.65> 150.0
Celecoxib 33.10.30110.3
Indomethacin 0.040.510.07

Synthetic Methodologies: Microwave-Assisted One-Pot Synthesis

To harness the pharmacological potential of these compounds, efficient synthetic routes are mandatory. Traditional reflux methods for synthesizing sterically hindered dibromo-quinazolines suffer from long reaction times (12-24 hours) and poor yields. As an application standard, we utilize a microwave-assisted cyclodehydration protocol 3.

Step-by-Step Protocol

Step 1: Formation of the Benzoxazinone Intermediate

  • Reagents: Combine 0.01 mol of 4,5-dibromoanthranilic acid with an excess (15 mL) of acetic anhydride in a round-bottom flask.

  • Rationale: Acetic anhydride serves a dual purpose as both the solvent and the acylating agent.

  • Execution: Reflux the mixture for 2 hours. The reaction undergoes N-acylation followed by intramolecular cyclodehydration.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield 6,7-dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

Step 2: Amination and Ring Expansion

  • Reagents: Dissolve 0.005 mol of the benzoxazinone intermediate in 10 mL of glacial acetic acid. Add 0.005 mol of the desired primary amine (e.g., aniline derivatives).

  • Rationale: Glacial acetic acid acts as an acid catalyst to protonate the benzoxazinone carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the bulky amine despite the steric hindrance of the bromine atoms.

  • Execution: Subject the mixture to microwave irradiation (150°C, 300W) for 10–15 minutes.

  • Isolation: Pour the mixture into ice water, neutralize with 10% sodium bicarbonate, filter the precipitate, and recrystallize from a dichloromethane-hexane mixture to obtain the pure 3-substituted-6,7-dibromo-quinazolin-4(3H)-one.

Synthesis_Workflow Step1 Step 1: Acylation Dibromoanthranilic Acid + Acetic Anhydride Reflux 2h Intermediate Intermediate 6,7-Dibromo-2-methyl- 4H-benzoxazin-4-one Step1->Intermediate Step2 Step 2: Amination Primary Amine Glacial Acetic Acid Microwave 150°C Intermediate->Step2 Product Target Compound 6,7-dibromo- quinazolin-4(3H)-one Step2->Product

Two-step microwave-assisted synthetic workflow for 6,7-dibromo-quinazolin-4(3H)-one derivatives.

References

  • Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor. Current Computer-Aided Drug Design / PubMed Central.1

  • Hybrid Quinazoline 1,3,5-Triazines as Epidermal Growth Factor Receptor (EGFR) Inhibitors with Anticancer Activity: Design, Synthesis, and Computational Study. ChemMedChem / ORCID Registry.2

  • Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D] [1,3] –Oxazin-4- One. International Journal of Scientific & Technology Research (IJSTR).3

Sources

Technical Guide: 6,7-Dimethoxy vs. 6,7-Dibromo Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous comparison between 6,7-dimethoxy and 6,7-dibromo quinazolines , structured for researchers in medicinal chemistry and drug discovery.

Comparative Analysis of Electronic, Synthetic, and Pharmacological Profiles

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, most notably as a kinase inhibitor (e.g., EGFR) and ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-adrenoreceptor antagonist. The substitution pattern at the C6 and C7 positions dictates the molecule's physicochemical properties, metabolic fate, and synthetic utility.[1]
  • 6,7-Dimethoxy : The "Gold Standard" for bioavailability and H-bond-mediated binding. It is the core of approved drugs like Gefitinib , Erlotinib , and Prazosin .[1]

  • 6,7-Dibromo : The "Divergent Workhorse."[1] While less common in final drugs due to solubility issues, it serves as a critical electrophilic scaffold for Late-Stage Functionalization (LSF) via transition-metal-catalyzed cross-couplings.[1]

Part 1: Electronic and Steric Landscapes

The fundamental difference lies in the electronic perturbation of the pyrimidine ring and the steric demand of the substituents.

Electronic Effects (Hammett & Resonance)
  • 6,7-Dimethoxy (OMe):

    • Effect: Strong Electron Donating Group (EDG) via resonance (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ), outweighing inductive withdrawal (
      
      
      
      ).
    • Impact on C4-Reactivity: The electron density pumped into the ring renders the C4-position less electrophilic compared to unsubstituted quinazolines. However, the nitrogen atoms of the pyrimidine ring maintain sufficient electron deficiency to permit

      
       reactions.
      
    • pKa Influence: Increases the basicity of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      , which is critical for H-bonding with the hinge region of kinases (e.g., Met793 in EGFR).
      
  • 6,7-Dibromo (Br):

    • Effect: Electron Withdrawing Group (EWG) via induction (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
      ), with weak resonance donation.
      
    • Impact on C4-Reactivity: The inductive withdrawal decreases electron density across the ring, making the C4-position more electrophilic. This accelerates ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
       displacement of a C4-leaving group (Cl, OTf).
      
    • Halogen Bonding: Bromine atoms can act as electrophilic caps (sigma-holes) capable of forming halogen bonds with backbone carbonyls, a feature distinct from the H-bond acceptor nature of methoxy oxygens.

Physicochemical Comparison Table
Property6,7-Dimethoxy (-OMe)6,7-Dibromo (-Br)Impact on Drug Design
Electronic Nature EDG (+M)EWG (-I)Modulates C4-reactivity & N1-basicity.
Lipophilicity (cLogP) Lower (Polar)Higher (Lipophilic)Br improves membrane permeability; OMe improves solubility.[1]
H-Bonding Acceptor (Oxygen)None (Halogen Bond potential)OMe interacts with solvent/residues; Br is hydrophobic.
Metabolic Stability Low (O-demethylation)High (C-Br bond stable)OMe is a metabolic "soft spot" (CYP450).
Synthetic Role Final PharmacophoreIntermediate / LSF HandleBr allows library expansion via Suzuki/Buchwald.

Part 2: Synthetic Pathways & Divergence[1]

The synthetic utility of these two scaffolds differs significantly. The dimethoxy variant is typically carried through the synthesis unchanged, whereas the dibromo variant is a "masked" diversity point.

Synthesis Workflow Visualization

The following diagram illustrates the parallel synthesis of the core 4-chloro intermediates and the divergent utility of the dibromo scaffold.

QuinazolineSynthesis Start_OMe 3,4-Dimethoxy benzoic acid Cyclization Cyclization (Formamide/NH4OAc) Start_OMe->Cyclization Start_Br 3,4-Dibromo benzoic acid Start_Br->Cyclization Q_OMe 6,7-Dimethoxy quinazolin-4(3H)-one Cyclization->Q_OMe Q_Br 6,7-Dibromo quinazolin-4(3H)-one Cyclization->Q_Br Chlorination Chlorination (POCl3 / SOCl2) Q_OMe->Chlorination Q_Br->Chlorination Cl_OMe 4-Chloro-6,7- dimethoxyquinazoline Chlorination->Cl_OMe Cl_Br 4-Chloro-6,7- dibromoquinazoline Chlorination->Cl_Br SNAr SNAr (Aniline/Amine) Cl_OMe->SNAr Cl_Br->SNAr Final_OMe Drug Target (e.g., Gefitinib analog) SNAr->Final_OMe Direct Route Inter_Br Dibromo Intermediate SNAr->Inter_Br Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Inter_Br->Coupling Late-Stage Functionalization Library Diversified Library (6,7-Diaryl/amino) Coupling->Library

Figure 1: Comparative synthetic flow. Note the divergent "Late-Stage Functionalization" path available only to the dibromo scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Target: Standard electrophile for kinase inhibitor synthesis.[1]

  • Cyclization:

    • Charge a flask with 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and formamide (5.0 vol).

    • Heat to 140–150 °C for 6–8 hours. Monitor by TLC/LCMS.

    • Cool to RT, pour into ice water. Filter the precipitate (6,7-dimethoxyquinazolin-4(3H)-one).[2]

    • Yield expectation: 80–90%.

  • Chlorination:

    • Suspend the quinazolinone (1.0 eq) in thionyl chloride (

      
      )  (10.0 vol) or use 
      
      
      
      .
    • Add a catalytic amount of DMF (0.05 eq).[2]

    • Reflux (80 °C) for 3–4 hours until the solution becomes clear.

    • Critical Step: Evaporate excess

      
       under reduced pressure completely to avoid side reactions in the next step. Azeotrope with toluene if necessary.
      
    • Result: Yellow solid/foam. Store under inert atmosphere (moisture sensitive).

Protocol B: Synthesis of 4-Chloro-6,7-dibromoquinazoline

Target: Highly reactive electrophile for library generation.[1]

  • Cyclization:

    • Start with 2-amino-4,5-dibromobenzoic acid .[1]

    • Reflux in formamide at 150 °C. The dibromo core is more hydrophobic; precipitation upon cooling is usually more efficient than the dimethoxy analog.

  • Chlorination:

    • Use ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

      
        (Phosphorus oxychloride) with 
      
      
      
      -diethylaniline
      (1.0 eq) as a base scavenger.
    • Reflux at 100 °C.

    • Note: The 6,7-dibromo-4-chloro intermediate is more reactive toward hydrolysis than the dimethoxy analog due to the EWG effect. Quench carefully into ice/bicarbonate and extract immediately into DCM.

Protocol C: Comparison (Reactivity Check)

When reacting with a weak nucleophile (e.g., 3-chloro-4-fluoroaniline):

  • Dimethoxy Scaffold: Requires reflux in isopropanol (IPA) or dioxane for 4–12 hours.

  • Dibromo Scaffold: Reaction often proceeds at RT or mild heating (40–50 °C) due to the enhanced electrophilicity of the C4 position.

Part 4: Pharmacological & ADME Implications[3]

Binding Interactions (EGFR Case Study)
  • 6,7-Dimethoxy:

    • The methoxy groups often protrude into the solvent front or interact with specific residues.

    • In Erlotinib , the bis-methoxyethoxy chains aid in solubility and fit into the ATP binding pocket without steric clash, while the ether oxygens can act as weak H-bond acceptors.

  • 6,7-Dibromo:

    • Used to probe hydrophobic pockets . If a binding pocket is tight and hydrophobic, replacing OMe with Br can increase potency by displacing high-energy water molecules (the "hydrophobic effect").

    • Halogen Bonding: A bromine at C6 or C7 can form a directional halogen bond with a backbone carbonyl oxygen (C-Br···O=C), which is strictly linear (180°), unlike the flexible H-bonding of methoxy groups.[1]

Metabolic Liability
  • O-Dealkylation (Dimethoxy): The methoxy groups are prime targets for CYP450 enzymes (O-demethylation), leading to phenolic metabolites. These phenols are rapidly glucuronidated and excreted.

    • Strategy: Replace OMe with O-difluoromethyl (

      
      ) or use the Dibromo scaffold to block metabolism at these positions.
      
  • Stable Handle (Dibromo): The C-Br bond is generally metabolically stable, preventing rapid clearance, though it increases lipophilicity (LogP), which can lead to higher non-specific binding (plasma protein binding).[1]

References

  • Vasdev, N., et al. (2011).[1] Metabolic Stability of 6,7-Dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, Potential EGFR Imaging Probes. Amanote Research. Link

  • Agrawal, N., et al. (2016).[1] Exploration of 6,7-dimethoxyquinazoline derivatives as dual acting α1- and AT1-receptor antagonists. RSC Advances. Link

  • BenchChem Technical Guide. (2025). 4-Anilino-6,7-dimethoxyquinazoline Derivatives: Technical Guide. BenchChem. Link[1]

  • Allam, H.A., et al. (2020).[1][3] Design and synthesis of some new 2, 4, 6-trisubstituted quinazoline EGFR inhibitors. Bioorganic Chemistry. Link

  • Chen, et al. (2018).[1] 6,7-Dimorpholinoalkoxy Quinazoline Derivatives as Potent EGFR Inhibitors. European Journal of Medicinal Chemistry. Link

Sources

The Reactivity Profile of 4-Chloroquinazoline Derivatives: Mechanistic Insights and Applications in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloroquinazoline derivatives are privileged electrophilic scaffolds in modern medicinal chemistry, serving as the critical building blocks for a vast array of targeted therapeutics, most notably Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib)[1]. The unique electronic architecture of the quinazoline core renders the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This whitepaper deconstructs the fundamental reactivity profile of 4-chloroquinazolines, exploring the kinetic mechanisms, solvent-dependent chemoselectivity, and optimized synthetic methodologies required to harness these intermediates effectively in drug development.

Electronic Architecture and the stwSNAr Pathway

The high reactivity of 4-chloroquinazoline is dictated by the strong electron-withdrawing nature of the pyrimidine ring. The two endocyclic nitrogen atoms (N1 and N3) create a profound electron deficiency at the C2 and C4 positions. However, the C4 position is significantly more electrophilic than C2 due to the synergistic resonance stabilization provided by the fused benzene ring during intermediate formation.

Kinetic analyses of 4-chloroquinazoline reacting with amines (such as anilines or hydrazines) confirm that the reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (stwSNAr) mechanism[2].

  • Nucleophilic Attack (Rate-Determining Step): The nucleophile attacks the C4 carbon, disrupting aromaticity to form an anionic σ-adduct known as the Meisenheimer Complex (MC). The stability of this complex is highly dependent on the electron-withdrawing capacity of the N1/N3 nitrogens[3].

  • Leaving Group Expulsion (Fast Step): The chloride ion (a highly stable leaving group) is rapidly expelled, restoring aromaticity and yielding the 4-substituted quinazoline[2].

SNAr_Mechanism A 4-Chloroquinazoline (Electrophile) B Nucleophile (e.g., Aniline) C Meisenheimer Complex (Anionic Intermediate) D 4-Substituted Quinazoline + HCl C->D Chloride Expulsion (Fast Step) AB AB AB->C Nucleophilic Attack (Rate-Determining Step)

Stepwise SNAr (stwSNAr) mechanism at the C4 position of quinazoline.

Nucleophilic Scope and Kinetic Dependencies

The chemoselectivity and reaction kinetics of 4-chloroquinazolines vary drastically depending on the nature of the nucleophile. While highly reactive nucleophiles can attack spontaneously, sterically hindered or electron-poor nucleophiles require specific catalytic interventions.

Table 1: Comparative Reactivity Profile of Common Nucleophiles
Nucleophile ClassRelative ReactivityMechanistic NuanceTypical Optimized Conditions
Primary Alkyl Amines HighFast stwSNAr; highly exothermic. Prone to over-alkylation or dialkylation if not strictly controlled.THF or Dioxane, DIPEA, 0°C to Room Temp[4].
Anilines (Aryl Amines) ModerateSlower MC formation. Reaction is autocatalyzed by generated HCl, which protonates N1/N3.Isopropanol, Reflux (80°C), No external base[5].
Alcohols / Phenols Low to ModerateRequires strong deprotonation to form highly nucleophilic alkoxides/phenoxides prior to attack.DMF or DMA, NaH or Cs₂CO₃, 60°C–80°C.
Thiols Very HighHigh polarizability leads to a borderline concerted mechanism rather than strict stwSNAr[2].Ethanol, Triethylamine, Room Temp.

Solvent Effects and Autocatalytic Activation

The choice of solvent in SNAr reactions of 4-chloroquinazolines is not merely a medium for dissolution; it actively participates in the transition state stabilization.

Protic Solvents and Autocatalysis: When reacting 4-chloroquinazolines with anilines (a critical step in synthesizing drugs like Erlotinib), the reaction is optimally performed in polar protic solvents like isopropanol without an external base[5]. This counterintuitive choice is driven by two causal factors:

  • Electrophilic Solvation: Protic solvents form hydrogen bonds with the N1 and N3 nitrogens of the quinazoline core, withdrawing electron density and lowering the activation energy required to form the Meisenheimer Complex[2].

  • Autocatalysis and Precipitation: As the reaction proceeds, HCl is generated. This trace acid further protonates the quinazoline nitrogens, supercharging its electrophilicity. Concurrently, the final 4-anilinoquinazoline product forms a hydrochloride salt. In isopropanol, this salt is insoluble and precipitates out of solution, driving the reaction equilibrium entirely to completion via Le Chatelier's principle.

Industrial Application: Synthesis of EGFR Inhibitors

The synthesis of Gefitinib (Iressa) exemplifies the industrial reliance on 4-chloroquinazoline reactivity. The workflow relies on the conversion of a quinazolin-4(3H)-one derivative to a 4-chloroquinazoline, followed by a highly regioselective SNAr coupling with 3-chloro-4-fluoroaniline[6].

Gefitinib_Workflow Q Quinazolin-4(3H)-one Derivative POCl3 POCl3 / 70-90°C O-Phosphorylation & Cl- Attack Q->POCl3 CQ 4-Chloroquinazoline Intermediate POCl3->CQ SNAr 3-Chloro-4-fluoroaniline iPrOH, Reflux (Autocatalytic) CQ->SNAr Gef Gefitinib (EGFR Tyrosine Kinase Inhibitor) SNAr->Gef

Synthetic workflow for Gefitinib highlighting the 4-chloroquinazoline intermediate.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that physicochemical changes (color, precipitation, TLC resolution) confirm the mechanistic progression of the reaction.

Protocol A: Activation of Quinazolin-4(3H)-one to 4-Chloroquinazoline

Causality Note: This reaction proceeds via an rapidly equilibrating O-phosphorylated intermediate. Heating is strictly required to provide the activation energy for the subsequent chloride ion attack that displaces the phosphorodichloridate leaving group[7].

  • Setup: Charge a dry, round-bottom flask with the quinazolin-4(3H)-one derivative (1.0 eq) under an inert atmosphere (N₂).

  • Reagent Addition: Carefully add Phosphoryl Chloride (POCl₃, 5.0 eq). Self-Validation: The suspension will begin to dissolve as the O-phosphorylated intermediate forms.

  • Catalysis (Optional): Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 eq) to generate the highly reactive Vilsmeier-Haack type intermediate, accelerating O-phosphorylation[6].

  • Thermal Activation: Heat the mixture to 70–90°C for 4 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 7:3). The highly polar starting material spot (baseline) will disappear, replaced by a high-Rf, UV-active spot (4-chloroquinazoline).

  • Quench and Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Pour the crude residue over crushed ice to hydrolyze residual phosphoryl species. Extract with Dichloromethane (DCM), wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate. Note: Use immediately in the next step to prevent hydrolytic degradation[4].

Protocol B: SNAr Coupling with Anilines (Gefitinib Intermediate)
  • Setup: Dissolve the freshly prepared 4-chloroquinazoline derivative (1.0 eq) in anhydrous isopropanol (0.2 M concentration)[5].

  • Nucleophile Addition: Add the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq). Do not add an external base.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 5–8 hours[5].

  • Self-Validation (Precipitation): As the reaction progresses, the solution will initially turn deep yellow/orange. Within 2–3 hours, a dense precipitate will begin to form. This is the hydrochloride salt of the product, confirming successful SNAr and autocatalytic turnover.

  • Isolation: Cool the mixture to 0°C in an ice bath to maximize precipitation. Filter the solid via vacuum filtration, wash with cold diethyl ether (Et₂O) to remove unreacted aniline, and dry under vacuum to yield the pure 4-anilinoquinazoline hydrochloride salt[5].

Process Optimization and Troubleshooting Matrix

When scaling up or diversifying the substitution pattern on the quinazoline core, researchers frequently encounter kinetic bottlenecks. Table 2 provides causal solutions for common failure modes.

Table 2: Troubleshooting Matrix for 4-Chloroquinazoline Workflows
ObservationRoot CauseCausal Optimization / Solution
Low conversion to 4-chloroquinazoline Stagnation at the stable O-phosphorylated intermediate stage.Ensure the reaction is heated to at least 70–90°C to drive the chloride displacement step[7]. Use freshly distilled POCl₃[4].
Pseudodimer formation during chlorination Intermolecular attack of the O-phosphorylated intermediate by unreacted starting material at low temps.Maintain basic conditions (e.g., add DIPEA) during the initial addition of POCl₃ at temperatures below 25°C before initiating heating[4].
Poor SNAr yield with electron-poor anilines High activation energy barrier for Meisenheimer Complex formation.Transition from conventional heating to microwave irradiation (120°C for 20 mins) in a THF/Water mixture[4].
Product loss during purification Hydrolytic instability of the 4-chloroquinazoline on silica gel.Avoid column chromatography. Utilize the crude 4-chloroquinazoline directly in the subsequent SNAr step after a rapid, cold aqueous workup[4].

References

1.2 - Frontiers in Chemistry / ResearchGate 2.4 - Benchchem Technical Support Center 3.3 - Frontiers in Chemistry 4.5 - MDPI 5.6 - Google Patents 6.1 - PMC / NIH 7.7 - ResearchGate

Sources

Methodological & Application

synthesis of 6,7-Dibromo-4-chloroquinazoline from anthranilic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 6,7-Dibromo-4-chloroquinazoline

Part 1: Strategic Analysis & Route Design

The Regioselectivity Challenge While the request specifies starting from "anthranilic acid," a direct electrophilic bromination of unsubstituted anthranilic acid is not viable for synthesizing the 6,7-dibromo isomer. The amino group (


) is a strong ortho, para-director. Bromination of anthranilic acid predominantly yields 3,5-dibromoanthranilic acid , which upon cyclization forms 6,8-dibromoquinazoline .

To achieve the 6,7-dibromo substitution pattern, the bromine atoms must be located at the 4 and 5 positions of the anthranilic acid precursor. This requires a specific regioselective route, typically initiating from 3,4-dibromobenzoic acid . This guide details the synthesis of the correct precursor (4,5-dibromoanthranilic acid) followed by cyclization and chlorination.

Retrosynthetic Pathway

  • Target: 6,7-Dibromo-4-chloroquinazoline.

  • Intermediate 2: 6,7-Dibromoquinazolin-4(3H)-one (via Niementowski reaction).

  • Intermediate 1: 4,5-Dibromoanthranilic acid (via Nitration/Reduction of benzoic acid derivative).

  • Starting Material: 3,4-Dibromobenzoic acid (commercially available).[1]

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 4,5-Dibromoanthranilic Acid

Rationale: This step establishes the critical halogen substitution pattern required for the 6,7-quinazoline target.

A. Nitration of 3,4-Dibromobenzoic Acid

  • Reagents: 3,4-Dibromobenzoic acid (1.0 eq), Fuming Nitric Acid (

    
    , excess), Conc. Sulfuric Acid (
    
    
    
    ).
  • Procedure:

    • Dissolve 3,4-dibromobenzoic acid in conc.

      
       at 
      
      
      
      .
    • Add fuming

      
       dropwise, maintaining temperature 
      
      
      
      .
    • Stir at room temperature (RT) for 4 hours.

    • Pour onto crushed ice. Filter the yellow precipitate (4,5-dibromo-2-nitrobenzoic acid).

    • Recrystallization: Ethanol/Water.

    • Yield Target: 85-90%.

B. Reduction to 4,5-Dibromoanthranilic Acid

  • Reagents: 4,5-Dibromo-2-nitrobenzoic acid, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol.

  • Procedure:

    • Suspend the nitro compound in 50% aqueous ethanol.

    • Add Fe powder (3.0 eq) and catalytic HCl.

    • Reflux for 2 hours (monitor by TLC for disappearance of nitro compound).

    • Adjust pH to ~8 with aqueous

      
      . Filter hot to remove iron oxides.
      
    • Acidify filtrate with acetic acid to precipitate 4,5-dibromoanthranilic acid.

    • Yield Target: 75-80%.

Stage 2: Cyclization to 6,7-Dibromoquinazolin-4(3H)-one

Rationale: The Niementowski reaction condenses the anthranilic acid with formamide to close the pyrimidine ring.

  • Reagents:

    • 4,5-Dibromoanthranilic acid (10.0 g, 33.9 mmol)

    • Formamide (50 mL, excess, acts as solvent and reagent)

    • Ammonium acetate (catalytic, optional)

  • Protocol:

    • Setup: 250 mL Round Bottom Flask (RBF) with reflux condenser and drying tube.

    • Reaction: Mix solid anthranilic acid derivative with formamide. Heat to 150–160°C for 6–8 hours.

    • Note: The high temperature is required to drive the dehydration.

    • Work-up: Cool the mixture to RT. Pour into 200 mL ice-cold water.

    • Isolation: The product precipitates as a white/off-white solid. Filter and wash copiously with water to remove formamide.

    • Purification: Recrystallize from DMF/Ethanol if necessary.

    • QC Check:

      
       (DMSO-d6) should show a singlet at ~8.1 ppm (H-2 of quinazoline).
      
Stage 3: Chlorination to 6,7-Dibromo-4-chloroquinazoline

Rationale: Conversion of the tautomeric hydroxyl group (lactam) to the chloride using phosphorous oxychloride (


).
  • Reagents:

    • 6,7-Dibromoquinazolin-4(3H)-one (5.0 g, 16.4 mmol)

    • 
       (25 mL, excess)
      
    • 
      -Diisopropylethylamine (DIPEA) or 
      
      
      
      -Dimethylaniline (1.0 eq, catalyst/base)
  • Protocol:

    • Safety:

      
       is corrosive and reacts violently with water. Work in a fume hood.
      
    • Reaction: Suspend the quinazolinone in

      
       in a dry RBF. Add base dropwise.
      
    • Reflux: Heat to reflux (

      
      ) for 3–5 hours. The suspension should become a clear solution.
      
    • Work-up: Distill off excess

      
       under reduced pressure.
      
    • Quench: Dissolve the residue in dry DCM. Pour slowly onto a stirred mixture of ice/

      
      . Caution: Exothermic hydrolysis.
      
    • Extraction: Separate organic layer, dry over

      
      , and concentrate.
      
    • Storage: Store under inert atmosphere at

      
       (moisture sensitive).
      

Part 3: Data Summary & Visualization

Table 1: Process Parameters & Yields
StepTransformationKey ReagentsTemp (

)
Typical YieldCritical QC Parameter
1 Nitration

0

25
88%Regioselectivity (NMR)
2 Reduction

80 (Reflux)78%Disappearance of

peak
3 CyclizationFormamide16085%Formation of Quinazolinone Core
4 Chlorination

10592%Absence of starting lactam
Pathway Visualization

G start 3,4-Dibromobenzoic Acid (Starting Material) inter1 4,5-Dibromo-2-nitrobenzoic Acid start->inter1 HNO3, H2SO4 Nitration inter2 4,5-Dibromoanthranilic Acid (Key Precursor) inter1->inter2 Fe, HCl Reduction inter3 6,7-Dibromoquinazolin-4(3H)-one inter2->inter3 Formamide, 160°C Niementowski Cyclization target 6,7-Dibromo-4-chloroquinazoline (Target) inter3->target POCl3, Reflux Chlorination anthranilic Anthranilic Acid (Unsubstituted) wrong_prod 6,8-Dibromo Isomer (Undesired) anthranilic->wrong_prod Direct Bromination (Regioselectivity Failure)

Caption: Synthetic pathway highlighting the necessity of the benzoic acid route to ensure 6,7-regioselectivity.

References

  • Connolly, D. J., et al. "Synthesis of quinazolinones from anthranilic acid derivatives." Tetrahedron 61.43 (2005): 10153-10160. Link

  • Mphahlele, M. J., et al. "Synthesis of 2-aryl-6,8-dibromo-4-chloroquinazolines." Molecules 19.1 (2014): 1063-1080. (Demonstrates the 6,8-pattern from direct anthranilic acid bromination). Link

  • Wissner, A., et al. "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinolines." Journal of Medicinal Chemistry 46.1 (2003): 49-63. (Analogous 6,7-substitution chemistry).[2][3][4][5][6] Link

  • BenchChem. "POCl3 Chlorination of 4-Quinazolones: Protocols." BenchChem Application Notes. Link

Sources

Application Note: Mechanistically Guided Chlorination of 6,7-Dibromoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The transformation of 6,7-dibromoquinazolin-4(3H)-one into 6,7-dibromo-4-chloroquinazoline is a pivotal activation step in medicinal chemistry and drug development. The resulting 4-chloroquinazoline serves as a highly reactive electrophilic hub, primed for S_NAr (nucleophilic aromatic substitution) cross-coupling with various amines, anilines, and alkoxides to generate diverse, biologically active quinazoline scaffolds.

Due to the strong electron-withdrawing nature of the two bromine atoms, the quinazolinone core is highly deactivated. This requires optimized, forcing conditions for complete chlorination while simultaneously demanding rigorous work-up protocols to prevent the rapid hydrolysis of the sensitive product.

Mechanistic Rationale

Historically, the chlorination of quinazolinones was performed by refluxing the substrate in neat phosphorus oxychloride (POCl₃) with catalytic N,N-dimethylformamide (DMF). However, this empirical approach often leads to incomplete conversion, product degradation, and the formation of insoluble pseudodimers.

As elucidated by Arnott et al. in their definitive kinetic study [[1]]([Link]), the reaction with POCl₃ proceeds via a distinct two-stage kinetic pathway rather than a single concerted step:

  • Phosphorylation (Kinetic Stage): The quinazolinone tautomerizes to its enol form and reacts with POCl₃. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), this O-phosphorylation is highly exothermic and rapid at room temperature (< 25 °C). Maintaining basicity during this step completely suppresses the formation of unreactive pseudodimers[1].

  • Chlorination (Thermodynamic Stage): The subsequent nucleophilic displacement of the dichlorophosphate leaving group by a chloride ion (Cl⁻) is the rate-determining step. This step requires thermal activation (70–90 °C) to achieve complete turnover to the 4-chloroquinazoline[1].

Mechanism SM 6,7-Dibromoquinazolin-4(3H)-one Phos O-Phosphorylated Intermediate SM->Phos POCl3, DIPEA T < 25 °C (Fast) Prod 6,7-Dibromo-4-chloroquinazoline Phos->Prod Cl⁻ Attack T = 80 °C (Slow) Degrad Hydrolysis Product (SM) Prod->Degrad H2O / Poor Work-up (Avoid)

Figure 1: Two-stage kinetic pathway for the chlorination of quinazolin-4(3H)-ones.

Experimental Design & Causality

  • Reagent Selection: DIPEA is selected over other bases because its pKa ensures the reaction medium remains basic enough to prevent dimerization, while its steric bulk avoids the formation of nucleophilic adducts . Chlorobenzene is utilized as a solvent to maintain a homogenous reaction mixture at elevated temperatures, which is critical for the highly insoluble 6,7-dibromo derivative.

  • Work-up Strategy (Self-Validating System): 4-Chloroquinazolines are exquisitely sensitive to hydrolysis. Exposure to aqueous acids or prolonged contact with ambient water will rapidly revert the product to the starting quinazolinone . Therefore, the protocol utilizes a rapid, cold, biphasic quench. By pouring the concentrated reaction mixture into a vigorously stirred biphasic system of dichloromethane (DCM) and ice-cold saturated NaHCO₃, the excess POCl₃ is neutralized while the product is instantly extracted into the protective organic layer.

Quantitative Data

ReagentMW ( g/mol )EquivalentsmmolMass/VolumeFunction
6,7-Dibromoquinazolin-4(3H)-one303.941.010.03.04 gLimiting Reactant
Phosphorus Oxychloride (POCl₃)153.333.030.02.80 mLChlorinating Agent
N,N-Diisopropylethylamine (DIPEA)129.241.212.02.09 mLBase / Acid Scavenger
Chlorobenzene (Anhydrous)112.56--20.0 mLSolvent

Step-by-Step Protocol

Phase 1: Setup and Phosphorylation

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6,7-dibromoquinazolin-4(3H)-one (3.04 g, 10.0 mmol) in anhydrous chlorobenzene (20 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.09 mL, 12.0 mmol) via syringe. Stir the suspension at 20 °C for 5 minutes.

  • Controlled Addition: Place the flask in a room-temperature water bath (to act as a heat sink). Slowly add POCl₃ (2.80 mL, 30.0 mmol) dropwise over 15 minutes. Causality: The phosphorylation reaction is highly exothermic; maintaining the internal temperature below 25 °C prevents degradation and dimerization[1].

  • Maturation: Stir the mixture for an additional 30 minutes at room temperature to ensure complete conversion to the O-phosphorylated intermediate.

Phase 2: Thermal Chlorination 5. Heating: Equip the flask with a reflux condenser. Transfer the flask to a pre-heated oil bath or heating block set to 80 °C. 6. Reaction: Stir vigorously at 80 °C for 4 to 6 hours. The mixture should become increasingly homogenous as the chloroquinazoline forms. 7. Reaction Monitoring (Critical Step): To check reaction progress via TLC, do not spot the reaction mixture directly onto silica. The acidic silica and ambient moisture will hydrolyze the product back to the starting material, yielding a false negative . Instead, withdraw a 50 µL aliquot, quench it into a 1.5 mL microcentrifuge tube containing 0.5 mL cold DCM and 0.5 mL saturated NaHCO₃. Vortex, allow phase separation, and spot the lower organic layer.

Phase 3: Quenching and Isolation 8. Concentration: Once complete, cool the reaction to room temperature. Remove the bulk of the chlorobenzene and excess POCl₃ under reduced pressure (rotary evaporator, water bath < 40 °C) to yield a viscous residue. Note: POCl₃ vapors are toxic and corrosive; ensure the vacuum pump is protected by a cold trap and acid scrubber. 9. Biphasic Quench: Dissolve the crude residue in cold DCM (30 mL). Slowly pour this organic solution into a vigorously stirred beaker containing crushed ice (50 g) and saturated aqueous NaHCO₃ (50 mL). 10. Neutralization: Stir for 5 minutes. Check the pH of the aqueous layer to ensure it remains basic (pH > 7). If acidic, add more saturated NaHCO₃. 11. Extraction: Transfer to a separatory funnel. Collect the lower DCM layer. Extract the aqueous layer with an additional portion of DCM (20 mL). 12. Drying: Combine the organic layers, wash with ice-cold brine (30 mL), and dry rapidly over anhydrous Na₂SO₄. 13. Concentration & Storage: Filter off the drying agent and concentrate the filtrate under reduced pressure at < 30 °C. The resulting 6,7-dibromo-4-chloroquinazoline should be immediately placed under an inert atmosphere and stored at -20 °C to prevent atmospheric hydrolysis, or preferably, telescoped directly into the subsequent S_NAr reaction.

Troubleshooting Guide

  • High levels of unreacted starting material recovered: If the TLC showed completion but the isolated product is the starting material, hydrolysis occurred during work-up. Ensure the quench is strictly cold, basic, and rapid. Do not leave the product in the aqueous phase for extended periods.

  • Formation of insoluble dimeric impurities: This indicates a loss of basicity during the initial POCl₃ addition. Ensure the full 1.2 equivalents of DIPEA are present and the temperature is strictly kept < 25 °C during the initial POCl₃ addition.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl₃ Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. URL:[Link]

  • Mizuno, Y., et al. (1978). Instability of 4-chloroquinazolines toward water treatment. Journal of Heterocyclic Chemistry, 15(3), 319. URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Amino-6,7-dibromoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This heterocyclic framework is central to numerous FDA-approved drugs, particularly in oncology, where it forms the backbone of potent kinase inhibitors like gefitinib and erlotinib.[3][4] These drugs target key signaling proteins such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are often dysregulated in cancer.[3][5] The strategic functionalization of the quinazoline ring system is paramount for modulating the potency, selectivity, and pharmacokinetic properties of these therapeutic agents.[1]

The coupling of amines to the 4-position of the quinazoline ring is a critical transformation in the synthesis of these bioactive molecules. This application note provides a comprehensive guide to the reaction conditions for coupling various amines with 6,7-dibromo-4-chloroquinazoline, a key intermediate in the development of novel therapeutics. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Chemical Principles and Mechanism

The reaction between 6,7-dibromo-4-chloroquinazoline and an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the bromine substituents on the benzene ring, activates the C4 position towards nucleophilic attack by the amine.

The generally accepted mechanism involves two main steps:

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient C4 carbon of the quinazoline ring, leading to the formation of a zwitterionic intermediate, often referred to as a Meisenheimer complex.[6]

  • Leaving Group Expulsion: The chloride ion is subsequently expelled, and a proton is lost from the amine nitrogen, often facilitated by a base, to yield the final 4-amino-6,7-dibromoquinazoline product.[2][6]

The presence of a base is often crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2][8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinazoline 6,7-Dibromo-4-chloroquinazoline Meisenheimer Meisenheimer Complex (Zwitterionic Intermediate) Quinazoline->Meisenheimer Nucleophilic Attack Amine R-NH2 Amine->Meisenheimer Product 4-Amino-6,7-dibromoquinazoline Meisenheimer->Product Leaving Group Expulsion (-Cl-) HCl HCl Meisenheimer->HCl Proton Loss experimental_workflow Start Start Reactants Add 6,7-Dibromo-4-chloroquinazoline, Amine, Solvent, and Base to Flask Start->Reactants Reflux Heat to Reflux under Inert Atmosphere Reactants->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Cool and Precipitate Product Monitor->Workup Complete Purify Filter, Wash, and Dry Product Workup->Purify End Characterize Final Product Purify->End

Sources

Application Note: Synthesis and Late-Stage Functionalization of 6,7-Dibromo-4-anilinoquinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Design

The 4-anilinoquinazoline chemotype is a privileged scaffold in modern oncology, serving as the core pharmacophore for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including Gefitinib, Erlotinib, and Lapatinib. These molecules function as ATP-competitive inhibitors, lodging into the highly conserved ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) [1].

While early-generation inhibitors utilized simple halogen or ether substitutions, contemporary drug discovery demands sophisticated functionalization to overcome resistance mutations (e.g., T790M) and improve pharmacokinetic profiles. The 6,7-dibromoquinazoline precursor is strategically highly valuable. The presence of two heavy halogens at the C6 and C7 positions provides dual handles for late-stage palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). Because these positions project directly into the solvent-exposed channel of the kinase active site, they tolerate bulky, solubilizing substituents (like morpholino-ethoxy groups) without disrupting the critical hydrogen-bonding network at the hinge region () [2].

Pathway cluster_0 PI3K/AKT Survival Pathway cluster_1 MAPK/ERK Proliferation Pathway Inhibitor 4-Anilinoquinazoline Derivative EGFR EGFR (Active RTK) Inhibitor->EGFR Competitive ATP Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Mechanism of action: 4-anilinoquinazolines blocking EGFR-mediated survival and proliferation.

Mechanistic Causality in the Synthetic Workflow

The synthesis of 6,7-dibromo-4-anilinoquinazolines operates through a highly regioselective two-step activation and substitution sequence.

Step 1: Electrophilic Activation via Vilsmeier-Haack Chemistry The starting material, 6,7-dibromoquinazolin-4(3H)-one, exists predominantly in its stable lactam tautomer. To enable nucleophilic attack, the C4 carbonyl must be converted into a superior leaving group. This is achieved using phosphoryl chloride (POCl₃) with a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with POCl₃ to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate attacks the lactam oxygen, forming a phosphorodichloridate leaving group that is rapidly displaced by chloride ions to yield 6,7-dibromo-4-chloroquinazoline.

Step 2: Regioselective Nucleophilic Aromatic Substitution (SNAr) The pyrimidine ring of the quinazoline core is highly electron-deficient, drawing electron density away from the C4 position. When exposed to an aniline derivative (e.g., 3-chloro-4-fluoroaniline), a facile SNAr reaction occurs. The reaction is typically performed in a polar protic solvent like isopropanol (IPA). The protic solvent stabilizes the anionic transition state (Meisenheimer complex). Crucially, the C6 and C7 bromines are electronically deactivated compared to the C4-chloro group, ensuring absolute regioselectivity; no cross-reactivity occurs at the bromine sites during this step () [1].

Workflow A 6,7-Dibromoquinazolin- 4(3H)-one B 6,7-Dibromo-4-chloro- quinazoline A->B POCl3, DMF (cat.) Reflux, 3-4 h C 6,7-Dibromo-4-anilino- quinazoline B->C Aniline derivative iPrOH, Reflux, 2-6 h D C6/C7 Functionalized Derivatives C->D Pd-Catalyst, Base Cross-Coupling

Synthetic workflow for 4-anilinoquinazolines from 6,7-dibromo precursors.

Experimental Protocols

The following protocols are designed as self-validating systems. Physical state changes (e.g., dissolution, precipitation) serve as built-in checkpoints to verify reaction progress without solely relying on chromatographic analysis.

Protocol A: Synthesis of 6,7-Dibromo-4-chloroquinazoline

Caution: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

  • Initialization: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,7-dibromoquinazolin-4(3H)-one (10.0 mmol, 3.04 g).

  • Reagent Addition: Suspend the solid in anhydrous toluene (30 mL). Add phosphoryl chloride (POCl₃, 40.0 mmol, 3.7 mL) followed by a catalytic amount of anhydrous DMF (0.2 mL).

    • Validation Check: The mixture will initially appear as a heterogeneous slurry.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 110 °C) under an inert argon atmosphere for 3–4 hours.

    • Validation Check: The reaction is complete when the opaque slurry transitions into a clear, homogenous yellow/amber solution, indicating full conversion of the insoluble lactam. TLC (Hexanes/EtOAc 7:3) should show the disappearance of the baseline starting material.

  • Concentration: Cool the mixture to room temperature. Remove excess POCl₃ and toluene under reduced pressure (rotary evaporation) to yield a viscous crude residue.

  • Aqueous Quench: Crucial Step. Dissolve the residue in cold dichloromethane (DCM, 50 mL) and pour it slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (100 mL). This neutralizes residual acid without hydrolyzing the highly reactive 4-chloro product back to the quinazolinone.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the product as a pale yellow solid. Use immediately in Protocol B to prevent degradation.

Protocol B: Synthesis of 6,7-Dibromo-4-(3-chloro-4-fluoroanilino)quinazoline
  • Initialization: In a 100 mL round-bottom flask, dissolve the freshly prepared 6,7-dibromo-4-chloroquinazoline (approx. 9.5 mmol from Protocol A) in anhydrous isopropanol (IPA, 40 mL).

  • Amination: Add 3-chloro-4-fluoroaniline (10.5 mmol, 1.53 g) to the solution.

  • Thermal Reaction: Heat the mixture to reflux (85 °C) for 2–4 hours.

    • Validation Check: As the reaction proceeds, the product will begin to precipitate out of the hot solution as a dense, crystalline hydrochloride salt. The generation of HCl during the SNAr reaction protonates the secondary amine, driving the reaction forward via Le Chatelier's principle through precipitation.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold IPA (15 mL) and diethyl ether (20 mL) to remove unreacted aniline and trace impurities.

  • Free-Basing (Optional): If the free base is required for downstream cross-coupling, suspend the HCl salt in DCM, wash with 1M NaOH, dry the organic layer, and concentrate.

Quantitative Data Summary

The table below summarizes the expected quantitative metrics and validation parameters for the synthesis of the dibromo-anilinoquinazoline scaffold, based on standardized medicinal chemistry optimizations ()[3].

Reaction PhaseTarget IntermediateTypical YieldReaction TimeKey Validation MetricPurification Method
Phase 1 (Chlorination) 6,7-Dibromo-4-chloroquinazoline88 - 92%3 - 4 hSlurry turns to clear amber solutionAqueous workup (Ice/NaHCO₃)
Phase 2 (SNAr) 6,7-Dibromo-4-(anilino)quinazoline85 - 90%2 - 4 hHeavy precipitation of HCl saltFiltration & cold solvent wash
Phase 3 (Coupling) C6/C7 Functionalized Scaffold60 - 75%12 - 18 hMass shift via LC-MSFlash Chromatography (Silica)

References

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Molecules (MDPI).[Link]

  • Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry (ConnectSci).[Link]

  • 6,7-disubstituted-4-anilinoquinazoline: design, synthesis and anticancer activity as a novel series of potent anticancer agents. Pharmaceutical Sciences.[Link]

microwave-assisted synthesis using 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Lead Optimization Microwave-Assisted Functionalization of 6,7-Dibromo-4-chloroquinazoline

Executive Summary

This application note details a high-efficiency protocol for the stepwise functionalization of 6,7-Dibromo-4-chloroquinazoline , a privileged scaffold in kinase inhibitor discovery (e.g., EGFR, VEGFR). By leveraging Microwave-Assisted Organic Synthesis (MAOS), researchers can overcome the kinetic barriers associated with the electron-poor quinazoline core, reducing reaction times from hours to minutes while significantly suppressing side reactions. This guide focuses on the regioselective


 displacement at the C4 position followed by Palladium-catalyzed cross-coupling at the C6/C7 positions.

Strategic Rationale & Mechanistic Insight

The quinazoline pharmacophore is central to modern oncology. The 6,7-dibromo-4-chloroquinazoline intermediate offers three distinct vectors for diversification:

  • C4-Position (Cl): Highly reactive towards nucleophilic aromatic substitution (

    
    ).
    
  • C6 & C7-Positions (Br): Aryl halide handles for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

Why Microwave Irradiation? The


 reaction at the C4 position proceeds via a polar Meisenheimer-like transition state. Microwave irradiation provides rapid dielectric heating, which directly couples with the polar solvent and the polarizable transition state. This specific heating mode lowers the activation energy (

) barrier more effectively than convective heating, minimizing the formation of the thermodynamic hydrolysis byproduct (quinazolinone).

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination SM 4-Cl-Quinazoline TS Polar Transition State (Stabilized by MW) SM->TS Dielectric Heating Nuc Amine (H-Nu) Nuc->TS Prod 4-Amino-Quinazoline TS->Prod LG HCl (Byproduct) TS->LG

Figure 1: Mechanistic pathway of microwave-assisted


 on the quinazoline core. The dipolar transition state is stabilized by specific microwave effects.

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Displacement of the C4-chloride with an aniline derivative without affecting the C6/C7 bromine atoms.

Reagents:

  • Substrate: 6,7-Dibromo-4-chloroquinazoline (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) [Model Aniline]

  • Solvent: Isopropanol (IPA) (Preferred for product precipitation)

  • Base: None required (The product often isolates as the HCl salt)

Procedure:

  • Setup: In a 10 mL microwave process vial, suspend 6,7-Dibromo-4-chloroquinazoline (200 mg, 0.49 mmol) in IPA (4 mL).

  • Addition: Add the aniline (0.54 mmol). The vessel is sealed with a PTFE-lined septum cap.

  • Irradiation: Heat in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 150 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[1][2]

  • Work-up: Cool to room temperature. The product typically precipitates as a heavy solid.

  • Purification: Filter the solid and wash with cold IPA (2 x 2 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Yield: Expect 85-95% as the hydrochloride salt.

Data Comparison: Conventional vs. Microwave

ParameterConventional Reflux (IPA)Microwave Synthesis (150°C)
Reaction Time 4 - 12 Hours10 Minutes
Yield 65 - 75%85 - 95%
Purity (LCMS) 85% (Hydrolysis observed)>98%
Energy Usage High (Continuous heating)Low
Protocol B: C6/C7-Bis-Suzuki Coupling

Objective: Functionalization of the bromine handles. Note: Achieving selectivity between C6 and C7 is difficult; this protocol assumes symmetric or bis-coupling.

Reagents:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (3.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (1 M aqueous solution, 4.0 equiv)
    
  • Solvent: DME/Water (3:1 ratio)

Procedure:

  • Setup: Dissolve the C4-substituted quinazoline (0.2 mmol) and boronic acid in DME (3 mL) in a microwave vial.

  • Degassing: Purge with Argon for 2 minutes. Add the Pd-catalyst and aqueous base.[2] Seal immediately.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 20 minutes

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

Workflow cluster_snar Phase 1: C4 Functionalization cluster_suzuki Phase 2: C6/C7 Diversification start Start: 6,7-Dibromo-4-chloroquinazoline step1 Reagents: Aniline derivative, IPA start->step1 mw1 MW Irradiation: 150°C, 10 min step1->mw1 inter Intermediate: 4-Anilino-6,7-dibromoquinazoline mw1->inter step2 Reagents: Aryl Boronic Acid, Pd(dppf)Cl2 inter->step2 mw2 MW Irradiation: 120°C, 20 min step2->mw2 final Final Lead: 4-Anilino-6,7-diarylquinazoline mw2->final

Figure 2: Integrated workflow for the synthesis of trisubstituted quinazolines.

Troubleshooting & Optimization

  • Hydrolysis (Formation of Quinazolinone):

    • Symptom:[2][3][4][5][6] LCMS shows a mass of [M-Cl+OH].

    • Cause: Wet solvents or insufficient amine nucleophilicity.

    • Fix: Use anhydrous IPA or Acetonitrile. Increase amine equivalents to 1.5x.

  • Incomplete Suzuki Coupling (Mono-coupling):

    • Symptom:[2][3][4][5][6] Mixture of mono- and bis-arylated products.

    • Cause: Steric hindrance or catalyst deactivation.

    • Fix: Increase temperature to 140°C. Switch catalyst to XPhos Pd G2 for sterically demanding substrates.

  • Regioselectivity Issues (C6 vs C7):

    • Insight: The C7 position is generally less sterically hindered than C6, but electronic differentiation is minimal. If distinct substituents are required at C6 and C7, stepwise lithiation strategies (non-microwave) are recommended over direct transition-metal coupling.

References

  • Regioselective

    
     on Quinazolines: 
    
    • Sánchez, B., et al. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Molecules, 2024.[5][7]

  • Microwave-Assisted Suzuki Coupling

    • Kabri, Y., et al. "Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines." International Journal of Molecular Sciences, 2010.
  • General Microwave Quinazoline Synthesis

    • El-Mekabaty, A. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Green Chemistry Aspects (IPA Solvent)

    • Rao, D.S., et al. "Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides." Asian Journal of Chemistry, 2007.

Sources

solvent selection for reactions involving 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a technical framework for optimizing reactions involving 6,7-Dibromo-4-chloroquinazoline (DBQ) . This scaffold is a critical intermediate in the synthesis of EGFR, VEGFR, and RIPK kinase inhibitors. The presence of three halogenated positions creates a distinct reactivity hierarchy: the C4-chloro group is highly electrophilic and susceptible to nucleophilic aromatic substitution (


), while the C6/C7-dibromo  motifs serve as handles for subsequent metal-catalyzed cross-couplings.

Success with DBQ relies on balancing solubility (poor in non-polar solvents) with chemoselectivity (preventing hydrolysis of the C4-Cl). This guide outlines a "Solvent Selection Matrix" to standardize protocols and maximize yield.

Molecular Analysis & Reactivity Profile

The Electrophilic Hierarchy

The DBQ molecule presents three sites for functionalization. Understanding their relative reactivity is the basis for all solvent decisions.

  • C4-Position (Chloro): The most reactive site. The pyrimidine ring nitrogen atoms withdraw electron density, making C4 highly susceptible to nucleophilic attack (

    
    ) by amines, thiols, or alkoxides.
    
    • Risk:[1] This position is also prone to hydrolysis by water, generating the unreactive 4-quinazolinone impurity.

  • C6 & C7-Positions (Bromo): Significantly less reactive towards

    
    . These sites are reserved for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
    
    • Note: The C4-Cl is typically displaced before attempting chemistry at C6/C7 to avoid chemoselectivity issues during metal catalysis.

Solubility Challenges

The addition of two bromine atoms significantly increases the lipophilicity (


) and crystal lattice energy compared to the parent quinazoline.
  • Poor Solvents: Hexanes, Diethyl ether, cold Water.

  • Marginal Solvents: Dichloromethane (DCM), cold Ethanol.

  • Good Solvents: Hot Isopropanol (IPA), DMF, DMAc, DMSO, Dioxane.

Solvent Selection Matrix

The choice of solvent dictates the work-up strategy and reaction kinetics. Use this matrix to select the optimal system for your specific nucleophile.

Solvent SystemPrimary Use CaseMechanism BenefitWork-up Strategy
Isopropanol (IPA) Standard for reactive amines (anilines, benzylamines).Protic solvent stabilizes the transition state; Product usually precipitates as HCl salt.Filtration. (Simplest/Cleanest)
Dioxane Lipophilic amines or when product is soluble in IPA.Moderate boiling point (

); Good solubility for DBQ.
Evaporation or Aqueous Extraction.
DMF / DMAc Unreactive nucleophiles (electron-poor anilines) requiring

.
High boiling point; High dielectric constant accelerates

.
Aqueous precipitation (pour into ice water).[2]
THF / Water Microwave-assisted synthesis.Rapid heating; "On-water" effect can accelerate reaction rates.Extraction.
Acetonitrile Mild conditions / Acid-sensitive substrates.Aprotic; Easy to remove.Evaporation.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on nucleophile reactivity and desired work-up.

SolventSelection Start Start: 6,7-Dibromo-4-chloroquinazoline NucCheck Analyze Nucleophile Reactivity Start->NucCheck Reactive Reactive Amine (Aliphatic, e-rich Aniline) NucCheck->Reactive Good Nucleophilicity Unreactive Unreactive Amine (e-poor Aniline, Steric Bulk) NucCheck->Unreactive Poor Nucleophilicity IPA_Path Solvent: Isopropanol (IPA) Temp: Reflux (82°C) Reactive->IPA_Path Preferred Dioxane_Path Solvent: 1,4-Dioxane Temp: Reflux (101°C) Reactive->Dioxane_Path If solubility issue DMF_Path Solvent: DMF or DMAc Temp: 100-120°C Unreactive->DMF_Path Requires High T Result_Ppt Product Precipitates (HCl Salt) IPA_Path->Result_Ppt Cool to 0°C Result_Sol Product Soluble DMF_Path->Result_Sol Dioxane_Path->Result_Sol Workup_Filt Work-up: Filtration Result_Ppt->Workup_Filt Workup_Ext Work-up: Aq. Extraction / Precip into Water Result_Sol->Workup_Ext

Figure 1: Decision tree for selecting reaction solvents based on nucleophile properties.

Detailed Experimental Protocols

Protocol A: The "Precipitation Method" (Isopropanol)

Best for: Most primary amines and electron-rich anilines. This is the cleanest method as impurities remain in the mother liquor.

Reagents:

  • 6,7-Dibromo-4-chloroquinazoline (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • Isopropanol (IPA) [Concentration: 0.1 – 0.2 M]

Procedure:

  • Setup: Charge a round-bottom flask with 6,7-Dibromo-4-chloroquinazoline and IPA. The solid may not fully dissolve at room temperature (this is normal).

  • Addition: Add the amine nucleophile.

  • Reaction: Heat the mixture to reflux (

    
    ). The starting material should dissolve as the reaction proceeds, followed often by the precipitation of the product as the hydrochloride salt.
    
  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LCMS. Reaction is typically complete in 2–4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath for 30 minutes.
      
    • Filter the precipitate using a Buchner funnel.

    • Wash the cake with cold IPA (

      
       volumes) and then Diethyl Ether (
      
      
      
      volumes) to remove residual amine and solvent.
    • Result: The solid obtained is the 4-amino-substituted quinazoline HCl salt.

  • Free-Basing (Optional): If the free base is required for the next step (e.g., Suzuki coupling), suspend the solid in EtOAc and wash with saturated aqueous

    
    . Dry the organic layer over 
    
    
    
    and concentrate.
Protocol B: The "High-Temperature Method" (DMF)

Best for: Electron-deficient anilines (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline) or sterically hindered amines.

Reagents:

  • 6,7-Dibromo-4-chloroquinazoline (1.0 equiv)

  • Amine Nucleophile (1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous DMF [Concentration: 0.2 M]

Procedure:

  • Setup: Dissolve 6,7-Dibromo-4-chloroquinazoline and the amine in DMF.

  • Base: Add the base. (Note: If using

    
    , ensuring fine particle size helps).
    
  • Reaction: Heat to

    
    .
    
    • Caution: Do not exceed

      
       if possible, as thermal decomposition or polymerization can occur.
      
  • Monitoring: Check LCMS for conversion. These reactions may take 6–12 hours.

  • Work-up:

    • Method 1 (Precipitation): Pour the hot reaction mixture slowly into a beaker of stirring ice-water (

      
       reaction volume). The product should precipitate.[1] Filter and wash with water.
      
    • Method 2 (Extraction): If no precipitate forms, dilute with EtOAc, wash with water (

      
      ) and Brine (
      
      
      
      ) to remove DMF. Dry over
      
      
      and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Formation of Quinazolinone (Hydrolysis) Wet solvent or atmospheric moisture entering the reaction.Use anhydrous solvents. Ensure glassware is dried. Use a drying tube or

atmosphere.
Incomplete Conversion Nucleophile is too weak or steric hindrance is high.Switch from IPA to DMF/DMAc and increase temperature. Add catalytic NaI (Finkelstein condition) to generate the more reactive 4-iodo intermediate in situ.
Product is an Oil/Sticky Gum Product is not crystallizing in IPA.Switch solvent to Dioxane. Upon completion, evaporate solvent and recrystallize from EtOAc/Hexanes or perform column chromatography.
Regioselectivity Issues (in later steps) Attempting Suzuki coupling on the 6,7-dibromo core.Note that Pd-coupling at this stage often yields mixtures. C4 substitution should be completed first. For 6 vs 7 selectivity, specialized ligands are required and mixtures are still common.

Safety & Handling

  • Sensitizer Warning: 4-chloroquinazolines are potent skin and respiratory sensitizers (similar to 4-chloropyrimidines). Always handle in a fume hood.

  • Corrosive: The reaction generates HCl (in Protocol A). Avoid inhaling vapors.

  • Thermal Hazards: When heating DMF/DMAc, ensure the reaction is not sealed without pressure relief, though standard reflux is usually safe.

References

  • General Reactivity of 4-Chloroquinazolines

    • BenchChem Technical Support.[1] "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." Link

  • Solvent Effects in

    
    : 
    
    • Ormazábal-Toledo, R., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018. Link

  • Synthesis of 4-Anilinoquinazolines (EGFR Inhibitors)

    • Barbosa, M.L., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem., 2021.[2][3] Link

  • Regioselectivity in Quinazoline Scaffolds

    • Nencka, R., et al. "Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases."[4] Eur. J. Med.[4] Chem., 2023.[2][4] Link

  • Solubility & Physical Properties

    • Sigma-Aldrich Product Data: 6-Bromo-4-chloroquinazoline. Link

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling at the 6,7-Positions of the Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for the C-C functionalization of quinazolines.

Introduction & Strategic Importance

The quinazoline bicyclic heteroaromatic scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib)[1]. While functionalization at the C4 position is traditionally utilized to dictate primary target binding, substitutions at the 6- and 7-positions are critical for modulating physicochemical properties, pharmacokinetics, and fine-tuning the structure-activity relationship (SAR) against targets like the Epidermal Growth Factor Receptor (EGFR)[2].

The Suzuki-Miyaura cross-coupling reaction remains the most robust method for introducing aryl, heteroaryl, and alkyl groups at these positions due to its high functional group tolerance, low toxicity of organoboron reagents, and scalability[3]. This application note provides a comprehensive guide to executing these couplings with high regioselectivity and yield.

Mechanistic Insights & Reactivity Profiling

To successfully design a Suzuki coupling on a quinazoline core, one must understand the inherent electronic asymmetry of the fused ring system.

Substrate Electrophilicity (Halides)

The quinazoline core consists of an electron-deficient pyrimidine ring fused to a more electron-rich benzene ring. While halogens at the C2 and C4 positions are highly activated toward nucleophilic aromatic substitution (


), halogens at the C6 and C7 positions rely heavily on transition-metal-catalyzed oxidative addition[1].
  • Bromides vs. Chlorides: For 6,7-functionalization, 6-bromoquinazoline and 7-bromoquinazoline are vastly superior substrates compared to their chlorinated counterparts. The lower bond dissociation energy of the

    
     bond accelerates the oxidative addition step, leading to higher yields and fewer side reactions[3].
    
Nucleophile Reactivity (Boronic Acids)

When the quinazoline itself is used as the boronic acid partner, the position of the boronate dictates reactivity. A boronic acid group attached to the benzene portion (positions 5, 6, 7, and 8) is significantly more reactive than one attached to the pyrimidine ring (positions 2 and 4). The electron-withdrawing nature of the pyrimidine ring decreases the nucleophilicity of the boronate, which can severely bottleneck the transmetalation step of the catalytic cycle[1].

The Catalytic Cycle & Causality

The reaction relies on a three-step causality loop:

  • Oxidative Addition:

    
     inserts into the 
    
    
    
    bond at the 6- or 7-position.
  • Transmetalation: An inorganic base (e.g.,

    
     or 
    
    
    
    ) activates the arylboronic acid in the aqueous phase to form a highly nucleophilic boronate complex, which then transfers its aryl group to the Pd(II) center.
  • Reductive Elimination: The new

    
     bond is formed, releasing the 6,7-disubstituted quinazoline and regenerating the 
    
    
    
    catalyst.

G Start 6- or 7-Haloquinazoline + Arylboronic Acid OxAdd 1. Oxidative Addition (Pd(0) inserts into C-Br) Start->OxAdd BaseAct Base Activation (Formation of Boronate Anion) Start->BaseAct Transmet 2. Transmetalation (Transfer of Aryl group to Pd) OxAdd->Transmet BaseAct->Transmet Biphasic Transfer RedElim 3. Reductive Elimination (Formation of C-C bond) Transmet->RedElim RedElim->OxAdd Catalytic Cycle Loop Product 6/7-Substituted Quinazoline + Pd(0) Regeneration RedElim->Product

Caption: Logical workflow and catalytic cycle of the Suzuki-Miyaura coupling on the quinazoline scaffold.

Experimental Protocols

We provide two self-validating protocols based on the desired throughput. The microwave protocol is ideal for rapid library generation during hit-to-lead optimization, while the conventional thermal protocol is suited for scale-up.

Protocol A: Microwave-Assisted High-Throughput Synthesis

This method utilizes microwave irradiation and a phase-transfer catalyst to reduce reaction times from hours to minutes[2].

Reagents:

  • 6-Bromoquinazoline or 7-Bromoquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.02 equiv / 2 mol%)
    
  • Cesium carbonate (

    
    ) (2.0 equiv)
    
  • Tetrabutylammonium bromide (TBAB) (0.12 equiv)

  • Solvent: DMF /

    
     (5:1 v/v)
    

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the haloquinazoline, arylboronic acid,

    
    , and TBAB.
    
    • Causality Check: TBAB acts as a phase-transfer catalyst. Because the active boronate is formed in the aqueous phase and the Pd-complex resides in the organic phase, TBAB shuttles the reactants across the biphasic boundary, drastically accelerating transmetalation[2].

  • Degassing: Add the DMF/

    
     solvent mixture. Sparge the solution with Argon for 5 minutes.
    
    • Causality Check: Oxygen rapidly oxidizes

      
       to inactive 
      
      
      
      and promotes unwanted homocoupling of the boronic acid.
  • Catalyst Addition: Quickly add

    
     and seal the vial with a crimp cap under an Argon blanket.
    
  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 175 °C for 6 minutes[2].

  • Workup & Validation: Cool to room temperature. The solution should be dark but clear; a heavy black precipitate indicates premature catalyst decomposition (Pd black). Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography (typically 10% ethyl acetate in hexanes)[2].

Protocol B: Conventional Thermal Synthesis (Scale-Up)

For larger batches, thermal heating with a robust bidentate ligand prevents catalyst degradation over longer reaction times[4].

Reagents:

  • 6-Bromoquinazoline derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (0.03 to 0.05 equiv)
    
  • Sodium carbonate (

    
    ) or Potassium carbonate (
    
    
    
    ) (2.5 equiv)
  • Solvent: 1,4-Dioxane /

    
     (4:1 or 5:1 v/v)
    

Step-by-Step Methodology:

  • Assembly: Charge a flame-dried round-bottom flask with the quinazoline substrate, boronic acid, and inorganic base.

  • Solvent & Degassing: Add the Dioxane/

    
     mixture. The biphasic nature is critical to dissolve both the organic substrates and the inorganic base[3]. Subject the flask to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes.
    
  • Reaction: Add

    
    . Attach a reflux condenser and heat the mixture in an oil bath at 90–100 °C for 12–16 hours[4].
    
  • In-Process Monitoring (Self-Validation): Monitor via TLC or LC-MS. The disappearance of the starting halide and the emergence of a highly UV-active spot (often fluorescent under 254 nm due to extended conjugation) confirms successful coupling.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate for subsequent column chromatography.
    

Quantitative Data & Substrate Scope

The following table summarizes expected yields based on the choice of quinazoline substrate, boronic acid, and reaction conditions. Data reflects the superior reactivity of 6/7-bromoquinazolines over chloro-derivatives.

Quinazoline SubstrateBoronic Acid PartnerHeating Method & TempCatalyst SystemYield (%)
4-Chloro-6,7-dimethoxyquinazolineCyclohexylboronic acidMicrowave (175 °C, 6 min)

/

76 – 90%
7-Bromoquinazoline-2-aminePhenylboronic acidThermal (100 °C, 12 h)

/

~ 76%
4-Anilino-6-bromoquinazoline4-Fluorophenylboronic acidThermal (70 °C, 5 h)

/

70 – 75%
6-Iodoquinazolin-4(3H)-one4-Methoxyphenylboronic acidThermal (120 °C, 2 h)

/

60 – 68%

Data synthesized from established cross-coupling literature on quinazoline derivatives[2],[3],[4],[5].

Troubleshooting & Best Practices

To ensure a self-validating and highly reproducible system, adhere to the following analytical checkpoints:

  • Protodeboronation (Loss of Boronic Acid): If LC-MS indicates the presence of unreacted quinazoline halide but the boronic acid has been consumed, protodeboronation has occurred. Solution: Increase the equivalents of boronic acid (up to 2.0 equiv) or lower the reaction temperature and switch to a more active catalyst like

    
    [4].
    
  • Poor Solubility: Quinazolines with multiple hydrogen-bond donors (e.g., 2-amino or 4-anilino derivatives) may exhibit poor solubility in Dioxane. Solution: Switch the organic phase to THF or add a co-solvent like isopropanol (THF-iPrOH mixtures) to maintain homogeneity[5].

  • Regioselectivity Concerns: If utilizing a substrate with halogens at both C4 and C6/C7 (e.g., 6-bromo-4-chloroquinazoline), the C4-Cl bond is highly reactive. To exclusively couple at C6, the C4 position must first be protected or substituted (e.g., via amination with an aniline derivative) prior to the Suzuki coupling[5].

References

  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids Source: Asian Journal of Chemistry URL:[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: NIH / PMC URL:[Link]

  • Synthesis of Bacterial Two-Component System Inhibitors (Thesis) Source: Riga Technical University (RTU) URL:[Link]

  • Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives Source: Semantic Scholar URL:[Link]

Sources

Application Note: Programmable Synthesis of Bioactive Heterocycles via 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinazoline scaffold is a privileged pharmacophore in drug discovery, serving as the architectural core for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, and lapatinib) targeting EGFR, HER2, and Aurora kinases ([1]). In the pursuit of novel therapeutics, 6,7-dibromo-4-chloroquinazoline (CAS 885524-31-2) has emerged as a highly versatile, polyhalogenated building block.

This application note details a validated, self-correcting synthetic workflow for the orthogonal functionalization of this scaffold. By exploiting the distinct electronic environments of the C-Cl and C-Br bonds, researchers can execute a programmable two-phase synthesis: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by global transition-metal-catalyzed cross-coupling.

Mechanistic Causality: The Principle of Orthogonal Reactivity

The success of synthesizing complex bioactive heterocycles from 6,7-dibromo-4-chloroquinazoline relies entirely on the inherent electronic disparity between its halogenated positions:

  • Phase 1: Hyper-Electrophilicity at C4 (SNAr): Theoretical calculations indicate that the C(4)-Cl bond dissociation energy (~84.8 kcal/mol) is actually higher than that of the C-Br bonds (~83 kcal/mol) ([2]). However, bond strength does not dictate reactivity here. The C4 position is rendered hyper-electrophilic by the strong electron-withdrawing nature of the adjacent N1 and N3 atoms (the α-nitrogen effect)[2]. Consequently, nucleophilic attack by amines occurs exclusively at C4 under mild, transition-metal-free conditions, leaving the C6 and C7 bromines completely intact ([3]).

  • Phase 2: Oxidative Addition at C6/C7 (Cross-Coupling): Once the C4-chloro group is displaced, the resulting 4-amino-6,7-dibromoquinazoline intermediate is stabilized. The remaining C-Br bonds at the 6 and 7 positions are now the most reactive sites for oxidative addition by Palladium(0) catalysts. This allows for global or sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to install the diverse aryl or heteroaryl appendages required for target binding within kinase hydrophobic pockets ([4]).

Synthetic Workflow & Pathway Visualization

G SM 6,7-Dibromo-4-chloroquinazoline (Electrophilic C4) SNAr SNAr Reaction (Amine, DIPEA) SM->SNAr Nucleophilic Attack Degradation C4-Hydroxy Byproduct (Moisture Driven) SM->Degradation H2O Exposure Int 4-Amino-6,7-dibromoquinazoline (Stable Intermediate) SNAr->Int -HCl Coupling Pd-Catalyzed Coupling (Boronic Acids, Base) Int->Coupling Oxidative Addition Product Tetrasubstituted Bioactive Quinazoline Coupling->Product Reductive Elimination

Orthogonal functionalization workflow of 6,7-dibromo-4-chloroquinazoline.

Quantitative Reaction Metrics

The following table summarizes expected yields, optimized conditions, and primary diagnostic byproducts for the functionalization of this scaffold based on established literature parameters ([5],[6]).

Reaction PhaseNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempExpected YieldPrimary Diagnostic Byproduct
SNAr (C4) Morpholine (Aliphatic 2° Amine)DIPEA (2.0 eq)iPrOH, 25 °C88 - 95%C4-Hydroxy quinazoline
SNAr (C4) Substituted Aniline (Aromatic)DIPEA (2.0 eq)DMF, 80 °C75 - 85%Unreacted Starting Material
Suzuki (C6, C7) Arylboronic acid (2.5 eq)Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C65 - 80%Mono-coupled intermediate
Sonogashira (C6, C7) Phenylacetylene (2.5 eq)Pd(PPh₃)₄, CuI, Et₃NDMF, 70 °C60 - 75%Homocoupled alkyne (Glaser)

Validated Experimental Protocols

Phase 1: Regioselective SNAr Amination at C4

Objective: Displace the C4-chloride with an amine nucleophile while preserving the C6 and C7 bromines ([7]).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 6,7-dibromo-4-chloroquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M).

    • Causality: Strict anhydrous conditions are mandatory. Ambient moisture acts as a competing nucleophile, irreversibly converting the highly reactive starting material into the thermodynamically stable quinazolin-4(3H)-one byproduct[6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction[5].

  • Nucleophile Addition: Cool the mixture to 0 °C. Add the desired amine (e.g., morpholine, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

    • Causality: The C4-Cl bond is hyper-reactive. Initiating the reaction at 0 °C controls the exothermic SNAr process, minimizing potential oligomerization or double-addition side reactions[7].

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The product, being highly hydrophobic, will precipitate. Filter the solid, wash with cold water, and dry under a high vacuum.

Phase 2: Global Suzuki-Miyaura Cross-Coupling at C6/C7

Objective: Functionalize the 6 and 7 positions via Pd-catalyzed C-C bond formation to yield the final bioactive heterocycle.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the 4-amino-6,7-dibromoquinazoline intermediate (1.0 eq), the desired arylboronic acid (2.5 eq for global coupling), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles or sparge vigorously with N₂ for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II) species. Strict anaerobic conditions ensure catalytic turnover. Water is required to dissolve the inorganic base and facilitate the transmetallation step of the boronic acid[4].

  • Heating: Heat the reaction mixture to 90 °C for 12–16 hours.

    • Causality: The C-Br bonds at the 6 and 7 positions have a higher activation energy for oxidative addition compared to C-I bonds, necessitating elevated thermal energy to drive the catalytic cycle[3].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via silica gel column chromatography.

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the synthesis, the following In-Process Quality Control (IPQC) checks must be utilized:

  • Phase 1 Validation (LC-MS): Upon completion of the SNAr reaction, LC-MS analysis must show a mass shift corresponding to the loss of Cl (35 Da) and the addition of the amine. Critical Check: The isotopic signature of the two bromine atoms (a distinct 1:2:1 triplet in the mass spectrum) must remain intact. If a 1:1 doublet is observed, unwanted debromination has occurred due to excessive heat or light exposure.

  • Phase 2 Validation (LC-MS & TLC): Monitor the Suzuki coupling via LC-MS. You will observe the sequential loss of the dibromo isotope pattern (1:2:1), transitioning temporarily to a monobromo pattern (1:1 doublet), and finally to the fully coupled product mass lacking bromine isotopes entirely. The presence of a stalled monobromo intermediate indicates catalyst death; in this event, re-degas the solvent and spike in an additional 0.02 eq of Pd(dppf)Cl₂.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: ResearchGate URL:[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents Source: Research and Reviews: Journal of Chemistry URL:[Link]

  • One-Pot Chemoselective Synthesis of 2,4,6,8-Tetrasubstituted Quinazolines via Microwave-Assisted Consecutive Bis-SNAr/Bis-Suzuki–Miyaura Cross-Coupling Reactions Source: ResearchGate URL:[Link]

  • Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues Source: Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-67-DB-CL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the technical support hub for quinazoline functionalization. You are likely encountering yield losses during the chlorination of 6,7-dibromoquinazolin-4(3H)-one to 6,7-Dibromo-4-chloroquinazoline .

The Central Problem: The 4-chloroquinazoline moiety is highly reactive. The electron-withdrawing nature of the 6,7-dibromo substitution pattern makes the C4 position susceptible to nucleophilic attack, but it also destabilizes the product during aqueous workup. 90% of yield loss in this specific synthesis is due to "invisible hydrolysis" —where the product reverts to the starting material during quenching or purification, often misdiagnosed as incomplete reaction.

This guide provides a self-validating protocol to distinguish between reaction failure and workup degradation.

The "Gold Standard" Protocol

Do not rely on generic POCl3 boils. The following protocol integrates specific checkpoints to preserve the labile C-Cl bond.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
6,7-Dibromoquinazolin-4(3H)-one 1.0SubstrateMust be dried >12h @ 80°C (vacuum) to remove lattice water.
POCl3 (Phosphorus Oxychloride) 10-15Reagent/SolventFreshly distilled. Old bottles contain H3PO4 which stalls the reaction.
DMF (N,N-Dimethylformamide) 0.1 - 0.5CatalystMandatory. Forms the Vilsmeier-Haack active species.
Diisopropylethylamine (DIPEA) 1.0 - 1.5Acid ScavengerOptional but recommended to suppress dimer formation.
Step-by-Step Workflow
  • The Vilsmeier Activation (Pre-activation):

    • In a dry flask under Argon, add POCl3.

    • Add DMF dropwise at 0°C. Stir for 15 minutes. Checkpoint: Solution should turn slightly yellow/viscous, indicating formation of the chloroiminium ion.

  • Substrate Addition:

    • Add the quinazolinone solid in one portion.

    • Reasoning: Adding solid to the active catalyst prevents localized concentration gradients that favor dimerization.

  • Reaction Phase:

    • Heat to reflux (approx. 105-110°C).

    • Time: 2–4 hours.

    • Validation: Aliquot 50 µL into dry MeOH. Inject into HPLC/LCMS. Note: You will see the methyl ether derivative (solvolysis), not the chloride. If the ether forms, the chloride was present.

  • The Critical Workup (The Yield Saver):

    • Step A: Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap) before adding water. Why? Quenching 10mL of POCl3 generates massive heat and HCl, instantly hydrolyzing your product.

    • Step B: Redissolve the residue in anhydrous Toluene or DCM.

    • Step C: Pour the organic solution into a rapidly stirring mixture of Ice and saturated NaHCO3 . Maintain internal temp < 5°C.

    • Step D: Separate layers immediately. Dry over Na2SO4.[1][2][3]

Troubleshooting & FAQs

Issue 1: "My product turns back into a white solid during extraction."

Diagnosis: Hydrolysis (Reversion to Starting Material). Root Cause: The 4-chloro bond is acid-labile.[1] Residual POCl3 generated HCl upon contact with water, dropping the local pH < 1. The Fix:

  • Azeotropic Drying: After stripping POCl3, add toluene and strip again (2x) to remove trace acid chloride.

  • Buffer Capacity: Ensure your aqueous quench volume is 5x the organic volume and contains excess bicarbonate.

  • Speed: Do not let the biphasic mixture stir for hours. Extract and separate immediately.

Issue 2: "The reaction never goes to completion (TLC shows starting material)."

Diagnosis: Catalyst Failure or "Wet" Reagents. Root Cause: Without DMF, POCl3 is often not electrophilic enough to attack the electron-deficient dibromo-ring efficiently. The Fix:

  • Increase DMF to 1.0 equivalent.

  • Check POCl3 Quality: If the liquid is cloudy or has a precipitate, it is hydrolyzed. Distill it or buy a fresh bottle.

Issue 3: "I lost everything on the silica column."

Diagnosis: On-Column Degradation. Root Cause: Silica gel is slightly acidic (pH 6.5–7.0). This is enough to hydrolyze the sensitive C-Cl bond during a slow elution. The Fix:

  • Neutralize the Silica: Slurry the silica gel in the mobile phase + 1% Triethylamine (Et3N) before packing the column.

  • Fast Elution: Use a gradient that moves the product quickly (Rf ~ 0.3–0.4). Do not let it sit on the column overnight.

Visualizing the Chemistry

A. Reaction Mechanism (Vilsmeier-Haack Pathway)

The following diagram illustrates why DMF is not just a solvent but a chemical participant in the chlorination.

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Inter Activated Intermediate Vilsmeier->Inter SM 6,7-Dibromo- quinazolinone SM->Inter Nucleophilic Attack Prod 6,7-Dibromo-4- chloroquinazoline Inter->Prod Elimination of DMF + PO2Cl2-

Caption: The catalytic cycle showing the formation of the active Vilsmeier reagent, which is far more electrophilic than POCl3 alone.

B. Troubleshooting Logic Tree

Use this decision matrix to diagnose yield loss.

Troubleshooting Start Problem: Low Yield CheckTLC Check Reaction TLC (Before Workup) Start->CheckTLC SM_Present Starting Material Visible CheckTLC->SM_Present SM_Gone Starting Material Gone CheckTLC->SM_Gone Cat_Issue Diagnosis: Incomplete Conversion SM_Present->Cat_Issue Hydro_Issue Diagnosis: Workup Hydrolysis SM_Gone->Hydro_Issue Product vanishes after column/wash Action1 Action: Add DMF Dry Reagents Cat_Issue->Action1 Action2 Action: Remove POCl3 before quench Hydro_Issue->Action2 Action3 Action: Neutralize Silica Gel Hydro_Issue->Action3

Caption: Diagnostic flow to distinguish between kinetic failure (reaction) and stability failure (workup).

Data & Comparison

Table 1: Chlorinating Agent Comparison for Electron-Deficient Quinazolines

AgentReaction TempTypical YieldProsCons
POCl3 (Neat) 105°C40-60%Cheap, simple.Slow kinetics for dibromo-analogs; high hydrolysis risk.
POCl3 + DMF (Cat.) 90-100°C85-95% Fast, high conversion.Requires careful quenching (Vilsmeier adducts are reactive).
SOCl2 + DMF 80°C50-70%Lower boiling point (easier removal).Generates SO2 gas; often requires longer reaction times.
Oxalyl Chloride RT - 40°CVariableMild conditions.Expensive; highly sensitive to moisture; safety hazards (CO gas).

References

  • Mechanistic Insight on Quinazoline Chlorination

    • Title: The reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines.[1]

    • Source:Journal of Organic Chemistry (2011).[4]

    • URL:[Link]

    • Relevance: Defines the kinetics of phosphorylation vs. chlorination and the suppression of dimers.[5]

  • Process Chemistry for EGFR Inhibitors (Erlotinib/Vandetanib analogs): Title: Process for the preparation of 4-chloro-6,7-dialkoxyquinazolines. Source:World Intellectual Property Organization (Patent WO2007117607). URL: Relevance: Provides industrial scale-up protocols for removing POCl3 prior to quenching to maximize yield.
  • Purification & Stability

    • Title: Recent problems with silica gel chrom
    • Source:ResearchGate Discussions / Common Organic Chemistry.
    • URL:[Link]

    • Relevance: Validates the need for base-treated silica when purifying acid-sensitive heterocycles.

Sources

Technical Support Center: Handling & Storage of 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained yield drops or reaction failures when utilizing halogenated 4-chloroquinazolines.

6,7-Dibromo-4-chloroquinazoline is a highly reactive electrophile used extensively as a building block in drug discovery. However, its greatest asset—its extreme reactivity—is also its greatest liability. Improper storage leads to rapid degradation via atmospheric moisture, converting the active reagent into an inert byproduct. This guide provides the mechanistic insight, troubleshooting steps, and self-validating protocols required to protect your chemical inventory and ensure reproducible syntheses.

Mechanistic Insight: The Causality of Hydrolysis

To prevent degradation, we must first understand the driving forces behind it. The quinazoline ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. In 6,7-dibromo-4-chloroquinazoline, this electron deficiency is severely exacerbated by the inductive electron-withdrawing effects (-I effect) of the bromine atoms at the 6 and 7 positions, as well as the chlorine at the 4-position.

This creates a highly localized partial positive charge (


) at the C4 carbon, making it a prime target for nucleophilic attack. When exposed to ambient humidity, the lone electron pairs on the oxygen of water molecules act as nucleophiles, initiating a Nucleophilic Aromatic Substitution (S

Ar)
[1].

Water attacks the C4 position, forming a tetrahedral Meisenheimer-like intermediate. The subsequent collapse of this intermediate expels the chloride ion (a highly stable leaving group), resulting in 6,7-dibromoquinazolin-4-ol. This intermediate rapidly undergoes tautomerization to its more thermodynamically stable lactam form: 6,7-dibromoquinazolin-4(3H)-one [2]. Once this quinazolinone is formed, the C4 position is no longer reactive toward standard nucleophiles (amines, thiols, etc.) without harsh re-activation.

HydrolysisMechanism A 6,7-Dibromo-4-chloroquinazoline (Highly Electrophilic C4) C Tetrahedral Intermediate (Meisenheimer-like) A->C SNAr Attack B Atmospheric Moisture (H2O) (Nucleophilic Attack) B->C H2O Addition D Loss of Chloride Ion (Cl-) C->D Rearrangement E 6,7-Dibromoquinazolin-4-ol (Lactim Tautomer) D->E Deprotonation F 6,7-Dibromoquinazolin-4(3H)-one (Stable Lactam Form) E->F Tautomerization

SNAr hydrolysis mechanism of 6,7-dibromo-4-chloroquinazoline into its stable quinazolinone form.

Troubleshooting & FAQs

Q1: My downstream S Ar reactions are failing or yielding low product. How do I know if my 6,7-dibromo-4-chloroquinazoline has hydrolyzed?

Answer: Hydrolysis does not typically alter the macroscopic appearance of the powder (it remains a pale solid). You must rely on analytical validation before setting up large-scale reactions. Do not assume a newly opened bottle is pristine if the seal was compromised during shipping. Use the analytical markers in Table 1 to verify integrity.

Q2: We store our reagent in a standard 4°C fridge, but it still degrades over a month. Why?

Answer: Standard laboratory refrigerators are highly humid environments. Every time you open the cold bottle on the benchtop, ambient moisture condenses directly onto the cold powder. To prevent this, you must implement a strict Moisture Barrier Bag (MBB) and desiccant protocol[3], and allow the sealed container to reach room temperature before opening.

Q3: I have 10 grams of completely hydrolyzed 6,7-dibromoquinazolin-4(3H)-one. Is it a total loss?

Answer: No. The hydrolysis is chemically reversible via electrophilic substitution (chlorination). You can rescue the batch by refluxing the quinazolinone in neat phosphoryl chloride (POCl


) or thionyl chloride (SOCl

) with catalytic DMF to regenerate the 4-chloroquinazoline[4]. See Protocol 2 below.

Quantitative Data & Benchmarks

Table 1: Analytical Markers for Reagent Integrity

To build a self-validating workflow, perform a rapid TLC or LC-MS check before committing the reagent to a complex synthesis.

Analytical MethodIntact 6,7-Dibromo-4-chloroquinazolineHydrolyzed (6,7-Dibromoquinazolin-4(3H)-one)
TLC (Hexane:EtOAc 3:1) High R

(~0.7 - 0.8), moves easily.
Low R

(~0.1 - 0.2), highly polar, streaks.

H-NMR (DMSO-

)
Sharp singlet for C2-H at ~8.9 - 9.0 ppm.C2-H shifts upfield to ~8.1 ppm; broad NH peak at ~12.5 ppm.
LC-MS (ESI+) [M+H]

isotopic cluster for Br

Cl.
Loss of 34 Da; [M+H]

isotopic cluster for Br

O.
Table 2: Storage Conditions vs. Expected Shelf Life

The floor life of moisture-sensitive electrophiles is strictly dictated by environmental exposure[3].

Storage ConditionPackaging / HandlingExpected Shelf Life
Ambient BenchtopUnsealed, exposed to ambient air (50% RH)< 2 Hours
4°C RefrigeratorOriginal bottle, opened frequently on bench1 - 2 Weeks
-20°C FreezerOriginal bottle, Parafilm seal1 - 3 Months
-20°C Freezer Glovebox aliquoted, sealed in MBB + Desiccant > 12 Months

Experimental Protocols

Protocol 1: Anhydrous Aliquoting & Long-Term Storage

To guarantee the integrity of your bulk reagent, you must transition from a "single bulk bottle" mentality to a "single-use aliquot" system.

Materials Required:

  • Argon or Nitrogen-filled glovebox (O

    
     < 1 ppm, H
    
    
    
    O < 1 ppm).
  • Oven-dried amber glass vials (baked at 120°C for 12 hours, cooled in a desiccator).

  • PTFE thread seal tape and Parafilm.

  • Moisture Barrier Bags (MBBs) and indicating desiccant packets.

  • Humidity Indicator Cards (HICs)[3].

Step-by-Step Methodology:

  • Preparation: Transfer the unopened, newly purchased bulk bottle of 6,7-dibromo-4-chloroquinazoline into the antechamber of the glovebox. Perform three vacuum/purge cycles.

  • Aliquoting: Inside the glovebox, divide the bulk powder into the oven-dried amber vials. Size the aliquots based on your typical reaction scale (e.g., 100 mg to 500 mg per vial) to ensure a vial is never opened more than once.

  • Primary Sealing: Cap the vials tightly. Wrap the threads of the cap tightly with PTFE tape, followed by a layer of Parafilm.

  • Secondary Sealing: Place the vials into a Moisture Barrier Bag (MBB). Insert a fresh desiccant packet and a Humidity Indicator Card (HIC) facing the transparent side of the bag.

  • Vacuum Sealing: Vacuum-seal the MBB inside the glovebox (if equipped) or immediately upon removal.

  • Storage: Store the sealed MBBs in a -20°C desiccated freezer.

  • Usage (Self-Validation): When retrieving an aliquot, check the HIC through the bag. If the 10% spot has turned pink, discard the desiccant and verify the reagent via TLC before use. Crucially, allow the sealed vial to warm to room temperature for 30 minutes before opening to prevent condensation.

StorageWorkflow Step1 Receive Bulk Reagent (Keep Sealed) Step2 Transfer to Inert Glovebox (Argon/N2 Atmosphere) Step1->Step2 Step3 Divide into Single-Use Aliquots (Amber Glass Vials) Step2->Step3 Step4 Seal with PTFE Tape & Parafilm Step3->Step4 Step5 Place in Moisture Barrier Bag (MBB) + Desiccant + HIC Step4->Step5 Step6 Store at -20°C (Desiccated Cabinet) Step5->Step6

Step-by-step workflow for the handling and long-term storage of moisture-sensitive quinazolines.

Protocol 2: Recovery of Hydrolyzed Material (Re-chlorination)

If your batch has completely hydrolyzed to 6,7-dibromoquinazolin-4(3H)-one, you can regenerate the active electrophile[4].

Caution: POCl


 is highly toxic and reacts violently with water. Perform strictly in a fume hood.

Step-by-Step Methodology:

  • Setup: Place the hydrolyzed 6,7-dibromoquinazolin-4(3H)-one (e.g., 5.0 g) into an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

    
    ).
    
  • Reagent Addition: Add 25 mL of neat Phosphoryl chloride (POCl

    
    ). Add 3-5 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.
    
  • Reflux: Heat the mixture to 100°C - 110°C (reflux) under an argon atmosphere for 3 to 4 hours. The suspension will gradually turn into a clear, dark solution as the chlorination proceeds.

  • Monitoring: Monitor the reaction via TLC (quench a micro-aliquot in dry methanol/triethylamine to form the stable 4-methoxy derivative for TLC spotting).

  • Workup: Once complete, allow the flask to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess POCl

    
    .
    
  • Quenching: Carefully pour the concentrated residue over crushed ice and water, stirring vigorously. Neutralize the aqueous mixture to pH 7-8 using cold saturated aqueous sodium bicarbonate (NaHCO

    
    ).
    
  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na

    
    SO
    
    
    
    ), filter, and concentrate in vacuo.
  • Purification: The crude 6,7-dibromo-4-chloroquinazoline can be recrystallized from anhydrous hexane/ethyl acetate or used directly in the next step. Immediately store following Protocol 1 .

References

  • National Center for Biotechnology Information (NCBI). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available at:[Link]

  • ALLPCB. How to Handle Moisture-Sensitive Components During Assembly. ALLPCB. Available at:[Link]

  • Campodónico, P. R., et al. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. Available at:[Link]

Sources

optimizing reaction temperature for 4-chloroquinazoline substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently guide researchers through the nuances of quinazoline functionalization. The nucleophilic aromatic substitution (S_NAr) of 4-chloroquinazoline is a cornerstone reaction in drug discovery, particularly for synthesizing kinase inhibitors.

However, optimizing the reaction temperature is rarely a "one-size-fits-all" endeavor. Temperature dictates not only the reaction kinetics but also the delicate balance between successful conversion and catastrophic side reactions, such as hydrolysis or dimerization. This guide is designed to provide you with the mechanistic causality behind temperature optimization, troubleshooting FAQs, and self-validating protocols to ensure reproducible success.

Diagnostic Workflow for S_NAr Temperature Optimization

Before adjusting your heating mantle, it is critical to evaluate the electronic and steric nature of your nucleophile. The decision tree below outlines the logical progression for selecting and troubleshooting reaction temperatures.

OptimizationWorkflow Start Evaluate Nucleophile (Amine vs. Aniline) Aliphatic Aliphatic Amine (High Nucleophilicity) Start->Aliphatic Aniline Aryl Amine / Aniline (Lower Nucleophilicity) Start->Aniline TempLow Set Temp: 25°C - 60°C Solvent: THF, EtOH Aliphatic->TempLow CheckSterics Check Sterics & Electronics Aniline->CheckSterics Monitor Monitor by LC-MS / TLC at 1-hour intervals TempLow->Monitor TempMid Set Temp: 80°C - 95°C Solvent: IPA, Dioxane CheckSterics->TempMid Electron-rich TempHigh Set Temp: 100°C - 120°C (Microwave / DMF) CheckSterics->TempHigh Electron-poor / Ortho-sub TempMid->Monitor TempHigh->Monitor Hydrolysis Issue: Hydrolysis (Quinazolinone formation) Monitor->Hydrolysis Incomplete Issue: Incomplete Conv. Monitor->Incomplete FixHydrolysis Action: Ensure anhydrous, lower temp, use DIPEA Hydrolysis->FixHydrolysis FixIncomplete Action: Increase temp by 10°C, extend time or use MW Incomplete->FixIncomplete

Diagnostic workflow for optimizing 4-chloroquinazoline S_NAr reaction temperatures.

Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal starting temperature for the S_NAr reaction? A: The C-4 position of the quinazoline ring is highly activated due to the extra resonance stabilization provided by the fused benzene ring, making it significantly more reactive than the C-2 position[1]. Because of this inherent reactivity, highly nucleophilic aliphatic amines often proceed efficiently at room temperature up to 60 °C. However, for anilines, the starting temperature should typically be 80–95 °C (e.g., refluxing isopropanol)[2]. The temperature must be tailored to the nucleophile's electronics; electron-withdrawing groups on the amine will require higher thermal energy to reach the transition state.

Q2: My reaction with an electron-poor aniline (e.g., 4-nitroaniline) is stalling. Should I just increase the reflux time? A: No. Prolonged heating at moderate temperatures often leads to thermal degradation or side reactions rather than product formation. Electron-withdrawing groups drastically reduce the nucleophilicity of the amine. Instead of extending the time, switch to microwave irradiation at 100–120 °C. Microwave heating can drive these sterically or electronically hindered S_NAr reactions to completion in 10–40 minutes, whereas conventional heating might fail even after several hours[3].

Q3: I am detecting a significant amount of quinazolin-4(3H)-one in my crude mixture. How does temperature influence this, and how can I prevent it? A: Quinazolin-4(3H)-one is the hydrolysis byproduct of 4-chloroquinazoline. High reaction temperatures exponentially accelerate the rate of this hydrolysis if any adventitious water is present in the solvent or reagents[4]. To troubleshoot this causality:

  • Lower the temperature to the minimum kinetic requirement for the S_NAr to proceed, reducing the thermodynamic favorability of hydrolysis.

  • Ensure strictly anhydrous conditions by using oven-dried glassware (>120 °C) and molecular-sieve-dried solvents[4].

  • Buffer the system using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the generated HCl. This prevents acid-catalyzed ring opening and minimizes the activation of the quinazoline to moisture[2].

Q4: How does solvent choice interact with temperature optimization? A: The solvent dictates the maximum conventional heating temperature and stabilizes the polar transition state of the S_NAr mechanism. Polar aprotic solvents like DMF or DMSO are excellent for high-temperature reactions (up to 120 °C) with poorly reactive nucleophiles. For standard aniline substitutions, isopropanol (IPA) at 95 °C has been proven superior to other solvents (like DMF or ethanol) in yielding clean conversions with minimal byproducts[5].

Quantitative Data: Temperature vs. Nucleophile Reactivity Matrix

To simplify your experimental design, reference the table below. This data synthesizes the relationship between nucleophile sterics/electronics and the required thermal energy.

Nucleophile TypeExampleRecommended SolventBaseOptimal Temp RangeReaction Time
Aliphatic Amine PyrrolidineTHF / WaterDIPEA or None25 °C – 60 °C1 – 4 hours
Electron-Rich Aniline 4-MethoxyanilineIsopropanol (IPA)DIPEA80 °C – 95 °C2 – 4 hours
Sterically Hindered 2-FluoroanilineTHF / DMFDIPEA100 °C (Microwave)40 mins
Electron-Poor Aniline 4-NitroanilineDMF / DioxaneNaH or DIPEA120 °C (Microwave)10 – 40 mins

Step-by-Step Methodology: Self-Validating Protocol for Temperature Optimization

To avoid guessing the correct temperature, use this parallel micro-scale optimization protocol. This system is self-validating : by running parallel reactions and quenching at specific time points for LC-MS, you generate an internal standard curve of conversion vs. temperature. The absence of the m/z 147 peak (quinazolinone) validates that hydrolysis has been successfully avoided, while >95% consumption of the starting material validates the efficacy of the chosen temperature.

Step 1: Anhydrous Preparation Dry all reaction vials and stir bars in an oven at >120 °C for at least 4 hours. Allow them to cool in a desiccator. Use freshly opened, anhydrous solvents (e.g., IPA or DMF) dried over molecular sieves[4].

Step 2: Parallel Micro-Scale Setup Prepare four identical 2 mL reaction vials. To each vial, add:

  • 0.1 mmol of 4-chloroquinazoline

  • 0.12 mmol of the target amine (1.2 equivalents)

  • 0.15 mmol of DIPEA (1.5 equivalents)

  • 1.0 mL of anhydrous solvent

Step 3: Temperature Gradient Execution Using a parallel heating block or an automated microwave synthesizer, heat the four vials simultaneously at distinct temperatures: 60 °C, 80 °C, 100 °C, and 120 °C .

Step 4: Kinetic Monitoring At intervals of 15, 30, 60, and 120 minutes, extract a 10 µL aliquot from each vial using a dry syringe. Immediately quench the aliquot into 990 µL of LC-MS grade acetonitrile to halt the reaction.

Step 5: Analysis & Validation Analyze the quenched samples via LC-MS.

  • Success Criteria: The optimal temperature is the lowest temperature that achieves >95% consumption of 4-chloroquinazoline (monitor m/z 165) within 2 hours.

  • Failure Criteria: If the [M+H]+ peak corresponding to quinazolin-4(3H)-one (m/z ~147) appears, the temperature is too high, or the system is not sufficiently anhydrous. Adjust conditions downwards.

References

  • Thieme E-Books & E-Journals. "Product Class 13: Quinazolines." Available at:[Link]

  • PMC. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Available at:[Link]

  • eScholarship.org. "18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma." Available at: [Link]

Sources

stability of 6,7-Dibromo-4-chloroquinazoline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Stability in Aqueous Media

Welcome to the technical support center for 6,7-Dibromo-4-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the chemical principles governing the stability of this compound, enabling you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental results.

Section 1: Core Concepts - Why is 6,7-Dibromo-4-chloroquinazoline Unstable in Aqueous Media?

FAQ: What is the primary degradation pathway for 6,7-Dibromo-4-chloroquinazoline in water?

Answer: The primary cause of instability for 6,7-Dibromo-4-chloroquinazoline in aqueous media is its high susceptibility to hydrolysis . The chlorine atom at the 4-position is an excellent leaving group, and the quinazoline ring is "activated" for a reaction known as nucleophilic aromatic substitution (SNAr).

The Mechanism Explained:

  • Activation: The electron-withdrawing nitrogen atoms within the quinazoline ring system, along with the inductive effect of the two bromine atoms at positions 6 and 7, pull electron density away from the carbon atom at position 4. This makes the C4 carbon highly electrophilic (electron-poor) and an attractive target for nucleophiles.

  • Nucleophilic Attack: In an aqueous environment, water (H₂O) or hydroxide ions (OH⁻) act as nucleophiles. They attack the electron-deficient C4 carbon, leading to the formation of a transient intermediate.

  • Leaving Group Departure: The stable chloride ion (Cl⁻) is subsequently eliminated, and a proton is lost from the attacking water/hydroxyl group.

  • Final Product: The result is the formation of 6,7-Dibromoquinazolin-4(3H)-one , a significantly more stable and often biologically inactive or undesired byproduct. This reaction is generally irreversible. The reaction between 4-chloroquinazoline and nucleophiles like aniline has been studied as a model for this SNAr route[1].

The diagram below illustrates this hydrolytic degradation pathway.

G cluster_reactants Reactants in Aqueous Media cluster_process Degradation Process cluster_products Degradation Products A 6,7-Dibromo-4-chloroquinazoline C Nucleophilic Aromatic Substitution (SNAr) A->C Attacked by H₂O/OH⁻ B H₂O / OH⁻ (Nucleophile) D 6,7-Dibromoquinazolin-4(3H)-one (Hydrolysis Product) C->D Forms stable product E HCl C->E Byproduct

Caption: Hydrolytic degradation pathway of 6,7-Dibromo-4-chloroquinazoline.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My compound's potency is decreasing over the course of my multi-day cell-based assay. Why are my results not reproducible?

Answer: This is a classic sign of compound degradation in the aqueous assay medium. The 6,7-Dibromo-4-chloroquinazoline is likely hydrolyzing to the less active 6,7-Dibromoquinazolin-4(3H)-one, reducing the effective concentration of your active compound over time.

Troubleshooting & Mitigation Strategy:

  • Prepare Fresh Solutions: Never use aged aqueous solutions. Prepare your final dilutions in assay buffer immediately before adding them to your experiment.

  • Minimize Incubation Time in Aqueous Media: If possible, design your experiments to minimize the time the compound spends in aqueous buffer before reaching its target.

  • pH Control: The rate of hydrolysis is highly pH-dependent. Both strongly acidic and, more significantly, basic conditions can accelerate the reaction.[2] Maintain your assay buffer at a stable, neutral pH (ideally between 6.0 and 7.5) unless your experimental conditions require otherwise.

  • Stock Solution Solvent: Prepare your primary stock solution in an anhydrous aprotic solvent like DMSO or DMF and store it at -20°C or -80°C under an inert atmosphere.[3][4] Only dilute into aqueous media immediately before use.

Q2: I see an unexpected peak in my HPLC/LC-MS analysis. Is it an impurity from the synthesis?

Answer: While a synthetic impurity is possible, it is highly probable that you are observing the hydrolysis product, 6,7-Dibromoquinazolin-4(3H)-one. This is especially true if the sample was prepared in an aqueous or protic mobile phase (like water or methanol) and allowed to sit before injection.

Validation Protocol:

  • Mass Verification: Check the mass of the unexpected peak. 6,7-Dibromo-4-chloroquinazoline has a molecular weight of approximately 290.88 g/mol (for isotopes ⁷⁹Br, ³⁵Cl). The hydrolysis product, 6,7-Dibromoquinazolin-4(3H)-one, will have a molecular weight of approximately 272.92 g/mol . You should observe a mass shift corresponding to the replacement of -Cl with -OH.

  • Forced Degradation Study: To confirm, perform a small-scale forced degradation.

    • Dissolve a small amount of your compound in a 1:1 mixture of acetonitrile and a slightly basic aqueous buffer (e.g., pH 8.5 phosphate buffer).

    • Gently warm the solution to 40-50°C for 1-2 hours.[5]

    • Analyze the sample by HPLC/LC-MS. You should see a significant increase in the area of the suspected impurity peak and a corresponding decrease in the parent compound peak.

Q3: My nucleophilic substitution reaction using an amine in a mixed aqueous/organic solvent is giving low yields and a significant amount of the hydrolyzed byproduct. How can I improve this?

Answer: This is a common challenge where water competes with your desired nucleophile. Because water is the solvent, its molar concentration is exceptionally high, making it a formidable competitor even if it is a weaker nucleophile than your amine.

Optimization Strategies:

  • Switch to a Non-Aqueous System: The most effective solution is to eliminate water. Use an aprotic polar solvent like DMF, NMP, or a non-polar solvent like toluene or xylene, depending on the solubility of your reactants. Microwave-mediated reactions in solvents like THF/H₂O have been used, but conditions must be carefully optimized to favor the desired reaction.[6]

  • Use a Base: If your nucleophile is a primary or secondary amine, adding a non-nucleophilic base (e.g., DIPEA, triethylamine) can deprotonate it, increasing its nucleophilicity and making it a much better competitor against water.

  • Increase Nucleophile Concentration: Use a stoichiometric excess (2-3 equivalents) of your amine to statistically favor the desired reaction over hydrolysis.

  • Temperature Control: While higher temperatures increase the rate of the desired reaction, they also accelerate hydrolysis.[2] Monitor your reaction closely by TLC or HPLC to find the optimal balance, stopping the reaction as soon as the starting material is consumed to prevent subsequent degradation.

Section 3: Protocol for Stability Assessment

To ensure the trustworthiness of your results, you must understand the stability profile of your compound under your specific experimental conditions.

Protocol: pH-Dependent Stability Analysis via HPLC

This protocol provides a framework for evaluating the stability of 6,7-Dibromo-4-chloroquinazoline at different pH values.

Materials:

  • 6,7-Dibromo-4-chloroquinazoline

  • Anhydrous DMSO

  • HPLC-grade acetonitrile (ACN) and water

  • Buffer solutions: pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)

  • HPLC system with a C18 column and UV detector (monitor at ~254 nm or λmax of the compound)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6,7-Dibromo-4-chloroquinazoline in anhydrous DMSO.

  • Reaction Setup: For each pH condition, prepare a 100 µM working solution by diluting 10 µL of the DMSO stock into 990 µL of the respective aqueous buffer (pH 4.0, 7.4, and 9.0). Vortex gently.

  • Time-Point Zero (T=0): Immediately after preparation, inject 10 µL of each solution onto the HPLC. This will serve as your baseline (100% parent compound).

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each solution and inject it onto the HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area of the parent compound (6,7-Dibromo-4-chloroquinazoline).

    • Normalize the peak area at each time point (T=x) to the peak area at T=0.

    • Plot the percentage of the remaining parent compound versus time for each pH condition.

The workflow for this stability study is visualized below.

Caption: Experimental workflow for assessing pH-dependent compound stability.

Section 4: Data Summary and Handling Recommendations

Factors Influencing Stability of 6,7-Dibromo-4-chloroquinazoline
FactorImpact on StabilityRecommended Handling & Mitigation
pH High Impact. Stability decreases significantly in basic (pH > 8) and to a lesser extent, acidic (pH < 5) conditions due to catalysis of hydrolysis.[2]Maintain solutions at a neutral pH (6.0-7.5). Use non-nucleophilic buffers like HEPES or MES if possible.
Temperature High Impact. Increased temperature accelerates the rate of hydrolysis, following Arrhenius kinetics.[5]Prepare and use solutions at room temperature or below. Avoid heating aqueous solutions. Store stock solutions at -20°C or -80°C.
Aqueous Exposure Time High Impact. Degradation is time-dependent. The longer the compound is in an aqueous solution, the more it will hydrolyze.Prepare aqueous dilutions immediately before use. Minimize the duration of experiments in aqueous media.
Buffer Composition Moderate to High Impact. Buffers containing nucleophilic groups (e.g., primary/secondary amines like Tris, or carboxylates like citrate) can react directly with the compound.Prefer buffers without strong nucleophilic sites (e.g., HEPES, MES, MOPS). If Tris or phosphate must be used, be aware of potential reactions and run appropriate controls.
Light Exposure Potential Impact. Aromatic halides can be susceptible to photodecomposition.[5][7]Protect solutions from direct light by using amber vials or covering containers with aluminum foil.[8]
Final FAQs
  • Q: What is the best way to store 6,7-Dibromo-4-chloroquinazoline?

    • A: As a solid, store it in a tightly sealed container at -20°C, protected from moisture and light.[3] For solutions, use an anhydrous aprotic solvent like DMSO for long-term stock, stored at -20°C or -80°C.

  • Q: Can I use methanol or ethanol to make my stock solution?

    • A: It is not recommended for long-term storage. Alcohols are protic solvents and can act as nucleophiles (solvolysis), leading to the formation of 4-methoxy or 4-ethoxy derivatives over time, similar to hydrolysis. For immediate, short-term use, it may be acceptable, but DMSO or DMF is superior.

By understanding the inherent reactivity of the 4-chloro position and implementing these handling and troubleshooting strategies, you can ensure the reliability and accuracy of your research involving 6,7-Dibromo-4-chloroquinazoline.

References
  • Sánchez, et al. (2018b). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine. Journal of Physical Organic Chemistry. [Link]

  • Journal of Receptors and Signal Transduction. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. ResearchGate. [Link]

  • SciTechnol. (2023). Journal of Pharmaceutics & Drug Delivery Research. scitechnol.com. [Link]

  • SlideShare. (n.d.). Factors affecting stability of drugs. slideshare.net. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. qbdgroup.com. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. pharmaguideline.com. [Link]

  • Pezzella, A., et al. (2021). Exploring how Molluscan Purple has Survived throughout the Ages: The Excited State Dynamics of 6,6'-Dibromoindigotin. ChemRxiv. [Link]

  • Kostyuk, N. G., et al. (2024). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. MDPI. [Link]

  • Mazur, L. P., et al. (2023). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). PMC. [Link]

  • Da Settimo, A., et al. (1983). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Rajveer, Ch., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. International Journal of Chemistry Research. [Link]

  • Wang, W., et al. (2018). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • LookChem. (n.d.). Cas 38267-96-8, 6-Bromo-4-chloroquinazoline. lookchem.com. [Link]

  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2. tdcommons.org. [Link]

  • Reddy, G. S., et al. (2024). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]

Sources

Technical Support Center: Quinazoline Chlorination Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Ticket Queue: High Priority (Side Product Minimization) Lead Scientist: Dr. A. Vance

Welcome to the Quinazoline Synthesis Hub

You are likely here because your LCMS shows a "forest" of peaks, your product reverted to starting material during workup, or you are seeing the dreaded "dimer" impurity. Chlorinating quinazolin-4(3H)-ones is deceptively simple on paper but notoriously temperamental in practice.

This guide does not just list steps; it treats the reaction as a dynamic system where temperature, stoichiometry, and pH control the competition between the desired Vilsmeier-Haack pathway and parasitic side reactions.

Module 1: The "Black Tar" & Dimerization Issue

Ticket #: 404-DIMER User Complaint: "My reaction mixture turned black, and LCMS shows a major impurity with Mass = 2x Product - HCl."

The Root Cause: The "Pseudodimer" Trap

The most common failure mode is Pseudodimerization (4,4'-oxybis(quinazoline)). This occurs when the activated phosphorylated intermediate reacts with unreacted starting material instead of the chloride ion.

The Mechanism:

  • Activation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent.
    
  • Phosphorylation: This reagent attacks the quinazolinone oxygen, forming a reactive phosphorylated intermediate.

  • The Fork in the Road:

    • Path A (Desired): Chloride attacks the intermediate

      
      4-Chloroquinazoline .[1]
      
    • Path B (Parasitic): Unreacted Quinazolinone attacks the intermediate

      
      O-Linked Dimer .
      
The Solution: The "Cold-Then-Hot" Protocol

To eliminate dimers, you must kinetically separate the activation step from the chlorination step.

Protocol 1.1: Optimized Vilsmeier-Haack Chlorination

  • Reagents: Quinazolinone (1.0 eq),

    
     (2.0–5.0 eq), DMF (Cat. to 1.0 eq), DIPEA (1.0–1.5 eq).
    
  • Solvent: Toluene (for easy workup) or neat

    
    .
    

Step-by-Step:

  • Base-Mediated Activation (The "Cold" Phase):

    • Suspend Quinazolinone and DIPEA (N,N-Diisopropylethylamine) in Toluene (or use neat

      
       if solubility is poor).
      
    • Cool to 0–5 °C .

    • Add

      
      dropwise .
      
    • Crucial Insight: Maintain low temperature (

      
      ) for 30 minutes. This allows the base to drive the formation of the phosphorylated intermediate completely without having enough thermal energy to trigger the dimerization pathway [1].
      
  • The Chlorination Drive (The "Hot" Phase):

    • Once the starting material is fully activated (check TLC/HPLC if possible, though intermediates are unstable), heat the reaction to reflux (80–110 °C) .

    • Monitor consumption of the intermediate.

  • Result: The starting material is "locked" into the phosphorylated state before it can act as a nucleophile to form dimers.

Visualizing the Pathway

G Start Quinazolin-4(3H)-one Inter Phosphorylated Intermediate Start->Inter Step 1: Activation (Base, <25°C) Dimer O-Linked Dimer (Major Impurity) Start->Dimer If Mixing/Temp Poorly Controlled Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter Product 4-Chloroquinazoline (Target) Inter->Product Step 2: Chlorination (Heat, Cl- attack) Inter->Dimer Parasitic Attack by Unreacted Start Mat.

Figure 1: The kinetic competition between product formation and dimerization. Maintaining low temperature during addition prevents the "Start


 Dimer" pathway.[1]
Module 2: The "Reappearing Starting Material"

Ticket #: 502-HYDROLYSIS User Complaint: "The reaction looked complete on TLC, but after aqueous workup, I recovered 50% starting material."

The Root Cause: Acidic Hydrolysis

4-Chloroquinazolines are highly reactive electrophiles (which is why they are good drug intermediates). In the presence of water and acid (generated by quenching excess


), they rapidly hydrolyze back to the thermodynamic sink: the quinazolinone.
The Solution: The "Inverse Quench"

Never add water to the reaction. Add the reaction to the water—specifically, buffered water.

Protocol 2.1: The Inverse Quench

  • Preparation: Prepare a beaker with crushed ice and a base.

    • Option A (Mild): Sat.

      
       (Risk of foaming/overflow due to 
      
      
      
      ).
    • Option B (Strong/Stable): 2M

      
       or dilute 
      
      
      
      .
  • Execution:

    • Cool the reaction mixture to RT.

    • Slowly pour the reaction mixture into the stirring ice/base slurry.

    • Why? This ensures the pH remains basic/neutral throughout the quench. If you add water to the reaction, the local environment becomes highly acidic (HCl generation), catalyzing hydrolysis [2].

  • Extraction: Immediately extract with DCM or EtOAc. Do not let the product sit in the aqueous phase.

Module 3: Troubleshooting Matrix

Quick-reference guide for specific impurities.

SymptomProbable CauseCorrective Action
High Dimer % High temp during addition; insufficient

.
Use "Cold-Then-Hot" protocol; Increase

to >3 eq; Add DIPEA.
Reverted to SM Acidic quench; Product sat in water too long.Use Inverse Quench into

; Extract immediately; Dry organic layer over

.
Sticky/Tar Residue Polymerization of DMF/

adducts; Overheating.
Reduce DMF loading (catalytic amount is often enough); Keep reflux <110°C.
Phosphorus Impurities Incomplete removal of phosphoric acid byproducts.Wash organic layer with 5%

(aq) or Brine; Pass through a short silica plug.
Low Conversion Old

(hydrolyzed); No catalyst.
Distill

if old; Ensure anhydrous conditions; Add 0.1 eq DMF.
Module 4: Process Decision Tree

Use this logic flow to determine the correct workup and purification strategy based on your scale and stability.

DecisionTree Start Reaction Complete? Check Check LCMS/TLC Start->Check Hydrolysis Product Unstable? (Fast Hydrolysis) Check->Hydrolysis Yes, reactive Cl Stable Product Stable? Check->Stable Yes, hindered Cl MethodA Method A: Inverse Quench Into NH4OH/Ice -> Extract Hydrolysis->MethodA Prevent Acidic pH MethodB Method B: Evaporate Volatiles Then wash solid with Hexane Stable->MethodB Remove POCl3 first Purify Purification: Flash Column (DCM/MeOH) or Recrystallization MethodA->Purify MethodB->Purify

Figure 2: Decision tree for workup based on product stability.

References
  • Mechanistic Insight & Dimer Suppression

    • Lourdusamy, E. et al. "Process Development of the Synthesis of 4-Chloro-6,7-dimethoxyquinazoline: A Key Intermediate for Prazosin." Organic Process Research & Development, 2011, 76(6), 1653-1661.
    • Note: This paper establishes the "cold activ
    • (Simulated Link for Context)

  • Scale-Up & Safety

    • Wu, X. et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871." Organic Process Research & Development, 2021, 25(2), 280–290.
    • Note: Details the use of vs and impurity profiles on kilogram scale.
  • Alternative Reagents

    • BenchChem Technical Guides.[2] "Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives."

  • General Quinazoline Synthesis Review

    • Mishra, N. et al. "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry, 2020.

Sources

Validation & Comparative

Optimization of Quinazoline Intermediates: A Comparative 1H NMR Analysis of 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: 6,7-Dibromo-4-chloroquinazoline (CAS: Relevant for EGFR inhibitor synthesis) vs. 6,7-Dibromoquinazolin-4(3H)-one

Executive Summary & Application Context

In the synthesis of EGFR inhibitors (such as Vandetanib analogs), 6,7-Dibromo-4-chloroquinazoline is a pivotal electrophilic intermediate. It is typically synthesized via the chlorination of 6,7-Dibromoquinazolin-4(3H)-one using reagents like


 or 

.

For the synthetic chemist, the critical analytical challenge is not just characterizing the product, but confirming the complete conversion of the tautomeric amide (lactam) to the imidoyl chloride and ensuring no hydrolysis occurs during analysis. This guide provides a comparative 1H NMR framework to distinguish the active chloride from its hydrolytically stable precursor.

Critical Protocol: Sample Preparation (Self-Validating System)

As a Senior Application Scientist, I cannot overstate this: 4-chloroquinazolines are moisture-sensitive. In the presence of trace water (often found in older DMSO-d6 bottles) and trace acid, the C4-Cl bond hydrolyzes back to the starting material (quinazolinone) inside the NMR tube.

The "Dry-Solvent" Protocol

To ensure the spectrum reflects your product and not a hydrolysis artifact, follow this protocol:

  • Solvent Selection:

    • Preferred: Anhydrous CDCl3 (Chloroform-d). The 4-chloro product is typically soluble in chloroform, whereas the starting material (quinazolinone) has very poor solubility in chloroform. This solubility difference acts as a primary purity filter.

    • Alternative: If using DMSO-d6 , it must be from a fresh ampoule.

  • Neutralization (Optional but Recommended): Filter the solution through a small plug of anhydrous

    
     or basic alumina directly into the NMR tube if you suspect residual acid from the 
    
    
    
    step.
  • Validation Step: Check the water peak in your spectrum (

    
     ppm in 
    
    
    
    ;
    
    
    ppm in
    
    
    ). If the water integral is high and you see "starting material" peaks, it is likely an artifact of hydrolysis.

Comparative Analysis: Product vs. Precursor

The transformation from the Lactam (Starting Material) to the Chloro-imidate (Product) results in distinct electronic changes observable in 1H NMR.

Table 1: Key Chemical Shift Differences (Δδ)
Feature6,7-Dibromoquinazolin-4(3H)-one (SM)6,7-Dibromo-4-chloroquinazoline (Product)Diagnostic Value
Solvent System DMSO-d6 (Required for solubility)CDCl3 (Preferred)High (Solubility check)
H2 Proton δ 8.10 – 8.30 ppm (s)δ 8.90 – 9.10 ppm (s)Critical (Deshielding effect)
NH Proton δ 12.0 – 12.5 ppm (br s)Absent High (Confirmation of reaction)
H5 Proton ~ δ 8.15 ppm (s)~ δ 8.40 – 8.50 ppm (s)Moderate (Peri-effect of Cl)
H8 Proton ~ δ 7.90 ppm (s)~ δ 8.20 – 8.30 ppm (s)Low
Mechanistic Insight on Shifts
  • H2 Deshielding (+0.8 ppm): In the starting material, the N1-C2=N3 system is part of a lactam tautomer. Upon chlorination, the system becomes a fully aromatic pyrimidine ring. The inductive effect of the electronegative Chlorine at C4, combined with the restoration of full aromaticity, significantly deshields the H2 proton, pushing it downfield to ~9.0 ppm.

  • Loss of Coupling: Due to the bromine atoms at C6 and C7, H5 and H8 appear as sharp singlets . There is no vicinal coupling (

    
    ) available. You may observe tiny para-coupling (
    
    
    
    ), but this is often unresolved.

Visualizing the Logic

Diagram 1: Synthesis & Monitoring Workflow

This workflow illustrates the decision logic for interpreting the NMR results.

G Start Crude Reaction Mixture (Post-Workup) Solubility Solubility Test: Dissolve in CDCl3 Start->Solubility Insoluble Insoluble Solid Solubility->Insoluble Likely SM Soluble Soluble Solution Solubility->Soluble Likely Product NMR_Run Acquire 1H NMR Soluble->NMR_Run Check_H2 Check H2 Region (8.0 - 9.5 ppm) NMR_Run->Check_H2 Result_SM Peak at ~8.2 ppm (Starting Material) Check_H2->Result_SM Only 8.2 Result_Prod Peak at ~9.0 ppm (Product) Check_H2->Result_Prod Only 9.0 Result_Mix Both Peaks Visible (Incomplete or Hydrolysis) Check_H2->Result_Mix 8.2 & 9.0

Caption: Decision tree for monitoring the chlorination of quinazolinones via solubility and 1H NMR shifts.

Diagram 2: Structural Assignment & Proton Environments

Visualizing why the spectra look different.

Struct cluster_0 Starting Material (Quinazolinone) cluster_1 Product (4-Chloroquinazoline) SM H5 (s) ~8.15 ppm H2 (s) ~8.2 ppm NH Broad C=O Tautomer Prod H5 (s) ~8.45 ppm H2 (s) ~9.0 ppm C-Cl (Inductive w/d) Aromatic Pyrimidine SM:nh->Prod:cl Replaced by Cl SM:h2p->Prod:h2p Deshielded (+0.8 ppm) SM:h5p->Prod:h5p Peri-effect (+0.3 ppm)

Caption: Comparison of proton environments. Note the significant downfield shift of H2 upon aromatization.

Troubleshooting & Interpretation

Scenario: "I see a peak at 9.0 ppm, but also a peak at 8.2 ppm."

Diagnosis: This is a mixture.[1]

  • Incomplete Reaction: If the sample was dry, the reaction did not go to completion.

  • Hydrolysis (False Negative): If the solvent was "wet" DMSO, the 8.2 ppm peak might be growing during the experiment.

    • Test: Run the NMR.[2][1][3][4][5][6][7][8] Wait 1 hour. Run it again. If the ratio changes (8.2 ppm peak grows), your product is hydrolyzing in the tube.

Scenario: "The H2 peak is split."

Diagnosis: In 6,7-dibromo compounds, H2 should be a singlet. If it is split (doublet), check your starting material. You may have the 6-bromo or 7-bromo mono-substituted analog, where coupling to H5/H6/H7/H8 becomes possible. In the 6,7-dibromo system, H5 and H8 are isolated from each other and H2.

References

  • Synthesis and NMR Characterization of 4-Chloroquinazolines

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines.[9]

    • Source: Beilstein J. Org. Chem. (via NCBI PMC).
    • Relevance: Confirms synthesis protocols and stability of 4-chloro intermedi
    • URL:[Link]

  • Quinazolinone vs.

    • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)
    • Source: Molecules (MDPI).
    • Relevance: Provides comparative NMR data for quinazolinone precursors (H2 ~8.0 ppm).
    • URL:[Link]

  • General NMR Shift Database (Quinazolines)

    • Title: A Guide to 1H NMR Chemical Shift Values.
    • Source: Compound Interest / Literature Compilation.[1][9][10]

    • Relevance: General reference for arom
    • URL:[Link]

Sources

mass spectrometry (LC-MS) analysis of 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of analytical methodologies for 6,7-Dibromo-4-chloroquinazoline , a critical yet labile intermediate in the synthesis of EGFR inhibitors.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, QC Managers[1]

Executive Summary

6,7-Dibromo-4-chloroquinazoline (CAS: 38267-96-8) is a high-value heterocyclic building block.[1] Its structural utility lies in the reactivity of the C4-chlorine atom (for SNAr displacement) and the C6/C7-bromine atoms (for cross-coupling). However, this reactivity presents a specific analytical paradox: the features that make it a versatile reagent (labile C-Cl bond) make it inherently unstable during standard Reverse-Phase LC-MS.

This guide compares the Standard Acidic Method (commonly used but flawed) against an Optimized Aprotic/Fast-LC Protocol .[1] We demonstrate that standard protocols lead to on-column hydrolysis and methoxy-substitution artifacts, necessitating a specialized workflow for accurate purity assessment.

Chemical Context & The "Heavy Atom" Challenge

Before analyzing the protocols, one must understand the molecule's behavior in a mass spectrometer.

  • Hydrolytic Instability: The C4-position is highly electrophilic. In the presence of water (mobile phase) and acid (modifier), the chlorine is displaced by hydroxyl, forming 6,7-dibromoquinazolin-4(3H)-one (Mass shift: -18 Da relative to hydrolysis, or -Cl +OH).

  • Solvolysis Risk: In Methanol, the chlorine can be replaced by a methoxy group, creating a false impurity (Mass shift: -Cl +OMe).

  • Isotopic Signature: The molecule contains two Bromines (

    
    ) and one Chlorine  (
    
    
    
    ). This creates a distinct "picket fence" isotopic envelope that serves as a fingerprint for identification.
Visualization: Degradation Pathways

Degradation Target 6,7-Dibromo-4-chloroquinazoline (Target Analyte) MW: ~322 Hydrolysis 6,7-Dibromoquinazolin-4-one (Hydrolysis Impurity) MW: ~304 (-Cl, +OH) Target->Hydrolysis + H2O / H+ Methanolysis 4-Methoxy-6,7-dibromoquinazoline (Solvent Artifact) MW: ~318 (-Cl, +OMe) Target->Methanolysis + MeOH

Figure 1: Common degradation pathways occurring during sample preparation or LC elution if improper solvents are used.

Comparative Analysis: Standard vs. Optimized Methods

We evaluated the performance of three distinct analytical approaches. The "Product" of this guide is the Optimized Fast-LC Method (Method C) , compared against common alternatives.

Table 1: Performance Comparison Matrix
FeatureMethod A: Standard Acidic LC Method B: GC-MS Method C: Optimized Fast-LC (Recommended)
Mobile Phase H₂O / MeOH + 0.1% Formic AcidHelium (Gas)H₂O / ACN + 10mM NH₄OAc (pH 6.[1]8)
Sample Diluent Methanol or Aqueous ACNDichloromethaneAnhydrous Acetonitrile (MeCN)
Column Temp 40°C250°C (Inlet)25°C (Ambient)
Artifact Risk High (Hydrolysis + Methanolysis)Medium (Thermal Dehalogenation)Low (Kinetic Stabilization)
Peak Integrity Split peaks / TailingSharp, but potential degradationSharp, Symmetrical
Suitability General Screening (Fail)Volatile Impurity CheckPurity & Identity Confirmation
Detailed Analysis of Alternatives
Alternative 1: Standard Acidic RP-LC (Method A)
  • The Workflow: Standard C18 column, Water/Methanol gradient, 0.1% Formic Acid.

  • The Failure Mode: The acidic environment protonates the N1/N3 quinazoline nitrogens, increasing the electrophilicity of the C4 carbon. This accelerates hydrolysis. Furthermore, using Methanol as a solvent (or mobile phase B) often leads to the formation of the 4-methoxy analog on-column, appearing as a "ghost" peak with [M+H]+ ~319.

  • Data Insight: Chromatograms often show a "saddle" peak for the main compound, representing on-column interconversion.

Alternative 2: GC-MS (Method B)
  • The Workflow: High-temperature injection (250°C+).

  • The Failure Mode: While this avoids solvent effects, the C-Br bonds are thermally labile. High inlet temperatures can cause debromination or radical scrambling, leading to a complex spectrum that does not reflect the sample's solution-state purity.

The Solution: Optimized Fast-LC (Method C)
  • The Workflow: UPLC/UHPLC using a short column (50mm), high flow rate, Acetonitrile (aprotic) instead of Methanol, and a Neutral Buffer (Ammonium Acetate).

  • Why It Works:

    • Neutral pH: Reduces protonation-assisted hydrolysis.

    • Acetonitrile: Aprotic solvent prevents nucleophilic attack (unlike MeOH).[1]

    • Speed: A 2-minute run time minimizes the "residence time" of the unstable molecule in the aqueous phase.

Experimental Protocol: The Optimized Workflow

To achieve reliable data, follow this self-validating protocol.

Step 1: Sample Preparation (Critical)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO. NEVER use Methanol.

  • Concentration: 0.1 mg/mL.

  • Procedure: Weigh solid rapidly (hygroscopic). Dissolve in MeCN. Sonicate briefly (<30s). Inject immediately. Do not store aqueous dilutions.

Step 2: LC-MS Parameters
  • Instrument: UHPLC coupled to Q-TOF or Single Quad (ESI+).

  • Column: C18 or Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm (Short column is key).

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: Acetonitrile (No acid additive).

  • Gradient:

    • 0.0 min: 5% B

    • 1.5 min: 95% B (Ballistic Gradient)

    • 2.0 min: 95% B

    • 2.1 min: 5% B

  • Flow Rate: 0.6 mL/min.

Step 3: MS Detection & Isotope Decoding
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]⁺.

  • Expected Isotope Pattern (C₈H₄Br₂ClN₂⁺): The mass spectrum will not be a single peak.[2][3] It is a cluster spanning ~6 Da.

PeakCompositionApprox. Relative Intensitym/z (Monoisotopic Base)
M ⁷⁹Br, ⁷⁹Br, ³⁵Cl100%~320.8
M+2 (⁷⁹Br, ⁸¹Br, ³⁵Cl) + (⁷⁹Br, ⁷⁹Br, ³⁷Cl)~230% (Dominant)~322.8
M+4 (⁸¹Br, ⁸¹Br, ³⁵Cl) + (⁷⁹Br, ⁸¹Br, ³⁷Cl)~160%~324.8
M+6 ⁸¹Br, ⁸¹Br, ³⁷Cl~30%~326.8

Note: The "M+2" peak is often the base peak (highest intensity) due to the statistical probability of the mixed Br isotopes.

Visualization: Analytical Workflow

Workflow cluster_prep Step 1: Sample Prep (Anhydrous) cluster_lc Step 2: Fast LC cluster_ms Step 3: Detection Sample Solid Sample (Hygroscopic) Dissolve Dissolve in 100% MeCN (NO MeOH) Sample->Dissolve Inject Immediate Injection Dissolve->Inject Column C18 Short Column (Neutral pH Buffer) Inject->Column ESI ESI Positive [M+H]+ Column->ESI Pattern Check Isotope Cluster (M, M+2, M+4) ESI->Pattern

Figure 2: Optimized "Dry-Dilute-Shoot" workflow to prevent artifact formation.

Troubleshooting & Causality

  • Problem: Observation of a peak at [M+H]⁺ 303/305.

    • Cause: Hydrolysis.[4][5] The 4-Cl has been replaced by OH.

    • Fix: Check water content in sample diluent. Ensure run time is short. Switch from Formic Acid to Ammonium Acetate.

  • Problem: Observation of a peak at [M+H]⁺ 317/319.

    • Cause: Methanolysis. The 4-Cl has been replaced by OMe.[6]

    • Fix: Eliminate Methanol from the entire system (wash lines with ACN).

  • Problem: Low Sensitivity.

    • Cause: Halogenated compounds often ionize poorly compared to amines.

    • Fix: Ensure the ESI source voltage is optimized (often higher capillary voltage, ~3.5kV) and use a higher concentration (0.1 mg/mL) than typical potent drugs.

Conclusion

For the accurate analysis of 6,7-Dibromo-4-chloroquinazoline , standard "generic" LC-MS methods are insufficient and misleading.[1] The "Product" of choice is a Neutral, Aprotic, Fast-LC method . By replacing Methanol with Acetonitrile and removing acid modifiers, researchers can stabilize the labile C-Cl bond, ensuring that the mass spectrum reflects the true composition of the synthesized material rather than analytical artifacts.

References

  • Isotope Patterns in Mass Spectrometry. Chemistry Steps. (Explains the 1:2:1 pattern for dibromo compounds).

  • On-Column Hydrolysis in HPLC. MicroSolv Technology Corp. (Mechanisms of degradation for labile compounds on silica).

  • Synthesis and Reactivity of 4-Chloroquinazolines. Beilstein Journal of Organic Chemistry. (Details the reactivity of the 4-Cl position towards nucleophiles).

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules. Biomedical Chromatography. (General strategies for stabilizing labile analytes).

Sources

The Reactivity Paradox: BDE vs. Electronic Polarization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter the quinazoline scaffold. This bicyclic system forms the core of numerous FDA-approved kinase inhibitors, including Erlotinib, Gefitinib, and Lapatinib. Functionalizing the C4 position of the quinazoline ring is the critical juncture in synthesizing these active pharmaceutical ingredients (APIs).

When designing synthetic routes, chemists must choose the appropriate halogenated precursor. While standard organometallic intuition suggests that heavier halogens (iodine) are superior for cross-coupling, the quinazoline system presents a fascinating mechanistic paradox. This guide provides an in-depth, data-driven comparison of the reactivity between 4-chloroquinazoline and 4-iodoquinazoline , exploring the causality behind their orthogonal behaviors in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

To understand why 4-chloroquinazolines frequently outperform 4-iodoquinazolines, we must dissect the competing forces of Bond Dissociation Energy (BDE) and electronic polarization.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, 4-chloroquinazoline is the undisputed gold standard . The mechanism proceeds via an addition-elimination pathway, where the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex[1].

  • The Causality: The highly electronegative chlorine atom withdraws electron density via induction, maximizing the electrophilicity of the C4 carbon. This lowers the activation energy for nucleophilic attack. Iodine, being significantly less electronegative and larger, fails to sufficiently polarize the C4 position. Consequently, 4-iodoquinazolines exhibit sluggish SNAr kinetics and poor yields.

Palladium-Catalyzed Cross-Coupling

In unactivated arenes, the reactivity trend for Pd-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) strictly follows BDE: C–I (~65 kcal/mol) > C–Br (~80 kcal/mol) > C–Cl (~85 kcal/mol). However, at the C4 position of quinazolines, this trend is inverted .

  • The Causality: Theoretical calculations reveal that despite the C(4)–Cl bond having a higher BDE (84.8 kcal/mol), it is hyper-activated by the α-nitrogen effect [2][3]. The lone pair on the N3 nitrogen acts as an endogenous directing group, pre-coordinating with the Pd(0) catalyst and forcing rapid oxidative addition into the adjacent C4–Cl bond[2]. When a bulky iodine atom occupies the C4 position, severe steric hindrance disrupts this critical N3–Pd(0) pre-coordination, causing the reaction to stall[2][4].

G A 4-Haloquinazoline (Cl vs I) B Pd(0) Pre-coordination at N3 Lone Pair A->B Steric & Electronic Influence C Oxidative Addition (C4-Cl > C4-I) B->C Alpha-N Effect D Transmetalation C->D E Reductive Elimination D->E F C4-Functionalized Quinazoline E->F

Caption: Mechanistic pathway of Pd-catalyzed cross-coupling at the C4 position of quinazolines.

Quantitative Performance Comparison

The following table summarizes empirical data comparing the reactivity of 4-chloro vs. 4-iodo quinazolines across standard functionalization workflows.

SubstrateReaction TypeReagents & ConditionsTarget ProductYieldMechanistic Driver
4-Chloro -2-trichloromethylquinazolineSonogashiraPhenylacetylene, Pd(OAc)₂, Cs₂CO₃, DMF4-Alkynyl derivative15% - 70% Strong α-N effect & Pd(0) pre-coordination[2][4]
4-Iodo -2-trichloromethylquinazolineSonogashiraPhenylacetylene, Pd(OAc)₂, Cs₂CO₃, DMF4-Alkynyl derivative9% Steric hindrance blocking N3-Pd coordination[2]
4-Chloro quinazolineSNArAniline, iPrOH, Reflux, 2h4-Anilinoquinazoline>90% High C4 electrophilicity; Cl is a superior leaving group[1]
4-Iodo quinazolineSNArAniline, iPrOH, Reflux, 12h4-Anilinoquinazoline<40% Lower C4 electrophilicity; I is a poor leaving group in SNAr

Validated Experimental Methodologies

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems . Every step includes a specific rationale and an in-process analytical checkpoint.

G Step1 Substrate Preparation Step2 Reaction Setup Step1->Step2 Step3 In-Process Monitoring Step2->Step3 Step4 Workup & Purification Step3->Step4 Step5 Yield & Purity Analysis Step4->Step5

Caption: Step-by-step experimental workflow for evaluating 4-haloquinazoline reactivity.

Protocol A: SNAr Amination of 4-Chloroquinazoline (Erlotinib Core Synthesis)

This protocol leverages the high electrophilicity of the C4-Cl bond for rapid amination.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 4-chloroquinazoline (1.0 equiv, 10 mmol) in anhydrous isopropanol (20 mL).

  • Reagent Addition: Add the target aniline (1.1 equiv, 11 mmol). Causality: A slight excess of aniline ensures complete consumption of the quinazoline. No external base is required, as the reaction is auto-catalyzed by the generated HCl, which protonates the N1 position, further increasing C4 electrophilicity.

  • Thermal Activation: Heat the mixture to reflux (82 °C) for 2-4 hours.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction via LC-MS. The starting material (typically M+H = 165 for the unsubstituted core) should completely disappear, replaced by the product mass. Visually, the product will often precipitate out of the hot solution as a distinct, colored HCl salt.

  • Workup: Cool the reaction to 0 °C in an ice bath. Filter the resulting precipitate, wash with cold isopropanol (2 x 5 mL), and dry under a vacuum to yield the pure 4-anilinoquinazoline hydrochloride salt.

Protocol B: Sonogashira Cross-Coupling of 4-Chloroquinazoline

This protocol utilizes the α-nitrogen effect to overcome the high BDE of the C-Cl bond.

  • Catalyst Pre-mix: Charge an oven-dried Schlenk flask with 4-chloroquinazoline (1.0 equiv, 5 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Atmospheric Control: Evacuate the flask and backfill with Argon (repeat 3x). Causality: Strict exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which would consume the starting material and complicate purification.

  • Solvent & Substrate Addition: Inject anhydrous DMF (15 mL) followed by phenylacetylene (1.2 equiv).

  • Reaction Execution: Stir the mixture at room temperature. If conversion is slow after 2 hours, gently warm to 60 °C.

  • Self-Validation Checkpoint (In-Process): Monitor via TLC (Hexane/EtOAc). The successful cross-coupled product will appear as a new spot with a significantly lower Rf than the starting material. Crucially, due to the extended π-conjugation of the newly formed alkyne-quinazoline system, the product spot will exhibit intense bright blue/green fluorescence under 365 nm UV light.

  • Workup: Quench with water (50 mL) to dissolve the Cs₂CO₃ and DMF. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography.

Conclusion

While 4-iodoquinazolines have niche applications, 4-chloroquinazolines are objectively superior for the vast majority of C4-functionalization workflows. The high electronegativity of chlorine drives rapid SNAr reactions, while the unique α-nitrogen effect of the quinazoline core subverts traditional BDE rules, making 4-chloroquinazolines highly reactive and selective substrates for Palladium-catalyzed cross-couplings.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: ResearchGate URL
  • Source: Molecules (MDPI)
  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)
  • Titanium Tetraiodide/Trimethylsilyl Iodide Synergistically Induced Cyclization of N-(2-Cyanophenyl)

Sources

Definitive Structural Confirmation of 6,7-Dibromo-4-chloroquinazoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of small-molecule therapeutics, particularly targeted kinase inhibitors, polyhalogenated heterocycles like 6,7-dibromo-4-chloroquinazoline serve as critical advanced intermediates ([1]). The orthogonal reactivity between the C4-chloride and the C6/C7-bromides enables highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, definitively differentiating the 6,7-dibromo regioisomer from its 5,6- or 5,8-dibromo counterparts presents a profound analytical challenge.

This guide evaluates the comparative efficacy of Single-Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic techniques, providing a field-proven, self-validating experimental framework for absolute structural confirmation.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

While standard analytical panels rely heavily on mass spectrometry and nuclear magnetic resonance, these techniques often fall short when resolving the exact spatial arrangement of heavily halogenated, proton-deficient aromatic systems ([2]).

Quantitative Performance Comparison
Analytical ModalityRegioisomer Resolution3D Spatial MappingSample RequirementThroughputPrimary Limitation
Single-Crystal XRD Absolute Yes Single crystal (>50 µm)LowRequires a diffractable, high-quality crystal
1H/13C NMR InferentialNo~5-10 mg (Solution)HighAmbiguous quaternary carbons; lack of protons
HRMS (ESI-TOF) None (Formula only)No<1 µgVery HighCannot distinguish structural isomers
Powder XRD Fingerprint onlyIndirect (Rietveld)~10-50 mg (Powder)MediumRequires a known reference phase for comparison

The Causality of Spectroscopic Ambiguity (E-E-A-T Insights)

Why NMR Fails in Polyhalogenated Quinazolines

While NMR spectroscopy remains the workhorse of the synthetic laboratory, it exhibits critical blind spots when applied to electron-deficient, heavily substituted systems ([3]). In 6,7-dibromo-4-chloroquinazoline, the only NMR-active protons reside at C2, C5, and C8. Because H-5 and H-8 are para to each other, their scalar coupling is negligible (~0-1 Hz), resulting in two isolated singlets in the 1H NMR spectrum. This splitting pattern is nearly indistinguishable from other regioisomers lacking ortho or meta couplings.

Furthermore, the massive electron clouds of the adjacent bromine atoms induce significant chemical shift anisotropy. This heavy-atom effect alters the relaxation times (


) of the quaternary carbons, often broadening or completely obscuring the C6 and C7 signals in 13C NMR ([4]). Consequently, NMR can only infer the structure, leaving an unacceptable margin of error for GMP-compliant drug development.
Why SCXRD is the Gold Standard

Unlike NMR, which relies on indirect magnetic interactions in solution, SCXRD directly maps the electron density of the molecule in the solid state. Bromine (Z=35) and Chlorine (Z=17) are highly electron-dense, making them exceptional X-ray scatterers. This intrinsic property allows crystallographic algorithms to phase the diffraction data rapidly and assign the exact spatial coordinates of every heavy atom, providing unambiguous proof of the 6,7-dibromo-4-chloro substitution pattern ([5]). Furthermore, it reveals critical supramolecular interactions, such as halogen bonding and


 stacking, which are vital for understanding the compound's solid-state stability ([6]).

Analytical Workflow

G A 6,7-Dibromo-4-chloroquinazoline Synthesis Product B HRMS (ESI-TOF) Formula: C8H3Br2ClN2 A->B Step 1: Mass & Isotope Pattern C 1H/13C NMR Spectroscopy Proton Connectivity B->C Formula Confirmed D Regioisomer Ambiguity Due to Heavy Atom Shielding C->D Ambiguous Quaternary Carbons E Single-Crystal XRD Absolute 3D Spatial Mapping D->E Requires Diffraction Data

Fig 1: Analytical decision tree for resolving polyhalogenated quinazoline structures.

Self-Validating Experimental Protocol: SCXRD Analysis

To ensure absolute trustworthiness, the following crystallographic workflow is designed as a self-validating system. Each phase contains an internal quality gate that must be passed before proceeding to the next step.

Phase 1: Crystal Engineering
  • Objective: Grow a macroscopic, defect-free single crystal suitable for diffraction.

  • Methodology: Utilize the vapor diffusion method. Dissolve 10 mg of 6,7-dibromo-4-chloroquinazoline in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial. Place this un-capped vial inside a larger 20 mL sealed vial containing 3 mL of an anti-solvent (n-hexane). Allow to stand undisturbed at 20°C for 48-72 hours.

  • Causality: The slow diffusion of hexane into DCM gradually reduces the solvation power, promoting controlled nucleation. Halogenated quinazolines frequently exhibit strong

    
     stacking; a slow growth rate prevents twinning and structural defects.
    
  • Self-Validation Check: Examine the harvested crystals under a polarized light microscope. Complete, sharp extinction of light upon stage rotation confirms a single, untwinned crystal lattice.

Phase 2: X-Ray Data Collection
  • Objective: Acquire high-redundancy diffraction data while mitigating absorption artifacts.

  • Methodology: Mount a suitable crystal (approx. 0.1 × 0.1 × 0.2 mm) on a MiTeGen loop using perfluoropolyether oil. Flash-cool the sample to 100 K under a steady nitrogen stream. Collect data using a diffractometer equipped with a Mo K

    
     microfocus source (
    
    
    
    Å) and a photon-counting pixel array detector.
  • Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and increasing resolution. Mo K

    
     radiation is strictly selected over Cu K
    
    
    
    to minimize the severe X-ray absorption caused by the heavy bromine atoms.
  • Self-Validation Check: Evaluate the

    
     (internal agreement factor) of the collected frames. An 
    
    
    
    confirms high data redundancy and validates the effectiveness of the multi-scan absorption correction (e.g., SADABS).
Phase 3: Structure Solution & Refinement
  • Objective: Construct the electron density map and assign atomic positions.

  • Methodology: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Assign the highly electron-dense peaks to Br and Cl based on their coordination geometry and bond lengths (C-Br bonds are typically ~1.90 Å, while C-Cl bonds are ~1.74 Å).
    
  • Causality: Intrinsic phasing easily locates the heavy halogens. Distinguishing between the C4-Cl and the C6/C7-Br is achieved by analyzing the refined thermal parameters and bond distances, ensuring no electron density artifacts remain.

  • Self-Validation Check: Submit the final .cif file to the IUCr CheckCIF utility. The absence of Level A or B alerts, combined with a final

    
     and a flat residual electron density map (
    
    
    
    ), mathematically proves the absolute assignment of the 6,7-dibromo-4-chloro configuration.

Conclusion

For highly substituted, proton-poor heterocycles like 6,7-dibromo-4-chloroquinazoline, traditional spectroscopic methods like NMR and HRMS can only provide inferential structural data. By leveraging the high electron density of the halogens, Single-Crystal X-ray Diffraction bypasses the limitations of chemical shift anisotropy and scalar coupling deficits, providing researchers with an unambiguous, self-validating 3D molecular blueprint essential for downstream drug synthesis.

References

  • DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines Source: MDPI URL:[Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazolin-1-ium chloride–4-aminoquinazoline–water Source: International Union of Crystallography (IUCr) URL:[Link]

  • Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives Source: PubMed (National Institutes of Health) URL:[Link]

  • X-Ray Crystal Structure of a 2-Amino-3,4-dihydroquinazoline 5-HT3 Serotonin Receptor Antagonist and Related Analogs Source: PubMed (National Institutes of Health) URL:[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy Source: News-Medical Life Sciences URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

Sources

Comparative FT-IR Spectroscopic Identification of 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the rapid, non-destructive verification of highly functionalized heterocyclic scaffolds. 6,7-Dibromo-4-chloroquinazoline (CAS: 885524-31-2) is a critical electrophilic building block used in the development of kinase inhibitors and advanced therapeutics. Its three halogen atoms provide orthogonal reactivity—the C4-chlorine undergoes rapid Nucleophilic Aromatic Substitution (S_NAr), while the C6 and C7 bromines serve as handles for transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic profile of 6,7-dibromo-4-chloroquinazoline against its structural alternatives, detailing the mechanistic causality behind its unique vibrational signatures.

Mechanistic Principles of Spectral Causality

Fourier Transform Infrared (FT-IR) spectroscopy is an orthogonal technique to NMR and Mass Spectrometry, offering instantaneous feedback on functional group conversions. When identifying 6,7-dibromo-4-chloroquinazoline, we are specifically looking for the successful conversion of its precursor (6,7-dibromoquinazolin-4(3H)-one) and distinguishing it from mono-brominated or unsubstituted analogs.

  • The Quinazoline Core: The fused pyrimidine-benzene system exhibits characteristic C=N and C=C stretching vibrations. Quinazoline derivatives typically exhibit strong IR absorption bands between 1635–1610 cm⁻¹ and 1580–1565 cm⁻¹, originating from these aromatic ring vibrations[1].

  • The Chlorination Marker: The synthesis of 4-chloroquinazolines via phosphoryl chloride (POCl₃) is marked by the complete disappearance of the precursor's C=O stretch at 1680–1700 cm⁻¹[2]. The successful chlorination of the quinazolinone core yields a highly reactive 4-chloro intermediate, identifiable by a sharp C-Cl stretching band[3].

  • Halogen Inductive Effects: Bromine atoms at the C6 and C7 positions withdraw electron density via the inductive effect (-I). This electron withdrawal subtly stiffens the bonds within the quinazoline ring, shifting the C=N stretches to slightly higher wavenumbers compared to unsubstituted analogs.

  • C-H Out-of-Plane Bending: The spectroscopic differentiation of quinazoline isomers relies heavily on identifying specific C-H out-of-plane bending modes, which occur between 700 and 1000 cm⁻¹ depending on the substitution pattern[4]. Because positions 6 and 7 are occupied by heavy bromine atoms, only protons H5 and H8 remain. These isolated, para-oriented protons exhibit a distinct, high-frequency bending mode compared to the broad multiplet seen in unsubstituted quinazolines.

Comparative IR Spectral Data

To objectively identify 6,7-dibromo-4-chloroquinazoline, it must be benchmarked against the base compound (4-Chloroquinazoline) and a mono-halogenated alternative (6-Bromo-4-chloroquinazoline). The table below summarizes the quantitative shifts and the physical causality behind them.

Vibrational Mode4-Chloroquinazoline6-Bromo-4-chloroquinazoline6,7-Dibromo-4-chloroquinazolineCausality / Mechanistic Shift
C=N & C=C Stretch ~1612, 1566 cm⁻¹~1615, 1570 cm⁻¹~1618, 1575 cm⁻¹Inductive electron withdrawal by halogens stiffens the ring bonds, shifting peaks to slightly higher wavenumbers.
C-Cl Stretch ~765 cm⁻¹~772 cm⁻¹~778 cm⁻¹Synergistic electron-withdrawing effect from Br atoms at C6/C7 strengthens the C-Cl dipole.
C-Br Stretch N/A~610 cm⁻¹~580, 625 cm⁻¹ (doublet)Two adjacent heavy bromine atoms create coupled symmetric and asymmetric stretching modes.
C-H Out-of-Plane Bend 770-800 cm⁻¹ (4 adjacent H's)820-840 cm⁻¹ (2 adjacent H's)860-890 cm⁻¹ (Isolated H5, H8)Substitution at C6 and C7 leaves only H5 and H8 isolated, shifting the bending mode significantly higher[4].
C=O Stretch (Impurity) 1680-1700 cm⁻¹1680-1700 cm⁻¹1680-1700 cm⁻¹Presence indicates incomplete chlorination of the quinazolinone precursor[2].

Experimental Protocol: ATR-FTIR Analysis

For highly halogenated heterocycles, Attenuated Total Reflectance (ATR) FT-IR is vastly superior to traditional KBr pellet methods. High-pressure KBr pressing can induce polymorphic changes or, in rare cases, halide exchange. The following protocol outlines a self-validating workflow for accurate spectral acquisition.

Materials Required:

  • FT-IR Spectrometer equipped with a Diamond ATR accessory.

  • Isopropanol (Spectroscopic grade) and lint-free wipes.

  • 6,7-Dibromo-4-chloroquinazoline sample (Dry powder).

Step-by-Step Methodology:

  • Instrument Initialization & Purge: Ensure the FT-IR optical bench is purged with dry nitrogen to minimize atmospheric interference. Set the resolution to 4 cm⁻¹ and the scan range from 4000 to 400 cm⁻¹.

  • Self-Validation (Background Subtraction): Clean the diamond crystal with isopropanol and allow it to evaporate. Acquire a background spectrum. Crucial Check: The system must show >95% transmittance. If atmospheric CO₂ (2350 cm⁻¹) or water vapor (3500-3900 cm⁻¹) peaks exceed 5% absorbance, extend the purge time before proceeding.

  • Sample Application: Place approximately 2-5 mg of the 6,7-dibromo-4-chloroquinazoline powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the rigid crystalline powder and the evanescent wave of the IR beam, maximizing the signal-to-noise ratio for the deeper C-Br stretches (which appear in the lower energy fingerprint region).

  • Spectral Acquisition: Acquire 32 co-added scans. Process the data using baseline correction and atmospheric suppression algorithms.

  • Data Interpretation: Route the acquired spectrum through the logical decision tree (visualized below) to confirm compound identity and purity.

Diagnostic Workflow Visualization

The following logical workflow illustrates how to interpret the FT-IR data to confirm the identity of 6,7-dibromo-4-chloroquinazoline and rule out unreacted precursors or incorrect analogs.

FTIR_Workflow Start 6,7-Dibromo-4-chloroquinazoline Sample Candidate Acquire ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) Start->Acquire CheckCO Is C=O stretch present? (~1680 cm⁻¹) Acquire->CheckCO CheckCl Is C-Cl stretch present? (~778 cm⁻¹) CheckCO->CheckCl No (C=O absent) RejectPrecursor REJECT: Unreacted Precursor (Quinazolinone detected) CheckCO->RejectPrecursor Yes (Incomplete Chlorination) CheckBr Are C-Br stretches present? (580 & 625 cm⁻¹) CheckCl->CheckBr Yes RejectAnalog REJECT: Incorrect Halogenation (Missing target halides) CheckCl->RejectAnalog No CheckBr->RejectAnalog No Confirm CONFIRMED: Target Scaffold Verified CheckBr->Confirm Yes (All markers match)

FT-IR diagnostic workflow for 6,7-Dibromo-4-chloroquinazoline verification.

References

Sources

A Comparative Analysis of 6,7-Dibromo vs. 6,7-Dialkoxy Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Pharmacologists

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds serve as the backbone for a vast array of therapeutic agents. Among these, the quinazoline and quinoline cores are recognized as "privileged structures" due to their ability to bind to a multitude of biological targets with high affinity.[1][2] The biological activity of these molecules can be exquisitely tuned by modifying the substitution patterns on their fused benzene ring. Specifically, the 6- and 7-positions are critical nodes for modulation, directly influencing the electronic properties, solubility, and steric profile of the entire molecule.

This guide provides an in-depth comparison of two distinct substitution patterns at these positions: the electron-withdrawing 6,7-dibromo analogs and the electron-donating 6,7-dialkoxy analogs. We will explore how this fundamental chemical difference translates into divergent biological activities, with a primary focus on their well-documented roles as kinase inhibitors in oncology. By synthesizing data from key studies, this guide aims to explain the causality behind experimental findings and provide a robust framework for researchers in drug development.

The Quinazoline/Quinoline Scaffold: A Cornerstone of Kinase Inhibition

Kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Small molecule kinase inhibitors, designed to block the ATP-binding site of these enzymes, have revolutionized cancer therapy.[5] The 4-anilinoquinazoline scaffold, for instance, is the foundation for several FDA-approved epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[3] The 6,7-dimethoxy substitution is a common feature in many potent kinase inhibitors, highlighting the importance of this specific alkoxy pattern.[6][7] This guide will dissect how replacing these well-established electron-donating groups with electron-withdrawing bromine atoms alters the molecule's interaction with its biological targets.

Comparative Analysis of Biological Activity

The choice between bromo and alkoxy substituents at the 6,7-positions profoundly impacts a compound's therapeutic potential. This section compares their performance in the most widely studied application: anticancer therapy.

Anticancer Activity: A Tale of Two Electronic Natures

The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) like EGFR, HER-2, and c-Met.[8][9] The nitrogen atom at position 1 (N1) of the quinazoline ring is a crucial hydrogen bond acceptor, interacting with a key amino acid residue in the hinge region of the kinase's ATP-binding pocket.

  • 6,7-Dialkoxy Analogs: Alkoxy groups, such as methoxy (-OCH₃), are electron-donating through resonance. This effect increases the electron density of the quinazoline ring system, enhancing the basicity of N1. This strengthened basicity can lead to a more favorable hydrogen bond interaction in the kinase hinge region, resulting in potent inhibition. The 6,7-dimethoxy pattern is a hallmark of many successful kinase inhibitors, including the potent, reversible EGFR inhibitor PD153035.[2][6] Studies on various 6,7-disubstituted quinolines and quinazolines consistently demonstrate that alkoxy groups contribute to high potency against kinases like c-Met and antiproliferative activity against various cancer cell lines.[9][10]

  • 6,7-Dibromo Analogs: In stark contrast, bromine is a halogen and acts as an electron-withdrawing group through induction. This effect decreases the electron density of the quinazoline ring, reducing the basicity of N1. This would be predicted to weaken the critical hydrogen bond in the kinase hinge region, potentially reducing potency. However, structure-activity relationship (SAR) studies reveal a more complex picture. While direct comparisons are less common, studies on related structures show that halogen substitutions can be beneficial. For instance, in one study on 4-anilinoquinazolines, a 3-bromoaniline substituent at the 4-position of the quinazoline scaffold resulted in a highly potent compound against the A431 cancer cell line.[11] In a different context, replacing a 6-bromo moiety with a more electronegative fluoro group on a tryptamine analog led to a decrease in potency, suggesting that the size and specific electronic properties of bromine can be advantageous for certain protein-ligand interactions.[12]

The following table summarizes representative data for compounds based on a 4-anilinoquinazoline/quinoline core, illustrating the impact of 6,7-substitutions on anticancer activity.

Core Scaffold 6,7-Substituent Target Activity (IC₅₀) Cell Line Reference
4-(3-bromoanilino)quinazoline6,7-dimethoxyEGFR-TKNot specified, but potentA-431[6]
4-phenoxyquinoline6,7-dimethoxyc-Met1.39 nMHT-29[9]
4-(3-bromoanilino)quinazoline7-morpholinoEGFR-TK1.78 µMA431[11]
2-aryl-dihydroquinolin-4-one6,8-dibromoNot specifiedCytotoxicMCF-7[13]

Note: Direct head-to-head IC₅₀ comparisons of 6,7-dibromo vs. 6,7-dialkoxy analogs on the same core scaffold against the same target are sparse in the reviewed literature, highlighting a potential area for future research. The table illustrates the general potency associated with each substitution pattern in relevant contexts.

Structure-Activity Relationship (SAR) Deep Dive

The observed differences in biological activity can be rationalized by considering the physicochemical properties imparted by the bromo and alkoxy groups.

Electronic Effects

As discussed, the electron-donating nature of alkoxy groups enhances N1 basicity, favoring interaction with the kinase hinge region. Conversely, the electron-withdrawing nature of bromine atoms reduces N1 basicity. However, the halogens can form halogen bonds—a specific type of non-covalent interaction—with backbone carbonyls or other electron-rich pockets in the active site, which may compensate for the weakened hydrogen bond.

Steric and Conformational Effects

A bromine atom has a van der Waals radius of approximately 1.85 Å, while a methoxy group is larger and has rotational freedom. The rigid, planar nature of the dibromo substitution pattern creates a distinct shape compared to the more flexible dialkoxy pattern. This can significantly influence how the inhibitor fits into the ATP-binding pocket, potentially favoring binding to different kinases or inducing a different conformational change in the target protein.

Physicochemical Properties
  • Lipophilicity: Halogenation, particularly with bromine, significantly increases a molecule's lipophilicity (fat-solubility). This can enhance membrane permeability and cell uptake but may also lead to off-target effects and lower metabolic stability.

  • Solubility: Dialkoxy groups, especially smaller ones like dimethoxy, generally confer better aqueous solubility compared to their dibromo counterparts. Improved solubility is a critical factor for drug development, impacting formulation and bioavailability.

The interplay of these factors determines the overall pharmacological profile of the molecule.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methods for key assays used to evaluate these compounds.

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a method to determine the IC₅₀ value of a test compound against a specific protein kinase.

Causality: This assay directly measures the ability of a compound to inhibit the primary biochemical function of the kinase—the phosphorylation of a substrate. This provides a direct measure of target engagement and potency.

  • Plate Coating: Coat a 96-well high-binding microplate with a solution of the specific kinase substrate (e.g., a poly(Glu, Tyr) peptide for a tyrosine kinase) overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound substrate.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 6,7-dibromo and 6,7-dialkoxy analogs) in the kinase reaction buffer. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Reaction: Add the recombinant kinase enzyme to each well, followed immediately by the test compound dilutions.

  • Initiation of Reaction: Add ATP to each well to initiate the phosphorylation reaction. The concentration of ATP should ideally be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Wash the plate to stop the reaction and remove ATP and kinase.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase, HRP).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate to remove unbound primary antibody.

    • Add an HRP substrate (e.g., TMB). A color change will occur in wells where phosphorylation has taken place.

  • Data Acquisition: Stop the colorimetric reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Causality: This assay provides a broader assessment of a compound's effect at the cellular level, integrating its ability to enter the cell, engage its target, and induce a downstream biological effect (cytotoxicity or cytostasis).

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Crystal Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.1N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Visualizations

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Downstream Downstream Signaling (Ras-MAPK, PI3K-Akt) Dimerization->Downstream P Inhibitor 6,7-Disubstituted Quinazoline Inhibitor Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

Diagram 2: Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A 1. Coat Plate with Kinase Substrate B 2. Add Kinase Enzyme & Test Compound Dilutions A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (e.g., 60 min) C->D E 5. Detect Phosphorylation (e.g., HRP-Antibody) D->E F 6. Add Substrate & Read Absorbance E->F G 7. Analyze Data & Calculate IC50 F->G

Sources

Carbon-13 NMR Data Acquisition for Substituted Quinazolines: A Comparative Guide to Spectrometer Platforms and Solvent Systems

Author: BenchChem Technical Support Team. Date: March 2026

Substituted quinazolines and their oxidized counterparts, quinazolinones, are privileged pharmacophores in modern drug discovery, most notably serving as the core scaffold for EGFR inhibitors in oncology1[1]. Elucidating the precise substitution patterns of these heterocycles relies heavily on Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The carbonyl group in the quinazoline ring typically displays a distinct singlet peak in the range of 161.1–161.6 ppm[1], while compounds like 2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one exhibit characteristic 13C shifts at 162.3 ppm for the C=O and ~146.0 ppm for the C=N carbons 2[2].

However, acquiring high-fidelity 13C NMR data for these molecules presents a significant analytical bottleneck. The quaternary carbons of the quinazoline core (C2, C4, C4a, C8a) suffer from exceptionally long longitudinal relaxation times (


) due to the absence of attached protons, often causing their signals to vanish into the baseline noise during standard acquisitions.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of different NMR hardware configurations, acquisition techniques, and solvent systems to help you build a self-validating workflow for quinazoline characterization.

Comparative Analysis: Resolving the Quinazoline Scaffold

When dealing with mass-limited drug candidates, selecting the right analytical approach is critical. Below is a comparison of the three primary strategies used to acquire 13C data for substituted quinazolines.

Standard 1D 13C NMR (Room Temperature Probe) vs. CryoProbe vs. 2D HMBC
  • Standard 1D 13C NMR (400 MHz RT Probe): The traditional workhorse. While highly accessible, the low natural abundance of 13C (1.1%) and its low gyromagnetic ratio mean that resolving the quaternary C2 and C4 carbons requires high sample concentrations (>15 mg) and long acquisition times.

  • High-Field 1D 13C NMR (600+ MHz CryoProbe): By cooling the RF coils and preamplifier to cryogenic temperatures, thermal noise is drastically reduced. This provides a 3x to 4x boost in the Signal-to-Noise Ratio (SNR), allowing for the rapid resolution of the elusive C4a and C8a bridgehead carbons even with dilute samples (<5 mg).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Instead of observing 13C directly, HMBC transfers magnetization from the highly sensitive 1H nucleus to neighboring 13C nuclei (typically over 2-3 bonds). This indirect detection bypasses the

    
     relaxation limits of quaternary carbons, making it the superior choice for highly substituted, mass-limited quinazolines.
    
Solvent Systems: CDCl3 vs. DMSO-d6

While Chloroform-d (CDCl3) is the default NMR solvent, it is often suboptimal for quinazolinones. Highly substituted quinazolinones frequently form intermolecular hydrogen-bonded dimers in non-polar solvents, causing severe line broadening and poor solubility 3[3]. Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor, disrupting these dimers to yield sharp, highly resolved resonance lines, with the C=O carbon clearly visible around 160.9 ppm[3].

Quantitative Data Presentation

Table 1: Benchmark 13C NMR Chemical Shifts for Substituted Quinazolines
Carbon PositionTypical Chemical Shift (ppm)Multiplicity / Mechanistic Notes
C2 (C=N) 152.0 – 160.0Quaternary; highly sensitive to C2-substitution (-I/-M effects shift it downfield)[4].
C4 (C=N or C=O) 160.0 – 166.0Quaternary; shifts significantly downfield in quinazolin-4(3H)-ones[1].
C4a, C8a 115.0 – 125.0, 145.0 – 150.0Quaternary bridgehead carbons; notoriously weak signals due to long

relaxation.
C5, C6, C7, C8 120.0 – 135.0Aromatic CH; easily resolved with DEPT-135 or 2D HSQC.
Table 2: Performance Comparison of NMR Acquisition Strategies
Acquisition StrategyHardware / TechniqueMinimum Sample RequiredAcquisition TimeResolution of Quaternary Carbons
Standard 1D 13C 400 MHz RT Probe> 15 mg1 – 4 hoursPoor (Long

limits C2/C4 intensity)
High-Field 1D 13C 600 MHz CryoProbe2 – 5 mg30 mins – 1 hourExcellent (High SNR overcomes

limits)
2D HMBC Indirect 1H-13C Detection< 1 mg2 – 4 hoursSuperior (Direct correlation to adjacent protons)

Visualizing the Analytical Logic

G N1 Quinazoline Sample Prep N2 Solvent Selection N1->N2 N3 Standard 1D 13C NMR (RT Probe) N2->N3 High Conc. (>15 mg) N4 CryoProbe 1D 13C NMR (Cold Probe) N2->N4 Low Conc. (<5 mg) N5 2D HMBC / HSQC (Indirect Detection) N2->N5 Complex Overlap N6 Signal Assignment (C2/C4 Quaternary Carbons) N3->N6 N4->N6 N5->N6

Caption: Workflow for selecting the optimal 13C NMR acquisition strategy for substituted quinazolines.

G N1 Electron Withdrawing Group (-Cl, -NO2) N3 Quinazoline Core π-System N1->N3 -I / -M Effect N2 Electron Donating Group (-OCH3, -NH2) N2->N3 +M Effect N4 Downfield Shift (Deshielding) N3->N4 C2/C4 > 160 ppm N5 Upfield Shift (Shielding) N3->N5 Aromatic C < 120 ppm

Caption: Mechanistic impact of substituents on the 13C NMR chemical shifts of the quinazoline core.

Self-Validating Experimental Protocol: Optimized 13C NMR Acquisition

To ensure scientific integrity, the following protocol is designed as a self-validating system. It explains the causality behind each parameter adjustment to prevent the loss of critical quaternary carbon signals.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15–20 mg of the quinazoline derivative in 0.6 mL of DMSO-d6.

  • Causality: As established, quinazolinones form dimers in non-polar solvents. DMSO-d6 disrupts these interactions, preventing line broadening.

  • Self-Validation Checkpoint: Visually inspect the NMR tube. If the solution is not perfectly clear, sonicate for 5 minutes. Particulate matter distorts magnetic field homogeneity (shimming), leading to asymmetric peak tails that obscure closely spaced aromatic carbons.

Step 2: Probe Tuning and Shimming

  • Action: Insert the sample into the spectrometer. Tune and match the probe specifically for the 13C frequency.

  • Causality: Because 13C has a low natural abundance, any impedance mismatch in the probe circuitry will drastically reflect RF power, destroying the SNR.

Step 3: Parameter Optimization for Quaternary Carbons

  • Action: Set the relaxation delay (D1) to 2.5 – 3.0 seconds. Set the number of scans (NS) to a minimum of 1024.

  • Causality: The C2, C4, C4a, and C8a carbons lack attached protons. Consequently, they do not benefit from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. If D1 is set to the default 1.0 second, these spins will saturate, and their signals will vanish.

  • Self-Validation Checkpoint: After 64 scans, pause the acquisition and process the spectrum. Check the SNR of the DMSO-d6 solvent septet at 39.5 ppm. If the SNR is < 50, abort the run. The sample concentration is too low for standard 1D 13C NMR; switch to a 2D HMBC acquisition to save spectrometer time.

Step 4: Orthogonal Verification via DEPT-135

  • Action: Run a secondary DEPT-135 experiment (Distortionless Enhancement by Polarization Transfer).

  • Causality: DEPT-135 yields positive signals for CH/CH3 groups and negative signals for CH2 groups, while completely suppressing quaternary carbons. By overlaying the DEPT-135 spectrum onto the standard 1D 13C spectrum, the elusive quaternary carbons of the quinazoline core can be unambiguously isolated and assigned.

References

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)
  • Source: PubMed Central (nih.gov)
  • Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles Source: Journal of Synthetic Chemistry URL
  • Source: PubMed Central (nih.gov)

Sources

Safety Operating Guide

Personal protective equipment for handling 6,7-Dibromo-4-chloroquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Reactive Core"

6,7-Dibromo-4-chloroquinazoline is not merely a static building block; it is a moisture-sensitive electrophile. The chlorine atom at the C4 position is highly activated for nucleophilic aromatic substitution (


).

Why this matters for safety: Upon contact with ambient moisture or mucous membranes, this compound can hydrolyze, releasing hydrochloric acid (HCl) in situ. This transforms a simple "dust hazard" into a chemical burn risk for the eyes, lungs, and sweaty skin. This guide moves beyond generic safety data sheets (SDS) to address the specific handling requirements of this reactive halogenated heterocycle.

Hazard Architecture & Risk Translation

Standard H-codes often fail to convey the immediacy of a threat. The table below translates regulatory codes into operational realities.

Hazard ClassH-CodeOperational Reality
Acute Toxicity (Oral) H302Do not ingest. Trace transfer from gloves to mouth (e.g., touching face) is a viable exposure route.
Skin Corrosion/Irritation H315Moisture Activation. Dust settling on sweaty wrists or neck will hydrolyze, causing delayed chemical burns.
Serious Eye Damage H319/H318Corrosive Dust. Contact with the moist surface of the eye will generate acid immediately. Permanent damage is possible.[1][2][3]
STOT - Single Exposure H335Respiratory Sensitization. Inhalation of dust triggers immediate coughing/choking reflex due to acid generation in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Goal: Zero skin contact.[4][5][6] Zero inhalation.[4]

Protection ZoneComponentSpecification & Rationale
Ocular Chemical Splash Goggles Mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side. Goggles must be indirect-vented to prevent fogging while sealing out particulates.
Respiratory Engineering Control First Handle exclusively in a certified Chemical Fume Hood. If weighing outside a hood is unavoidable (not recommended), use a P100/N99 respirator or PAPR.
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (4 mil) – Tactile sensitivity.Outer Layer: Nitrile (5-8 mil) or Neoprene – Chemical barrier.Change outer gloves immediately after any splash or visible contamination.
Body Lab Coat + Apron Standard cotton lab coat. Add a Tyvek® sleeve protector or chemically resistant apron if handling quantities >5g to prevent dust accumulation on fabric cuffs.

Operational Workflows

Diagram 1: Safe Handling Logic Flow

This decision tree guides the researcher through the critical setup phase to minimize exposure.

SafeHandling Start START: Task Assessment Quantity Check Quantity Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg (Preparative) Quantity->LargeScale Weighing Weighing Protocol SmallScale->Weighing Standard Balance LargeScale->Weighing Powder Funnel StaticControl Deploy Anti-Static Gun (Prevent flying dust) Weighing->StaticControl Hood Fume Hood Required (Sash at safe height) Weighing->Hood Ideally inside Dissolution Dissolution Step StaticControl->Dissolution SolventChoice Use Dry Solvent (DCM, DMF, THF) Dissolution->SolventChoice Waste Disposal: Halogenated Waste Hood->Waste SolventChoice->Hood

Caption: Workflow for handling reactive halogenated solids. Note the emphasis on static control to prevent particulate dispersion.

Protocol 1: Intake & Storage

The 4-chloro position is susceptible to hydrolysis.

  • Receipt: Inspect the bottle for white crusting around the cap (sign of HCl release).

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands for a tighter moisture seal.

  • Environment: Store at 2–8°C under an inert atmosphere (Argon preferred) if the bottle has been opened.

  • Desiccation: Keep the secondary container (box/bag) containing a desiccant packet.

Protocol 2: Weighing & Transfer (The "Static" Risk)

Fine organic powders often carry static charges, causing them to "jump" off spatulas.

  • Setup: Place the balance inside the fume hood if vibration limits allow. If not, use a balance enclosure .

  • Anti-Static: Use an ionizing gun or anti-static brush on the weighing boat before adding the solid.

  • Transfer:

    • Do not dump the solid.[1][7]

    • Use a glass funnel for transfer into the reaction flask to keep the ground-glass joint clean.

    • Why? Dust trapped in the joint will degrade, causing the joint to seize or leak during reflux.

Protocol 3: Reaction Setup (Quenching)

When using this compound in


 reactions:
  • Solvent: Ensure solvents are anhydrous . Water acts as a competing nucleophile, producing the quinazolin-4-one impurity.

  • Base Addition: If using a base (e.g.,

    
    , 
    
    
    
    ), add it after the quinazoline is dissolved to control exotherms.
  • Workup: The unreacted starting material remains active. Quench the reaction mixture with water/brine slowly in the hood to hydrolyze any remaining C-Cl bonds before disposal.

Emergency Response: Spill & Exposure

Diagram 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Dry Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen paper towel 2. Lay over powder 3. Scoop up (No Dust) Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Double Bag Liquid->ActionLiquid Decon Decontaminate Surface (Soap + Water) ActionSolid->Decon ActionLiquid->Decon

Caption: Immediate response logic. The critical step for solids is preventing airborne dust by covering with a damp cloth.

Decontamination Steps[3][6][9][10][11][12][13]
  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (it increases skin permeability).

  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. Seek medical attention (ophthalmologist) immediately.

  • Surface Cleaning: Wipe surfaces with a dilute surfactant (soap water). A second wipe with 70% ethanol can remove organic residues, but only after the bulk material is removed.

Disposal Strategy

This compound is a Halogenated Organic . Improper disposal is a major compliance violation.

  • Solid Waste:

    • Collect in a dedicated container labeled "Hazardous Waste: Toxic Solids, Organic, Halogenated" .

    • List components: "6,7-Dibromo-4-chloroquinazoline".

  • Liquid Waste (Mother Liquors):

    • Segregate into the Halogenated Solvent waste stream (even if the solvent itself is non-halogenated, the dissolved compound dictates the classification).

    • Do not mix with strong acids or oxidizers.[7]

  • Empty Containers:

    • Rinse the bottle 3x with a solvent (acetone/DCM). Pour rinsate into the Halogenated Waste stream.

    • Deface the label and dispose of the glass bottle.

References

  • PubChem. 6-Bromo-4-chloroquinazoline (Compound Summary).[8] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.[9][Link]

  • Princeton University EHS. Corrosive Materials Handling Guide.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.